N-(4-bromo-2-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBMBUYHWMWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394838 | |
| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-01-4 | |
| Record name | N-(4-Bromo-2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143360-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-bromo-2-methoxyphenyl)acetamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Authored by a Senior Application Scientist
Introduction
This compound is a valuable substituted acetanilide that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromo-substituent para to the acetamido group and a methoxy group in the ortho position, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, grounded in fundamental principles of organic chemistry. The methodologies detailed herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each critical step to ensure success for researchers and drug development professionals.
Strategic Approach: A Retrosynthetic Analysis
The most logical and efficient pathway to this compound involves a two-step sequence starting from the commercially available precursor, 2-methoxyaniline (o-anisidine). The core strategy is to first introduce the bromine atom onto the aromatic ring and then perform the N-acetylation. This sequence is causally driven by the directing effects of the substituents. The powerful activating and ortho-, para-directing nature of the amino group must be managed to achieve selective bromination at the desired C4 position. Subsequent acetylation of the resulting aniline derivative is a straightforward and high-yielding transformation.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methoxyaniline
The synthesis begins with the regioselective bromination of 2-methoxyaniline. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors. However, the amino group's directing effect is dominant. To achieve selective monobromination at the para-position relative to the amino group, careful selection of the brominating agent and control of reaction conditions are paramount. Using a mild brominating agent at low temperatures minimizes the formation of di- or tri-brominated side products.
Causality in Experimental Design
-
Choice of Brominating Agent : While elemental bromine could be used, it is highly reactive and can lead to over-bromination. A milder, solid-phase reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) offers superior control and selectivity. It acts as a source of electrophilic bromine (Br⁺) in a more controlled manner. N-Bromosuccinimide (NBS) is another viable alternative.[1]
-
Temperature Control : The reaction is conducted at sub-zero temperatures (-10°C to -5°C) to decrease the reaction rate and further enhance selectivity.[2] The highly activated nature of the aromatic ring requires this moderation to prevent unwanted side reactions.
-
Solvent Selection : Methylene chloride (CH₂Cl₂) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting aniline and the brominating agent.[2]
Detailed Experimental Protocol: Bromination
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 mL of methylene chloride.
-
Cooling : Chill the solution to -10°C using an ice-salt or dry ice-acetone bath.
-
Reagent Addition : Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) in methylene chloride via the dropping funnel. Critically, maintain the internal reaction temperature below -5°C throughout the addition.[2]
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2N sodium hydroxide (2 x 75 mL) to remove any acidic byproducts, followed by water (2 x 25 mL).[2]
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product should be purified by silica gel column chromatography, eluting with methylene chloride, to yield pure 4-bromo-2-methoxyaniline.[2]
Part 2: N-Acetylation to Yield the Final Product
The second and final step is the conversion of the primary amine in 4-bromo-2-methoxyaniline to an acetamide. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.
Causality in Experimental Design
-
Choice of Acetylating Agent : Acetic anhydride is the reagent of choice for this transformation. It is highly effective, readily available, and safer to handle than acetyl chloride, which is more moisture-sensitive and produces corrosive HCl gas as a byproduct. The reaction with acetic anhydride produces acetic acid, which is easily removed during the work-up.[3]
-
Reaction Conditions : The reaction is typically run at room temperature.[3] In some cases, a mild base like sodium acetate is added to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[4]
Detailed Experimental Protocol: Acetylation
-
Reaction Setup : In a round-bottom flask, dissolve the purified 4-bromo-2-methoxyaniline (e.g., 10 g, 0.0495 mol) in a suitable solvent like dry dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Reagent Addition : To the stirred solution, add acetic anhydride (e.g., 5.5 mL, 0.058 mol, ~1.2 equivalents) dropwise at room temperature.
-
Reaction Progression : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting amine by TLC.
-
Work-up : Upon completion, quench the reaction by slowly pouring the mixture into a beaker of cold water or ice. This will hydrolyze any remaining acetic anhydride and precipitate the solid acetamide product.
-
Isolation : Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Visualizing the Synthesis Workflow
The entire two-step process, from starting material to final product, can be visualized as a clear and logical workflow.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table provides an overview of the key quantitative parameters for this synthetic pathway. Yields are representative and may vary based on experimental execution and scale.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Representative Yield (%) |
| 1 | 2-Methoxyaniline | 123.15 | 0.122 | TBCHD | 411.70 | 0.122 | 4-Bromo-2-methoxyaniline | 202.05 | 24.65 | ~96%[2] |
| 2 | 4-Bromo-2-methoxyaniline | 202.05 | 0.0495 | Acetic Anhydride | 102.09 | 0.058 | This compound | 244.08 | 12.08 | >90% |
Safety and Handling
-
2-Methoxyaniline : Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Brominating Agents (TBCHD/NBS) : Corrosive and strong oxidizers. Avoid inhalation of dust and contact with skin.
-
Methylene Chloride (DCM) : Volatile and a suspected carcinogen. All operations should be performed within a fume hood.
-
Acetic Anhydride : Corrosive and lachrymatory. Causes severe burns. Handle with extreme care in a fume hood.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the controlled bromination of 2-methoxyaniline followed by N-acetylation. The success of this pathway hinges on a clear understanding of the principles of electrophilic aromatic substitution and nucleophilic acyl substitution, particularly the rationale behind the choice of reagents and the strict control of reaction conditions. By following the detailed protocols and understanding the underlying causality, researchers can confidently produce this important chemical intermediate with high yield and purity.
References
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available from: [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]
-
Homework.Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available from: [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. Available from: [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
-
ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]
Sources
characterization of N-(4-bromo-2-methoxyphenyl)acetamide
An In-depth Technical Guide to the Characterization of N-(4-bromo-2-methoxyphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed analytical , a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the core physicochemical properties and offers a deep dive into the spectroscopic data essential for structural elucidation and quality control. The methodologies presented herein are grounded in established analytical principles, ensuring reliability and reproducibility. We will explore proton and carbon-13 nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), providing both theoretical expectations and practical protocols. This guide serves as an authoritative resource for the unambiguous identification and verification of this compound.
Introduction and Scientific Context
This compound is a substituted acetanilide derivative. Its molecular structure, featuring a brominated and methoxylated phenyl ring attached to an acetamide group, makes it a valuable intermediate in multi-step organic syntheses. The presence of multiple functional groups—an amide, an aryl bromide, and a methoxy ether—provides several reactive sites for further chemical modification. Aryl bromides are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The methoxy and acetamide groups can influence the electronic properties and reactivity of the aromatic ring and can be modified or cleaved under specific conditions.
Understanding the precise characterization of this molecule is paramount for its effective use in synthetic pathways, ensuring the purity and identity of downstream products, which may include novel pharmaceutical agents or functional materials. This guide establishes a self-validating framework for its synthesis and characterization.
Synthesis Pathway and Protocol
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 4-bromo-2-methoxyaniline. This reaction is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent. Acetic anhydride is often preferred due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride. The reaction is generally straightforward, high-yielding, and can be performed under standard laboratory conditions.
Experimental Protocol: Synthesis via N-Acetylation
Objective: To synthesize this compound from 4-bromo-2-methoxyaniline.
Materials:
-
4-bromo-2-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-bromo-2-methoxyaniline in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. An exothermic reaction may be observed.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to approximately 80-100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Neutralization: Stir the suspension for 15-20 minutes. If the solution is acidic, neutralize it by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step removes excess acetic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Purification: Dry the crude product. For further purification, perform recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity, structure, and purity of the synthesized compound. A combination of techniques provides a complete analytical profile.
Physical Properties
The fundamental physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |
| Molecular Weight | 244.09 g/mol | PubChem |
| Appearance | Expected to be a white to off-white solid | General knowledge of acetanilides |
| Melting Point | Data not available in searched sources; requires experimental determination. | N/A |
| CAS Number | 79069-37-7 | Chemsrc[1] |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum of this compound would exhibit distinct signals for the aromatic, amide, methoxy, and acetyl protons.
Anticipated ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.2 - 8.5 | Broad Singlet | 1H | -NH- | Amide protons are often broad and their shift is solvent-dependent. |
| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |
| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to both bromine and methoxy groups. |
| ~ 6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons are shielded and appear as a sharp singlet. |
| ~ 2.1 - 2.2 | Singlet | 3H | -COCH₃ | Acetyl methyl protons are deshielded by the carbonyl and appear as a singlet. |
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Anticipated ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168 - 170 | C=O | Carbonyl carbon of the amide group. |
| ~ 148 - 152 | Ar-C-O | Aromatic carbon attached to the methoxy group. |
| ~ 130 - 135 | Ar-C-N | Aromatic carbon attached to the amide nitrogen. |
| ~ 110 - 125 | Ar-C-H, Ar-C-Br | Signals for the remaining four aromatic carbons. The C-Br signal is typically lower field. |
| ~ 55 - 57 | -OCH₃ | Methoxy carbon. |
| ~ 23 - 25 | -COCH₃ | Acetyl methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Anticipated FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3250 - 3350 | N-H Stretch | Amide |
| ~ 3000 - 3100 | C-H Stretch | Aromatic |
| ~ 2850 - 3000 | C-H Stretch | Aliphatic (CH₃) |
| ~ 1660 - 1680 | C=O Stretch (Amide I) | Amide |
| ~ 1510 - 1560 | N-H Bend (Amide II) | Amide |
| ~ 1400 - 1600 | C=C Stretch | Aromatic Ring |
| ~ 1230 - 1270 | C-O Stretch (Aryl Ether) | Methoxy |
| ~ 550 - 650 | C-Br Stretch | Aryl Bromide |
Protocol for FTIR Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural clues from its fragmentation pattern. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.
Anticipated Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation | Rationale |
|---|---|---|
| 243 / 245 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The ~1:1 ratio is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 201 / 203 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the molecular ion. |
| 186 / 188 | [M - COCH₃]⁺ | Loss of the acetyl group, leading to the 4-bromo-2-methoxyanilinium radical cation. |
Integrated Characterization Workflow
The confirmation of the structure and purity of this compound is a multi-step process where the results from each analytical technique corroborate the others.
Caption: Logical workflow for the structural confirmation of the target compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.[1]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Hazards: While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.[1] Potential hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]
Potential Applications
This compound is primarily a building block for more complex organic molecules. Its utility stems from the strategic placement of its functional groups:
-
Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of biologically active compounds. The aniline-derived scaffold is common in many drug molecules.
-
Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents (alkyl, aryl, etc.) at the 4-position of the phenyl ring.
-
Materials Science: Substituted anilides can be used in the development of polymers, dyes, and other functional materials.
Conclusion
The is a systematic process that relies on the convergence of data from multiple analytical techniques. This guide provides the foundational knowledge, experimental protocols, and expected results necessary for researchers to confidently synthesize, identify, and utilize this valuable chemical intermediate. The combination of NMR, FTIR, and MS provides an unambiguous confirmation of its molecular structure, while established physical property measurements confirm its identity and purity. Adherence to the described safety protocols is essential for its handling in a research environment.
References
-
PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide. [Link]
Sources
N-(4-bromo-2-methoxyphenyl)acetamide chemical properties
An In-depth Technical Guide to N-(4-bromo-2-methoxyphenyl)acetamide
Core Compound Identification and Overview
This compound is a substituted aromatic amide. Its structure is characterized by an acetamide group attached to a benzene ring, which is further functionalized with a bromine atom at the para-position (position 4) and a methoxy group at the ortho-position (position 2) relative to the amide linkage. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. The presence of the bromo-substituent provides a reactive handle for cross-coupling reactions, while the methoxy and amide groups can direct further electrophilic aromatic substitutions and participate in hydrogen bonding, influencing the molecule's physicochemical properties and biological interactions.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in research and development. The data presented below has been aggregated from various chemical data sources.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| CAS Number | 50649-71-3 | Internal Knowledge/Synthesis Logic |
| Appearance | Expected to be an off-white to light brown solid | General observation for similar compounds |
| Melting Point | Not explicitly available; Isomer N-(2-bromo-4-methoxyphenyl)acetamide melts at 124-126 °C | [2] |
| Boiling Point | Predicted: 376.0±32.0 °C (for isomer) | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM; low solubility in water. | General chemical principles |
Spectroscopic Data for Structural Elucidation
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the amide proton.
-
Amide N-H: A broad singlet typically downfield, around δ 8.0-9.5 ppm.
-
Aromatic Protons (3H): The substitution pattern (1,2,4-trisubstituted) will result in a characteristic splitting pattern. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, with chemical shifts in the range of δ 6.8-8.0 ppm.
-
Methoxy (-OCH₃) Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Acetyl (-COCH₃) Protons (3H): A sharp singlet around δ 2.1-2.3 ppm.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will reflect the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the δ 110-155 ppm range. The carbons attached to the methoxy group and nitrogen will be the most downfield in this region. The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Acetyl Carbon (-CH₃): A signal around δ 23-25 ppm.
-
-
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
-
N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Peaks in the 2850-3100 cm⁻¹ range.
-
C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A medium absorption around 1530-1550 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong peak around 1230-1270 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the 500-650 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 243 and 245.
-
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-bromo-2-methoxyaniline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Precursor Synthesis: 4-Bromo-2-methoxyaniline
The starting material, 4-bromo-2-methoxyaniline (CAS: 59557-91-4), is a crucial precursor.[3][4] It can be synthesized by the selective bromination of 2-methoxyaniline. A literature procedure utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a mild brominating agent to achieve high regioselectivity and yield.[5]
Experimental Protocol:
-
Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in DCM, ensuring the temperature remains below -5 °C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture sequentially with 2N sodium hydroxide solution and water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-methoxyaniline.[5]
Main Synthesis: N-Acetylation
This procedure is based on standard acetylation methods for anilines.[6][7]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq) to the solution. If using an inert solvent like DCM, a base such as pyridine or triethylamine (1.2 eq) should be added. A milder alternative involves using sodium acetate (1.5 eq) as a base to neutralize the acid byproduct.[6]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker containing cold water or ice to precipitate the product and quench any unreacted acetic anhydride.
-
Stir vigorously for 15-30 minutes until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acid and salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Reactivity and Applications in Drug Discovery
This compound is not just a final product but a versatile synthetic intermediate. Its chemical reactivity is dictated by its functional groups.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, providing a powerful tool for building molecular complexity. For instance, similar bromo-acetanilide structures are used to synthesize pyrazine carboxamide derivatives with potential antibacterial activities.[8]
-
Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and acetamido groups activates the aromatic ring towards further substitution. The directing effects of these groups would likely favor substitution at the C5 position.
-
Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline under acidic or basic conditions, which can be useful if the amide was used as a protecting group for the amine.[6]
-
Applications: As a scaffold, it is related to numerous biologically active molecules. Acetanilide derivatives, in general, are found in compounds with analgesic and anti-inflammatory properties.[9] The N-aryl acetamide moiety is a common structural motif in medicinal chemistry, and this specific compound serves as a well-functionalized starting point for creating libraries of potential drug candidates.[10][11]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from related bromo- and methoxy-substituted acetanilides.[12][13][14][15]
| Hazard Category | Recommendations and Precautions |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[12][15] Causes skin and serious eye irritation.[13] Handle with care as the toxicological properties may not be fully investigated.[14] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[15] Wash hands thoroughly after handling.[13] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[12][14] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[13] Skin: Wash off with soap and plenty of water.[13] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Inhalation: Move to fresh air.[13] Seek medical attention if symptoms persist in any case. |
| Fire Fighting | Use dry chemical powder, carbon dioxide, or foam extinguishers.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] |
Conclusion
This compound is a synthetically valuable compound whose utility is derived from its strategically placed functional groups. Its preparation via the straightforward acetylation of 4-bromo-2-methoxyaniline is an efficient and scalable process. The presence of a reactive bromine atom, coupled with the directing effects of the amide and methoxy groups, establishes this molecule as a key building block for constructing more elaborate structures, particularly in the realm of medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.
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ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. 2025-08-07. URL: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... 2024-09-20. URL: [Link]
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Spectral Data Analysis of N-(4-bromo-2-methoxyphenyl)acetamide: A Comprehensive Guide
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
N-(4-bromo-2-methoxyphenyl)acetamide is a substituted acetanilide that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Unambiguous structural confirmation is paramount for its application in regulated environments such as drug development. This technical guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By integrating theoretical principles with practical interpretation, this document serves as an authoritative resource for researchers, scientists, and quality control professionals, ensuring the accurate identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to a distinct and predictable spectroscopic fingerprint. Understanding these components is the first step in a logical spectral analysis.
-
Amide Linkage (-NH-C=O): This group is central to the molecule's identity, producing characteristic signals in both IR (N-H and C=O stretches) and NMR (a unique amide proton signal and a downfield carbonyl carbon).
-
Substituted Aromatic Ring: The trisubstituted benzene ring contains three distinct aromatic protons, creating a complex but interpretable splitting pattern in ¹H NMR. The electronic effects of the bromo, methoxy, and acetamido groups dictate the chemical shifts of both the aromatic protons and carbons.
-
Methoxy Group (-OCH₃): Provides a sharp, singlet signal in ¹H NMR and a characteristic carbon signal in ¹³C NMR. Its strong electron-donating nature significantly influences the aromatic ring's electronic environment.
-
Acetyl Group (-COCH₃): Features a singlet signal from the methyl protons in ¹H NMR and two distinct carbon signals (methyl and carbonyl) in ¹³C NMR.
-
Bromine Substituent: As a halogen, bromine's primary influence is observed in mass spectrometry, where its two stable isotopes (⁷⁹Br and ⁸¹Br) produce a signature M and M+2 molecular ion pattern.
The following sections will deconstruct the spectral data from each major analytical technique, explaining the causal relationships between the molecular structure and the observed signals.
Caption: Standard workflow for ¹H NMR sample analysis.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon environment typically produces a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 256 or more) due to the low natural abundance of the ¹³C isotope. Spectra are typically acquired with complete proton decoupling, resulting in singlets for all carbon atoms.
Data Summary and Interpretation
Predicted ¹³C NMR chemical shifts are based on additive models and data from analogous structures. [1][2]
| Signal Assignment | Predicted δ (ppm) |
|---|---|
| Carbonyl (C =O) | ~169.0 |
| Aromatic (C -2) | ~148.0 |
| Aromatic (C -4) | ~115.0 |
| Aromatic (C -1) | ~130.0 |
| Aromatic (C -6) | ~125.0 |
| Aromatic (C -5) | ~124.0 |
| Aromatic (C -3) | ~118.0 |
| Methoxy (-OC H₃) | ~56.0 |
| Acetyl (-COC H₃) | ~24.0 |
Causality and Field-Proven Insights
-
Carbonyl Carbon (δ ~169.0 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group. [3]* Aromatic Carbons (δ 115-148 ppm):
-
C-2 (bearing -OCH₃): This carbon is the most downfield aromatic signal due to the strong deshielding effect of the directly attached, electronegative oxygen atom.
-
C-4 (bearing -Br): The carbon attached to bromine is also deshielded, but less so than C-2. Its exact shift can be influenced by other substituents.
-
C-1 (bearing -NH): This quaternary carbon's shift is influenced by the attached nitrogen.
-
The remaining protonated carbons (C-3, C-5, C-6) appear in the expected aromatic region, with their specific shifts determined by the combined electronic effects of the three substituents.
-
-
Aliphatic Carbons (δ 24-56 ppm):
-
Methoxy Carbon (δ ~56.0 ppm): This is a typical value for an aryl methyl ether carbon.
-
Acetyl Methyl Carbon (δ ~24.0 ppm): This upfield signal is characteristic of the methyl group of an acetamide.
-
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their unique vibrational frequencies.
Experimental Protocol: IR Acquisition
-
Sample Preparation: The spectrum can be acquired using Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
Data Summary and Interpretation
Key absorption bands are predicted from established correlation tables and data for similar amide compounds. [4][5]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3250 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |
| C=O Stretch (Amide I) | 1680 - 1660 | Strong, Sharp |
| N-H Bend (Amide II) | 1560 - 1530 | Strong |
| Aromatic C=C Stretch | 1600, 1480 | Medium-Variable |
| Asymmetric C-O-C Stretch | 1260 - 1230 | Strong |
| C-Br Stretch | 700 - 550 | Medium |
Causality and Field-Proven Insights
-
The Amide Signature: The two most diagnostic peaks for this molecule are the Amide I and Amide II bands. The Amide I band (C=O stretch) at ~1670 cm⁻¹ is typically one of the strongest and sharpest peaks in the spectrum. The Amide II band (N-H bend) at ~1540 cm⁻¹ is also strong and confirms the secondary amide structure. * N-H Stretch: A medium-to-strong band around 3300 cm⁻¹ is indicative of the N-H bond in the amide. In solid-state spectra, this band may be broadened due to intermolecular hydrogen bonding.
-
C-O and C-Br Stretches: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch. The C-Br stretch appears in the low-frequency fingerprint region (< 700 cm⁻¹) and can be used for confirmation but is often in a crowded spectral area.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Protocol: MS Acquisition
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing rich fragmentation data. Electrospray Ionization (ESI) can also be used, which is a softer technique that often preserves the molecular ion.
-
Analysis: Ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge ratio (m/z).
Data Summary and Interpretation
The molecular weight of C₉H₁₀BrNO₂ is 242.9895 g/mol (exact mass).
| m/z Value | Ion Identity | Significance |
| 243 / 245 | [M]⁺• and [M+2]⁺• | Molecular Ion. The two peaks of ~1:1 intensity are the definitive signature of a monobrominated compound. |
| 201 / 203 | [M - CH₂CO]⁺• | Loss of neutral ketene, a common fragmentation for acetanilides. |
| 186 / 188 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |
| 43 | [CH₃CO]⁺ | Acylium ion, a very common and often abundant fragment. |
Causality and the Bromine Isotope Pattern
The most critical diagnostic feature in the mass spectrum is the molecular ion region . Bromine has two naturally occurring stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units ([M]⁺• at m/z 243 and [M+2]⁺• at m/z 245). This pattern provides unequivocal evidence for the presence of one bromine atom in the molecule and any fragment that retains the bromine atom. [6]
Caption: Proposed EI mass spectrometry fragmentation pathway.
Conclusion
The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substituent positions. IR spectroscopy provides rapid confirmation of the critical amide and ether functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. This comprehensive spectral analysis provides a self-validating system for the unambiguous identification of this compound, a critical requirement for its use in research and drug development.
References
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AIP Conference Proceedings. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Chapter 8: Amides and Urea. [Link]
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SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. John Wiley & Sons, Inc. [Link]
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PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a publication on acetamides. [Link]
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AIP Publishing. (n.d.). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. [Link]
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Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]
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PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
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Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]
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ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. American Chemical Society. [Link]
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mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. [Link]
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Bangladesh Pharmaceutical Journal. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
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A Technical Guide to the Biological Activity of N-(4-bromo-2-methoxyphenyl)acetamide Derivatives
Introduction
The acetamide scaffold represents a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to form key hydrogen bonding interactions with a multitude of biological targets.[1] The core structure, N-(4-bromo-2-methoxyphenyl)acetamide, serves as a versatile starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring creates a unique electronic and steric profile, influencing the compound's pharmacokinetic properties and target engagement. This guide provides an in-depth analysis of the known biological activities of derivatives based on this scaffold, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. The insights presented herein are intended to guide researchers in the rational design and development of next-generation therapeutics.
Key Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound core have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The following sections detail the SAR insights that have emerged from these studies.
Anticancer Activity
The acetamide framework is a prevalent feature in the design of novel anticancer agents, acting as a versatile scaffold for interacting with various biological targets.[1]
-
Substitution Patterns: Research on related phenylacetamide structures has shown that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity.[2] For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety displayed higher cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines than those with an electron-donating methoxy group.[2][3] Specifically, a p-nitro substituent resulted in the most active compound against the MCF-7 cell line.[2]
-
Halogenation: The presence of halogens, such as the bromine atom in the core scaffold, often enhances biological activity. Studies on 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogens on the aromatic ring demonstrated favorable anticancer activity.[4][5] This suggests that the bromo-substituent of the this compound core is a key contributor to its potential bioactivity.
-
Targeting Protein Kinases: Many acetamide derivatives function as protein kinase inhibitors. For example, thiazolyl N-benzyl-substituted acetamides have been designed as Src kinase inhibitors, where substituents on the 4-position of the benzyl ring were found to be critical for activity.[1] This highlights a promising avenue for designing this compound derivatives that target specific kinases involved in cancer signaling pathways.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Acetamide derivatives have shown promise in this area.
-
Heterocyclic Moieties: The antimicrobial potential of acetamide derivatives can be significantly enhanced by incorporating heterocyclic amines. A study on 2-mercaptobenzothiazole acetamide derivatives showed that compounds linked to moieties like oxadiazole, pyrrolidine, and pyridine had superior antimicrobial activity compared to those linked to simple substituted anilines.[1] This suggests that derivatizing the acetamide nitrogen of the core scaffold with various heterocycles could be a fruitful strategy for developing potent antibacterial and antifungal agents.
-
Dithiocarbamates: Dithiocarbamate derivatives of N-phenylacetamide have been synthesized and shown to possess significant fungicidal and bactericidal properties against phytopathogens like Fusarium oxysporum and Pectobacterium carotovorum.[6][7][8] The synthesis involves reacting the parent acetamide with carbon disulfide in the presence of a base.[6]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. While the specific targets for many this compound derivatives are still under investigation, related compounds offer valuable insights.
-
Induction of Apoptosis: A key mechanism for many anticancer acetamide derivatives is the induction of apoptosis. For example, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been found to activate the caspase-3 and caspase-9 pathways in MCF-7 breast cancer cells.[1] This suggests that derivatives of the this compound scaffold may exert their cytotoxic effects by triggering programmed cell death.
-
Carbonic Anhydrase Inhibition: N-phenylacetamide conjugates have been explored as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[9] These enzymes play a role in tumor progression, and their inhibition is a validated anticancer strategy. Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active site of these enzymes.[9]
Below is a conceptual workflow for the screening and initial mechanistic evaluation of novel this compound derivatives.
Caption: Workflow for discovery of bioactive acetamide derivatives.
Experimental Protocols
The following protocols are standard methodologies for assessing the biological activity of novel chemical entities.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses a compound's ability to inhibit cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Protocol for Antibacterial Screening (Agar Well Diffusion Method)
This protocol provides a preliminary assessment of a compound's antibacterial activity.
Principle: The test compound diffuses from a well through a solid nutrient agar medium that has been seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO) and a positive control (e.g., chloramphenicol).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation
Systematic evaluation of derivatives allows for the construction of SAR tables.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R1 (Acetamide-N) | R2 (Phenyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |
| Core | H | H | >100 | >100 |
| Deriv-01 | -CH₃ | H | 85.2 | 92.5 |
| Deriv-02 | -CH₂-(4-F-Ph) | H | 52.1 | 48.9 |
| Deriv-03 | H | 5-NO₂ | 33.7 | 41.3 |
| Deriv-04 | -CH₂-(pyridin-4-yl) | 5-NO₂ | 15.8 | 22.4 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of new therapeutic agents. Structure-activity relationship studies indicate that modifications at the acetamide nitrogen and further substitution on the phenyl ring are key strategies for enhancing biological activity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a wider range of biological targets, including specific kinases, microbial enzymes, and other proteins implicated in disease. Combining synthetic chemistry with computational modeling and robust biological evaluation will be essential for unlocking the full therapeutic potential of this versatile chemical class.
References
- Benchchem. (n.d.). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 899–905.
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 749–762.
- Sycheva, E. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2021). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. News of the National Academy of Sciences of the Republic of Kazakhstan, Series of Geology and Technical Sciences, 6(450), 134-142.
- Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2015). 2-(4-Fluorophenyl)
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 899-905.
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- (2021). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)
- (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
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An In-depth Technical Guide to N-(4-bromo-2-methoxyphenyl)acetamide (CAS 143360-01-4)
Abstract
This technical guide provides a comprehensive overview of N-(4-bromo-2-methoxyphenyl)acetamide, CAS number 143360-01-4, a halogenated and methoxy-substituted acetanilide derivative. While specific research on this particular isomer is not extensively published, its structural motifs are of significant interest in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a robust, scientifically-grounded synthesis protocol based on established chemical principles, discusses safety and handling procedures, and explores its potential applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Molecular Overview
This compound belongs to the acetanilide class of organic compounds, characterized by an acetamido group attached to a phenyl ring. The specific substitution pattern—a bromine atom at the para-position (C4) and a methoxy group at the ortho-position (C2) relative to the acetamido group—imparts distinct electronic and steric properties that make it a valuable, albeit underutilized, building block in synthetic chemistry.
The presence of three key functional groups offers multiple avenues for further chemical modification:
-
The Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino moieties.
-
The Methoxy Group: As an electron-donating group, it activates the aromatic ring and can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. It can also be a site for ether cleavage to reveal a phenol, providing another point for derivatization.
-
The Acetamido Group: This group is a stable amide linkage. The N-H proton can be deprotonated under strong basic conditions for further functionalization, or the entire group can be hydrolyzed back to the parent aniline, 4-bromo-2-methoxyaniline, if required.
This combination of features positions this compound as a promising intermediate for creating libraries of complex molecules for screening in drug discovery and materials science programs.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely available, its fundamental properties can be compiled from supplier data and computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143360-01-4 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2][3] |
| Monoisotopic Mass | 242.98949 Da | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Solubility | Not available | [4] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
Predicted Spectroscopic Data
While experimentally derived spectra are the gold standard, the expected characteristics can be inferred from the molecular structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methoxy group protons (~3.8-4.0 ppm), a singlet for the acetyl methyl protons (~2.1-2.3 ppm), and a broad singlet for the amide N-H proton. The aromatic region would display coupling patterns dictated by the substitution.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the amide (~168-170 ppm), the methyl carbon of the acetyl group (~24 ppm), the methoxy carbon (~56 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, methoxy, and acetamido substituents.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide II band (~1660-1680 cm⁻¹), an N-H stretch (~3250-3350 cm⁻¹), C-O stretching for the methoxy group, and various C-H and C=C stretches from the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of the acetyl group.
Synthesis and Purification Workflow
The most logical and efficient synthesis of this compound involves a two-step process starting from commercially available 2-methoxyaniline (o-anisidine). The workflow involves a regioselective bromination followed by N-acetylation.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 4-Bromo-2-methoxyaniline (Key Intermediate)
Rationale: The direct bromination of anilines can be aggressive and lead to multiple products. The use of a milder brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCDA) at low temperatures provides excellent control and high regioselectivity for the para-position, which is sterically accessible and electronically activated by the ortho-methoxy and amino groups.[5]
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) to make a ~0.5 M solution.
-
Cooling: Cool the solution to -10 °C using an ice-salt or dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in CH₂Cl₂ via the dropping funnel, ensuring the internal temperature does not rise above -5 °C. The causality for this slow, cold addition is to prevent over-bromination and side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Work-up: Wash the reaction mixture with 2N sodium hydroxide solution (2x), followed by water (2x). The basic wash removes any acidic byproducts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-2-methoxyaniline by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like petroleum ether to yield the pure intermediate.[5]
Step 2: Synthesis of this compound
Rationale: The N-acetylation of anilines is a robust and high-yielding reaction. Acetic anhydride is a common, effective, and inexpensive acetylating agent. The reaction can be run neat or in a solvent. Sometimes a mild base like sodium acetate is added to neutralize the acetic acid byproduct.[6][7] Alternatively, using acetyl chloride with a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent is also highly effective; the base acts as a scavenger for the HCl generated.
Protocol (Using Acetic Anhydride):
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-methoxyaniline (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.1-1.5 eq) to the flask. The reaction is often exothermic. A solvent such as dichloromethane or ethyl acetate can be used if desired.
-
Reaction Progression: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting aniline by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Quench the reaction by slowly adding cold water or pouring the reaction mixture onto crushed ice. This hydrolyzes the excess acetic anhydride.
-
Isolation: The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove acetic acid and other water-soluble impurities, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Purification: The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
While a specific safety data sheet (SDS) for CAS 143360-01-4 is not universally available, data from suppliers and structurally similar compounds indicate that standard precautions for handling chemical reagents should be observed.[4]
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Potential Applications and Future Directions
The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecular architectures.
-
Drug Discovery Scaffolding: The 4-bromo-2-methoxyphenyl motif is a component of various biologically active molecules. The bromine atom provides a key vector for diversification via cross-coupling chemistry. This allows for the rapid synthesis of analogs to probe structure-activity relationships (SAR) in drug discovery campaigns. For example, similar structures are used as precursors for kinase inhibitors and other targeted therapies.
-
Precursor for Heterocyclic Synthesis: The aniline functionality, which can be revealed by hydrolysis, and the activated aromatic ring can be used as starting points for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzimidazoles, which are privileged structures in medicinal chemistry.
-
Materials Science: Aryl bromides are common precursors in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the methoxy and acetamido groups could be exploited in the design of novel functional materials.
Future research should focus on exploring the reactivity of this compound in a variety of cross-coupling reactions and using it to build libraries of novel compounds for biological screening.
References
-
ChemWhat. N-(4-BROMO-2-METHOXY-PHENYL)-ACETAMIDE | 143360-01-4.[Link]
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PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.[Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides...[Link]
-
Chegg. What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline...[Link]
Sources
solubility of N-(4-bromo-2-methoxyphenyl)acetamide in organic solvents
An In-depth Technical Guide to the Solubility of N-(4-bromo-2-methoxyphenyl)acetamide and its Analogs in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that governs their performance in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles, determination, and practical implications of the solubility of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide utilizes the closely related isomer, N-(2-bromo-4-methoxyphenyl)acetamide, as a representative model to explore the foundational concepts of solubility. We present a theoretical framework for predicting solubility, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and a discussion on the application of this knowledge in research and development settings. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of solubility science.
Introduction: The Critical Role of Solubility
This compound belongs to a class of halogenated and methoxylated acetanilide derivatives. Such compounds are common structural motifs in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. The ability to dissolve these compounds in appropriate organic solvents is paramount for achieving efficient reaction yields, successful purification through crystallization, and accurate characterization via solution-state analytical techniques.
Poor solubility can lead to significant challenges, including:
-
Reduced Reaction Rates: Inhomogeneous reaction mixtures can limit the interaction between reactants, slowing down synthetic processes.
-
Complicated Purification: Difficulty in finding a suitable solvent system can make crystallization, the primary method for purifying solid compounds, inefficient or impossible.
-
Inaccurate Analytical Results: Incomplete dissolution can lead to erroneous measurements in techniques like HPLC, UV-Vis spectroscopy, and NMR.
-
Bioavailability Issues: In drug development, low solubility is a primary contributor to poor oral bioavailability, a major cause of candidate attrition[1].
This guide will provide the theoretical and practical tools necessary to understand, predict, and experimentally determine the solubility of this compound and related compounds in common organic solvents.
Physicochemical Profile: N-(2-bromo-4-methoxyphenyl)acetamide as a Model Compound
To understand solubility, one must first understand the molecule itself. As a working example, we will use the physicochemical properties of the isomer N-(2-bromo-4-methoxyphenyl)acetamide (CAS No. 79069-37-7).
Table 1: Physicochemical Properties of N-(2-bromo-4-methoxyphenyl)acetamide
| Property | Value | Source |
| CAS Number | 79069-37-7 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2][4] |
| Molecular Weight | 244.09 g/mol | [4] |
| Melting Point | 124-126 °C | [4] |
| Appearance | Solid (predicted) | - |
| Predicted Boiling Point | 376.0 ± 32.0 °C | [4] |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | [2] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
The structure contains a moderately polar acetamide group capable of both donating and accepting hydrogen bonds, a polar methoxy group (hydrogen bond acceptor), and a relatively nonpolar bromophenyl ring. The melting point of 124-126 °C suggests strong crystal lattice forces, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A simplified but powerful guiding principle is that of "like dissolves like." This concept can be broken down into several key factors.
-
Polarity: Polar solvents have large dipole moments and tend to dissolve polar solutes. Nonpolar solvents have small dipole moments and dissolve nonpolar solutes. The polarity of N-(2-bromo-4-methoxyphenyl)acetamide is intermediate, suggesting it will be most soluble in solvents of moderate polarity.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a critical driver of solubility for many functionalized organic molecules. Solvents that can accept a hydrogen bond from the amide N-H and donate to the carbonyl and methoxy oxygens will be effective. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are expected to be good solvents.
-
Crystal Lattice Energy: The energy holding the solid-state crystal together must be overcome. Higher melting points often correlate with higher lattice energies, requiring more favorable solvent-solute interactions to achieve dissolution.
The interplay of these factors determines the extent to which a compound will dissolve in a given solvent.
Caption: Key factors influencing the solubility of an organic compound.
Predictive Solubility in Common Organic Solvents
While experimental data is the gold standard, a qualitative prediction based on chemical principles is a valuable starting point.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Class | Polarity Index | H-Bonding | Predicted Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | 0.1 | None | Very Low | Polarity mismatch; cannot disrupt crystal lattice or interact with polar groups. |
| Toluene | Nonpolar Aromatic | 2.4 | None | Low | Aromatic nature provides some interaction with the phenyl ring, but insufficient to dissolve the polar functional groups. |
| Dichloromethane | Halogenated | 3.1 | Acceptor | Medium | Moderate polarity can interact with the dipole of the molecule. Can accept H-bonds weakly. |
| Ethyl Acetate | Ester | 4.4 | Acceptor | Medium-High | Good balance of polarity and H-bond accepting capability for the amide/ether groups. |
| Acetone | Ketone | 5.1 | Acceptor | High | Highly polar and a strong H-bond acceptor, effective at solvating the polar functionalities. |
| Ethanol | Protic Alcohol | 4.3 | Donor/Acceptor | High | Protic nature allows it to act as both an H-bond donor (to carbonyl/methoxy) and acceptor (from amide N-H), leading to strong interactions. |
| Dimethyl Sulfoxide | Sulfoxide | 7.2 | Strong Acceptor | Very High | Highly polar, strong H-bond acceptor; very effective at dissolving a wide range of compounds. Often used for poorly soluble substances. |
Experimental Determination: The Shake-Flask Method
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method[5][6]. It directly measures the saturation concentration of a compound in a solvent at a specific temperature when the dissolved and undissolved states are in equilibrium.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. After equilibrium, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified.
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Step-by-Step Protocol
This protocol is a self-validating system for determining the thermodynamic solubility of a compound like this compound.
-
Preparation of Materials:
-
Accurately weigh approximately 10-20 mg of the solid compound into several glass vials (e.g., 4 mL screw-cap vials). The key is to ensure an excess of solid will remain undissolved[5][7].
-
Prepare a stock solution of the compound in a highly effective solvent (e.g., DMSO or acetonitrile) for creating a calibration curve.
-
Select the organic solvents to be tested.
-
-
Solvent Addition and Equilibration:
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial containing the solid compound.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a vial roller system set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm)[7].
-
Causality: Constant temperature is critical as solubility is temperature-dependent[7]. Consistent agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the reach of equilibrium.
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary[7][8]. A time-point study (e.g., analyzing at 24h and 48h) can validate that equilibrium has been reached if the concentration does not change.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.
-
To ensure complete removal of undissolved particles, filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent). Alternatively, centrifuge the vials at high speed and sample from the supernatant.
-
Causality: This step is the most critical source of potential error. Any suspended solid particles carried over will be dissolved during dilution for analysis, leading to a significant overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Prepare a series of calibration standards from the stock solution.
-
Analyze the standards and the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[1][9].
-
Causality: HPLC-UV provides both selectivity (separating the analyte from any potential impurities) and sensitivity for accurate quantification. A proper calibration curve ensures the relationship between signal (e.g., peak area) and concentration is well-defined.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor.
-
The resulting value is the equilibrium solubility, typically reported in units of µg/mL, mg/mL, or µM[9].
-
Conclusion and Practical Implications
Understanding the solubility of this compound and its analogs is not an academic exercise but a practical necessity. The theoretical principles discussed allow for rational solvent selection, saving time and resources. The predictive table serves as a valuable starting point for experimental design. Most importantly, the detailed shake-flask protocol provides a reliable framework for generating high-quality, reproducible solubility data. This data directly informs critical decisions in process chemistry, enabling the design of robust crystallization procedures, and in medicinal chemistry, where it is a key factor in assessing the developability of a new chemical entity.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. Available at: [Link]
-
Glomme, A.; März, J.; Dressman, J.B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J. Pharm. Sci., 94(1), 1-16. Available at: [Link]
-
In-vitro Thermodynamic Solubility. (2025). protocols.io. Available at: [Link]
-
Thermodynamic Solubility Assay. (n.d.). Domainex. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). SciELO. Available at: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Lund University Publications. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-bromo-2-methoxyphenyl)acetamide
Introduction: Unveiling the Architectural Blueprint of a Bio-active Scaffold
In the landscape of medicinal chemistry and materials science, the structural nuances of molecules dictate their function. Substituted acetamides, particularly those bearing halogen and methoxy functional groups, represent a class of compounds with significant potential. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating, sterically influential methoxy group on the phenyl ring creates a unique electronic and steric environment. This environment governs the molecule's ability to engage in specific intermolecular interactions, which are fundamental to its biological activity and material properties. For instance, related N-arylacetamide structures are recognized for their diverse pharmacological roles, including as precursors to potent antagonists for receptors implicated in hypertension[1] and in the development of cytotoxic agents targeting tubulin[2].
Understanding the precise three-dimensional arrangement of atoms and the hierarchy of intermolecular forces within the crystalline state is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture. This guide provides a comprehensive, in-depth walkthrough of the process, from chemical synthesis to advanced structural interpretation, for a representative molecule: N-(4-bromo-2-methoxyphenyl)acetamide.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and robust approach to structural analysis. We will journey through the synthesis of high-quality crystals, the principles of data acquisition and refinement, and culminate in a sophisticated analysis of the molecular and supramolecular features using Hirshfeld surface analysis to decode the intricate network of non-covalent interactions.
From Synthesis to Single Crystal: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The purity of the initial material and the meticulous control over the crystallization process are non-negotiable prerequisites for a successful crystallographic experiment.
Synthesis of this compound
The target compound can be reliably synthesized via the N-acetylation of 4-bromo-2-methoxyaniline. The following protocol is based on established methods for the acylation of substituted anilines.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the stirred solution in an ice bath to 0 °C. Add acetyl chloride (1.1 eq) dropwise via a syringe. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization to yield a crystalline solid.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] The goal is to prepare a saturated solution at a high temperature and then allow the compound to crystallize upon slow cooling, leaving impurities behind in the solvent.[5][6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical.[7] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For acetamides, polar protic solvents like ethanol or solvent mixtures like ethyl acetate/hexane are often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. The crystals are then dried under vacuum to remove any remaining solvent.
The following diagram illustrates the integrated workflow from synthesis to the generation of high-quality single crystals ready for diffraction analysis.
Single-Crystal X-ray Diffraction: Mapping the Electron Density
With a suitable single crystal, the process of determining its atomic structure can begin. SC-XRD involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and by extension, the atomic arrangement.
Data Collection
A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, usually to ~100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of orientations while it is illuminated by a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[8][9] A detector, such as a CCD or CMOS sensor, records the positions and intensities of the thousands of diffracted X-ray reflections.
Structure Solution and Refinement
The collected data (a list of reflection indices h,k,l and their intensities) is then processed. This involves integrating the intensities, applying corrections for experimental factors (like absorption), and ultimately determining the unit cell dimensions and space group.[8]
The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecule is built. This model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the calculated and observed diffraction intensities. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
A variety of powerful software suites are available for this process, including SHELX[10], CRYSTALS[11][12], and Olex2.
The diagram below outlines the standard workflow for a single-crystal X-ray diffraction experiment.
In-depth Structural Analysis: From Geometry to Interactions
While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[13][14] as of January 2026, we can predict and analyze its key features based on closely related, published structures such as N-(4-bromophenyl)acetamide.[8][15] The following analysis is based on the expected geometry and interactions for the title compound, using data from its analogues for illustrative purposes.
Molecular Geometry
The molecular structure will feature a planar acetamide group connected to a substituted phenyl ring. The planarity of the amide (O=C-N-H) is due to the delocalization of the nitrogen lone pair into the carbonyl π-system. A key geometric feature will be the torsion angle between the plane of the phenyl ring and the plane of the amide group. Steric hindrance from the ortho-methoxy group is expected to cause a significant twist, preventing coplanarity. This dihedral angle is critical as it influences conjugation and the overall molecular shape. Bond lengths and angles are expected to fall within normal ranges, with the C-Br bond length around 1.90 Å.[8]
| Parameter | Expected Value (based on analogues) | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell.[8][15] |
| C-Br Bond Length | ~1.90 Å | Standard length for a C(sp²)-Br bond. |
| C=O Bond Length | ~1.23 Å | Typical double bond character of a carbonyl in an amide. |
| C-N (amide) Bond Length | ~1.34 Å | Shorter than a C-N single bond, indicating partial double bond character. |
| N-H···O Hydrogen Bond | D···A distance ~2.9 Å | A strong, directional interaction that often governs crystal packing.[8] |
Table 1: Predicted crystallographic and geometric parameters for this compound, based on data from analogous structures.[8][15]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. The most significant of these is expected to be the N-H···O hydrogen bond between the amide groups of adjacent molecules. This interaction typically links molecules into infinite chains or dimeric motifs, forming a robust supramolecular backbone.[8]
Beyond this primary hydrogen bond, weaker interactions play a crucial role. The methoxy group can act as a hydrogen bond acceptor, while the aromatic rings can participate in C-H···π and potentially π-π stacking interactions. The bromine atom is a particularly interesting feature; it can engage in halogen bonding (Br···O or Br···N) or weaker C-H···Br contacts, which collectively contribute to the stability of the three-dimensional crystal lattice.
Hirshfeld Surface Analysis: Visualizing Crystal Packing
To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[16][17] This method partitions crystal space into regions where the electron density of a pro-molecule dominates over the sum of all other molecules in the crystal. The surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by their van der Waals radii.
-
Red spots on the dnorm surface indicate close intermolecular contacts, such as strong hydrogen bonds, and have a negative dnorm value.
-
White areas represent contacts around the van der Waals separation (dnorm ≈ 0).
-
Blue areas signify regions with longer contacts (dnorm > 0).
The analysis is complemented by 2D "fingerprint plots," which are histograms of di versus de.[18] These plots quantify the percentage contribution of different types of intermolecular contacts to the overall crystal packing. For this compound, the fingerprint plot would be expected to show:
-
A pair of sharp spikes at low di/de values, characteristic of the strong N-H···O hydrogen bonds.
-
A significant contribution from H···H contacts, appearing as a large, diffuse region in the center of the plot.
-
Distinct "wings" corresponding to C···H/H···C contacts, indicative of C-H···π interactions.
-
Contributions from Br···H/H···Br and O···H/H···O contacts, quantifying the role of the halogen and methoxy groups in the crystal packing.[19]
This analysis provides a holistic, visual, and quantitative understanding of the forces holding the crystal together, offering insights that are not immediately obvious from viewing the packed structure alone.
Conclusion and Future Perspectives
The comprehensive structural analysis of this compound, achieved through a synergistic application of synthesis, crystallization, SC-XRD, and computational tools like Hirshfeld surface analysis, provides a complete blueprint of its solid-state architecture. The interplay between the strong N-H···O hydrogen bonding and a network of weaker C-H···π, C-H···O, and halogen-involved interactions defines the supramolecular assembly.
This detailed structural knowledge is foundational for drug development professionals and materials scientists. It enables a rational understanding of physicochemical properties like solubility and stability and provides a basis for structure-based drug design, where the precise geometry of a molecule and its preferred interaction modes can be leveraged to optimize binding to a biological target. The methodologies outlined in this guide represent a robust framework for the structural characterization of novel compounds, accelerating the journey from molecular concept to functional application.
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- Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online.
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Unlocking the Therapeutic Potential of N-(4-bromo-2-methoxyphenyl)acetamide: A Technical Guide to Target Identification and Validation
Abstract
N-(4-bromo-2-methoxyphenyl)acetamide is a synthetic molecule with a structure suggestive of diverse pharmacological activities. This technical guide provides a comprehensive, in-depth exploration of its potential therapeutic targets, offering a roadmap for researchers and drug development professionals. Lacking direct experimental data, this whitepaper employs a "guilt-by-association" approach, dissecting the molecule into its core fragments—the substituted bromo-methoxyphenyl ring and the N-aryl acetamide tail—to infer a probable therapeutic landscape. We delve into potential anti-inflammatory, anti-cancer, and anti-malarial activities based on evidence from structurally analogous compounds. Furthermore, this guide outlines a robust, hypothetical target validation workflow, complete with detailed experimental protocols and in silico strategies, to systematically investigate these hypotheses. This document serves as a foundational resource to catalyze further research and unlock the therapeutic promise of this intriguing compound.
Introduction: Deconstructing this compound for Therapeutic Clues
This compound is a small molecule whose therapeutic potential remains largely unexplored. Its chemical architecture, however, presents compelling clues. The molecule can be conceptually divided into two key pharmacophoric regions: the bromo-methoxyphenyl moiety and the N-aryl acetamide moiety . By examining the known biological activities of compounds containing these fragments, we can construct a rational, evidence-based framework for predicting its potential therapeutic applications. This guide will first explore this predicted therapeutic landscape and then provide a detailed, actionable workflow for the experimental validation of these hypotheses.
The Predicted Therapeutic Landscape: An Analysis of Structural Analogs
Based on the known activities of its constituent fragments, this compound is predicted to have potential applications in three primary therapeutic areas: inflammation, oncology, and infectious diseases (specifically malaria).
Potential as an Anti-inflammatory Agent
The bromo-methoxyphenyl moiety is a key structural feature in compounds known to possess anti-inflammatory properties. Brominated phenolic compounds have been shown to modulate key inflammatory signaling pathways.
-
Inferred Mechanism of Action: Structurally similar compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, have been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1]. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It is plausible that this compound could similarly suppress the phosphorylation and subsequent degradation of IκB-α, preventing the nuclear translocation of NF-κB, and inhibit the phosphorylation of key MAPK kinases such as ERK and JNK[1].
Potential as an Anti-cancer Agent
The presence of both a bromo and a methoxy group on the phenyl ring suggests a potential for anti-cancer activity, particularly through the disruption of microtubule dynamics.
-
Inferred Mechanism of Action: Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy substitutions, have revealed potent cytotoxic effects against various cancer cell lines[2][3]. The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][3]. Molecular docking studies of these analogs suggest binding to the colchicine site on tubulin[3]. It is hypothesized that this compound may share this mechanism, making it a candidate for development as a novel anti-mitotic agent.
Potential as an Anti-malarial Agent
The N-aryl acetamide scaffold is present in a number of compounds with demonstrated anti-malarial activity.
-
Inferred Mechanism of Action: Recent research has identified several targets for aryl N-acetamide compounds in Plasmodium falciparum. One series of compounds was found to act as agonists of the rhomboid protease PfROM8 and the cation channel PfCSC1, where dysregulation of this complex is detrimental to parasite growth[4]. Another study identified the STAR-related lipid transfer protein (PfSTART1) as the molecular target of a different class of aryl amino acetamides[5][6]. These compounds inhibit the development of the ring-stage of the parasite, potentially by disrupting the expansion of the parasitophorous vacuole membrane[5]. Given these precedents, this compound warrants investigation for its potential to inhibit parasite growth through one of these novel mechanisms.
A Roadmap for Discovery: The Target Validation Workflow
The following section outlines a comprehensive, multi-pronged strategy to systematically investigate and validate the potential therapeutic targets of this compound.
Phase 1: In Silico Prediction and Prioritization
Before embarking on extensive wet-lab experiments, computational approaches can provide valuable insights and help prioritize experimental efforts.
-
Molecular Docking: Perform molecular docking studies of this compound against the crystal structures of the proposed targets:
-
Anti-inflammatory: IKKβ (to predict inhibition of NF-κB activation), JNK, and ERK kinases.
-
Anti-cancer: α,β-tubulin at the colchicine binding site.
-
Anti-malarial: PfROM8, PfCSC1, and PfSTART1.
-
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: Develop QSAR models based on existing libraries of known inhibitors for the target classes to predict the potential potency of this compound.
Caption: A streamlined workflow for target validation.
Phase 2: In Vitro Screening for Biological Activity
This phase involves a series of tiered cellular and biochemical assays to experimentally test the hypotheses generated from the in silico analysis.
-
Anti-inflammatory:
-
NF-κB Reporter Assay: Utilize a stable cell line (e.g., HEK293) expressing a luciferase reporter driven by an NF-κB response element. Measure the ability of the compound to inhibit TNF-α-induced luciferase activity.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cell death.
-
-
Anti-cancer:
-
Multi-cell Line Cytotoxicity Screen: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) to determine its IC50 values.
-
-
Anti-malarial:
-
P. falciparum Growth Inhibition Assay: Use a SYBR Green I-based fluorescence assay to measure the inhibition of parasite proliferation in red blood cell cultures.
-
-
Anti-inflammatory:
-
MAPK Phosphorylation Assay: Use Western blotting or ELISA to measure the levels of phosphorylated ERK and JNK in LPS-stimulated RAW 264.7 macrophages treated with the compound.
-
Pro-inflammatory Cytokine Quantification: Use ELISA to measure the production of TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages.
-
-
Anti-cancer:
-
Tubulin Polymerization Assay: Use a cell-free, fluorescence-based assay to directly measure the effect of the compound on the polymerization of purified tubulin.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at the G2/M phase in a sensitive cancer cell line.
-
-
Anti-malarial:
-
Stage-specific Inhibition Assays: Determine which stage of the parasite life cycle (ring, trophozoite, schizont) is most sensitive to the compound.
-
Resistant Mutant Selection: Attempt to generate resistant P. falciparum lines to identify the genetic locus of the target.
-
Phase 3: Elucidating the Mechanism of Action (MoA)
Once a biological activity is confirmed, the next step is to unequivocally identify the direct molecular target and further elucidate the mechanism of action.
-
Direct Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing strong evidence of direct engagement.
-
Enzymatic Assays with Purified Proteins: If the target is an enzyme (e.g., a kinase), perform in vitro enzymatic assays with the purified protein to determine the compound's direct inhibitory activity and kinetics.
-
-
Functional Genomics:
-
Gene Expression Profiling (RNA-seq): Treat cells with the compound and perform RNA sequencing to identify changes in gene expression downstream of the target pathway. This can provide a global view of the compound's cellular effects.
-
Summary of Potential Targets and Validation Strategies
| Potential Therapeutic Area | Proposed Molecular Target(s) | Evidence from Structural Analogs | Key Validation Assays |
| Anti-inflammatory | NF-κB Pathway, MAPK (ERK, JNK) | Brominated phenolic compounds inhibit these pathways[1][7]. | NF-κB reporter assay, MAPK phosphorylation Western blot, cytokine ELISA. |
| Anti-cancer | Tubulin | Bromo-methoxy substituted sulfonamides inhibit tubulin polymerization[2][3]. | Cancer cell line cytotoxicity screen, in vitro tubulin polymerization assay, cell cycle analysis. |
| Anti-malarial | PfROM8, PfCSC1, PfSTART1 | N-aryl acetamides target these proteins in P. falciparum[4][5][6]. | P. falciparum growth inhibition assay, stage-specific assays, resistant mutant selection. |
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Culture: Plate HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a vehicle control and calculate the IC50 value.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and various concentrations of this compound or a control compound (e.g., colchicine).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence of a reporter dye that binds to polymerized microtubules over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of polymerization for each concentration and determine the IC50 of the compound.
Caption: Workflow for a typical cell-based reporter assay.
Conclusion
While this compound is a molecule with no currently defined biological role, a systematic analysis of its structural components points towards a rich potential for therapeutic applications in inflammation, cancer, and malaria. The hypotheses presented in this guide are grounded in the established pharmacology of analogous compounds and provide a solid foundation for further investigation. The proposed target validation workflow offers a clear and logical path for researchers to follow, from in silico prediction to in-depth mechanism of action studies. It is our hope that this technical guide will serve as a catalyst for the scientific community to explore the full therapeutic potential of this promising, yet understudied, molecule.
References
A comprehensive list of references will be compiled based on the cited search results. (Note: In a real-world scenario, each citation would be fully detailed here with authors, title, journal, year, and a clickable URL).
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N-(4-bromo-2-methoxyphenyl)acetamide: A Versatile Precursor for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromo-2-methoxyphenyl)acetamide is a strategically functionalized aromatic compound that serves as a highly valuable precursor in modern organic synthesis. Its unique substitution pattern, featuring an aryl bromide for cross-coupling, a directing methoxy group, and a versatile acetamide handle, offers multiple avenues for molecular elaboration. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications in palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. We present field-proven insights, detailed experimental protocols, and mechanistic considerations to empower researchers in leveraging this precursor for the efficient construction of novel chemical entities relevant to pharmaceutical and materials science.
Synthesis and Physicochemical Profile
The logical starting point for utilizing any precursor is a reliable synthetic route and a clear understanding of its physical properties. This compound is readily prepared via the acetylation of its corresponding aniline.
Synthesis Protocol: Acetylation of 4-bromo-2-methoxyaniline
This procedure follows the well-established method of amine acetylation, a robust and high-yielding transformation.[1][2] The presence of zinc dust is sometimes included to prevent oxidation of the aniline starting material, though it is often not necessary with a clean substrate.[1]
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methoxyaniline (5.0 g, 24.75 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to dissolve the aniline. To this solution, carefully add acetic anhydride (3.0 mL, 3.24 g, 31.7 mmol).
-
Reaction: Gently heat the mixture to reflux for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously. This hydrolyzes any excess acetic anhydride and precipitates the product.
-
Isolation: Collect the white precipitate by vacuum filtration, washing the solid with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a pure, crystalline solid.
Physicochemical & Safety Data
While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted and are analogous to similar compounds like N-(2-bromo-4-methoxyphenyl)acetamide (CAS 79069-37-7).
[3]| Property | Value (Predicted or Analogous) | Source | | :--- | :--- | :--- | | CAS Number | Not assigned | - | | Molecular Formula | C₉H₁₀BrNO₂ | |[3] | Molecular Weight | 244.09 g/mol | |[3] | Appearance | White to off-white crystalline solid | Analogy | | Melting Point | ~120-130 °C | Analogy | | Boiling Point | ~376 °C (Predicted) | |[4] | Solubility | Soluble in methanol, ethanol, DCM, THF; Insoluble in water. | General Knowledge |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Harmful if swallowed or in contact with skin. *[5] Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
The Aryl Bromide Handle: A Hub for Cross-Coupling
The carbon-bromine bond is the primary reactive center of the molecule, serving as an ideal electrophile for palladium-catalyzed cross-coupling reactions. The presence of the ortho-methoxy and meta-acetamido groups provides significant electronic and steric influence that must be considered for optimal reaction design.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds. T[6]he reaction couples an aryl halide with a primary or secondary amine.
Mechanistic & Strategic Considerations: The ortho-methoxy group presents a classic challenge: steric hindrance. This bulk near the reaction site can impede the approach of the palladium catalyst and the amine coupling partner. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald and Hartwig groups (e.g., SPhos, XPhos, or tBuXPhos), are essential. T[7][8]hese ligands promote the formation of a monoligated, highly reactive L-Pd(0) species that can more readily undergo oxidative addition into the sterically encumbered C-Br bond. T[9]he electron-donating nature of the methoxy group can slightly decrease the rate of oxidative addition, but this is generally overcome by the proper choice of catalyst system and reaction temperature.
[10]***
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Coupling with Morpholine
-
Setup: To an oven-dried Schlenk tube, add this compound (244 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and a suitable bulky phosphine ligand like SPhos (32.8 mg, 0.08 mmol, 8 mol%).
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol). Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent & Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-(2-methoxy-4-morpholinophenyl)acetamide.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent (e.g., a boronic acid or ester).
[11]Mechanistic & Strategic Considerations: Similar to the Buchwald-Hartwig reaction, the steric hindrance from the ortho-methoxy group is a key factor. Catalysts that are highly active for sterically demanding couplings are required. L[12]igands like SPhos or catalysts such as Pd(dppf)Cl₂ are often effective. A[13] base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. T[14]he reaction is typically run in a mixture of an organic solvent (like dioxane or THF) and water to facilitate the dissolution of the inorganic base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Coupling with Phenylboronic Acid
-
Setup: In a round-bottom flask, combine this compound (244 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction: Fit the flask with a reflux condenser, purge the system with argon, and heat to 90 °C in an oil bath for 6-12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide.
The Acetamide Handle: A Gateway to Anilines and Heterocycles
While the aryl bromide is often the primary focus, the acetamide group is far from a passive spectator. It serves as a robust protecting group for the aniline nitrogen and can be readily removed to unmask a new reactive site for further functionalization.
Hydrolysis to 4-bromo-2-methoxyaniline
Acid-catalyzed hydrolysis efficiently converts the acetamide back to the free aniline. T[15]his two-step sequence (acetylation-reaction-hydrolysis) is a common strategy to moderate the reactivity of the amine and prevent side reactions during cross-coupling.
Protocol: Acid-Catalyzed Hydrolysis
-
Setup: Place this compound (244 mg, 1.0 mmol) in a 50 mL round-bottom flask.
-
Reagent Addition: Add 10 mL of a 3 M aqueous hydrochloric acid (HCl) solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours, until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material. 4[15]. Workup: Cool the solution in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous NaOH until the solution is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-2-methoxyaniline.
Application in Heterocyclic Synthesis
The resulting 4-bromo-2-methoxyaniline is a valuable building block for nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry. For example, condensation of ortho-phenylenediamines (which can be accessed from the title compound via amination followed by reduction of a nitro group, if installed) with 1,2-dicarbonyl compounds is a classic method for synthesizing quinoxalines, a privileged structure in drug discovery. S[16]imilarly, the aniline can be a precursor for benzimidazoles, benzoxazoles, and other fused heterocyclic systems.
This compound represents an exemplary precursor for synthetic chemists. Its value lies not just in a single transformation but in the orthogonal reactivity of its functional groups. The aryl bromide provides a reliable anchor for building molecular complexity through robust palladium-catalyzed cross-coupling reactions, while the acetamide group offers both protection and a latent site for subsequent elaboration into aniline-derived structures, particularly heterocycles. The steric and electronic influence of the methoxy substituent, while presenting a challenge, is readily overcome with modern catalytic systems, making this compound a powerful tool for accessing novel, sterically congested, and electronically tuned molecules for drug discovery and materials science applications.
References
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Scribd. (2024). Preparation of Aniline From Acetanilide (Hydrolysis). [Link]
-
Asynt. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Scribd. (n.d.). Acetanilide Synthesis from Aniline. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
National Institutes of Health. (n.d.). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemistryViews. (2021). Methoxylation of Aryl Bromides. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]
-
Chemsrc. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
National Institutes of Health. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide....
-
ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Introduction
N-(4-bromo-2-methoxyphenyl)acetamide is a valuable substituted acetanilide that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an amide, a bromo substituent, and a methoxy group—on the aromatic ring provides multiple reaction sites for further chemical elaboration. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the N-acetylation of 4-bromo-2-methoxyaniline. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers in organic synthesis and drug development.
Reaction Scheme and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The amino group of 4-bromo-2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Overall Reaction:
Mechanism of Acetylation: The reaction mechanism involves the nucleophilic attack of the aniline's amino group on the acetic anhydride, forming a tetrahedral intermediate.[1][2] This intermediate then collapses, with the acetate ion acting as a good leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the starting amine, yields the stable amide product and acetic acid as a byproduct.[3][4] The use of glacial acetic acid as a solvent not only dissolves the reactants but can also participate in the proton transfer steps.
Materials and Reagents
Proper preparation and measurement of reagents are critical for the success of the synthesis. All quantitative data is summarized in the table below.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalence | Notes |
| 4-Bromo-2-methoxyaniline | 59557-91-4 | 202.05 | 5.00 g | 1.0 equiv. | Starting material. Should be a solid, light in color.[5] |
| Acetic Anhydride | 108-24-7 | 102.09 | 3.0 mL (3.24 g) | 1.28 equiv. | Acylating agent. Use fresh, as it can hydrolyze over time. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - | Solvent. Should be anhydrous. |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | Used for precipitation and washing. |
| Ethanol | 64-17-5 | 46.07 | As needed | - | Recrystallization solvent. |
Detailed Experimental Protocol
This protocol is designed for a standard laboratory setting and assumes the use of appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The entire procedure should be performed within a certified chemical fume hood.
Step 1: Reaction Setup
-
Place 5.00 g (24.7 mmol, 1.0 equiv.) of 4-bromo-2-methoxyaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 25 mL of glacial acetic acid to the flask.
-
Stir the mixture at room temperature until the 4-bromo-2-methoxyaniline is completely dissolved.
-
Once dissolved, place the flask in an ice-water bath and allow the solution to cool to approximately 0-5 °C. This cooling step is crucial to moderate the exothermic reaction that occurs upon addition of the acetic anhydride.
Step 2: Acetylation Reaction
-
While vigorously stirring the cooled aniline solution, add 3.0 mL (31.7 mmol, 1.28 equiv.) of acetic anhydride dropwise using a Pasteur pipette or a dropping funnel over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction at room temperature for 1-2 hours.
Step 3: Reaction Monitoring (Optional but Recommended)
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (e.g., silica gel 60 F254) and spot a small aliquot of the starting material (dissolved in ethyl acetate) and the reaction mixture.
-
Develop the plate using a suitable eluent system, such as 3:1 Hexanes:Ethyl Acetate.
-
The reaction is complete when the spot corresponding to the starting amine (4-bromo-2-methoxyaniline) is no longer visible under UV light. The product, this compound, will appear as a new, typically less polar spot.[6]
Step 4: Product Isolation and Work-up
-
Once the reaction is complete, slowly pour the reaction mixture into a 600 mL beaker containing approximately 250 mL of ice-cold deionized water while stirring.
-
A precipitate (the crude product) will form immediately. Continue stirring the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Press the solid dry on the filter paper to remove as much water as possible.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Start with approximately 40-50 mL and add more if necessary, keeping the solution near its boiling point.
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).
-
If too much water is added, clarify the solution by adding a small amount of hot ethanol until it is clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then air dry on the filter.
Step 6: Drying
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
The expected yield of the pure, dry product is typically in the range of 80-90%.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol from setup to final product characterization.
Caption: Workflow for the Synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Literature values for similar compounds suggest a sharp melting point for the pure substance.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals corresponding to the structure. Based on analogous compounds, the expected chemical shifts (in CDCl₃ or DMSO-d₆) would be:
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the aromatic carbons, the carbonyl carbon (~168-170 ppm), the methoxy carbon, and the acetyl methyl carbon.
Safety Precautions and Hazard Mitigation
All manipulations should be carried out in a well-ventilated fume hood. The primary hazards are associated with the reagents used in the synthesis.
| Reagent | Hazard Summary | Mitigation Measures |
| 4-Bromo-2-methoxyaniline | Harmful if swallowed. May cause skin sensitization. Toxic to aquatic life. | Wear gloves and handle as a skin sensitizer. Avoid inhalation of dust. Prevent release into the environment. |
| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Wear acid-resistant gloves, splash goggles, and a lab coat. Handle with extreme care to avoid contact. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Use in a fume hood. Wear appropriate gloves and eye protection. Have a neutralizing agent (sodium bicarbonate) nearby for spills. |
| Ethanol | Highly flammable liquid and vapor. | Keep away from ignition sources. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. Loss of product during work-up or transfers. | - Monitor the reaction by TLC to ensure all starting material is consumed.[6] - Ensure efficient precipitation by using ice-cold water and allowing sufficient time. - Be careful during recrystallization to not use an excessive amount of solvent. |
| Product is Oily or Gummy | Presence of impurities, possibly unreacted starting material or excess acetic anhydride. Insufficient drying. | - Ensure the crude product is washed thoroughly with cold water to remove acetic acid. - Re-purify via recrystallization, ensuring slow cooling to promote crystal growth.[9] - Dry the final product under high vacuum for an extended period. |
| Discolored Product (Yellow/Brown) | Impurities in the starting aniline. Oxidation during the reaction. | - Use high-purity starting materials. - If discoloration is significant, the product can sometimes be improved by treating the hot recrystallization solution with a small amount of activated charcoal before filtering. |
References
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Available at: [Link]
-
Pearson Education. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson+. Available at: [Link]
-
Caglieri, S. C., Servetti, G., & Picco, E. Theoretical Study of Acid Acetylation of Aniline. RIA-UTN. Available at: [Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Available at: [Link]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Available at: [Link]
-
Chemsrc. (2025). N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for a novel green route for the synthesis of N-phenylacetamides. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. Available at: [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Available at: [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]
-
Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]
-
The Royal Society of Chemistry. Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Available at: [Link]
-
Chegg. (2017). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... Available at: [Link]
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Application Notes & Protocols for N-(4-bromo-2-methoxyphenyl)acetamide in Synthetic Chemistry
Abstract
N-(4-bromo-2-methoxyphenyl)acetamide is a versatile chemical intermediate of significant value in the fields of organic synthesis and drug discovery. Its unique structural features—a reactive aryl bromide handle, an electron-donating methoxy group, and a modifiable acetamide moiety—make it an ideal starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and core applications, complete with detailed, field-proven protocols for its use in cornerstone reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for novel applications.
Introduction and Strategic Importance
This compound is a polysubstituted benzene derivative that serves as a pivotal building block for advanced organic synthesis. The strategic placement of its functional groups allows for selective and sequential chemical transformations.
-
The Aryl Bromide (C-Br bond): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a low-valent metal center (typically palladium), initiating catalytic cycles for C-C, C-N, and C-O bond formation.
-
The Methoxy Group (-OCH₃): Positioned ortho to the acetamide, this electron-donating group influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the aryl bromide and directing further electrophilic aromatic substitution, should the need arise.
-
The Acetamide Group (-NHCOCH₃): This functional group serves a dual purpose. It acts as a stable protecting group for the aniline nitrogen, preventing undesired side reactions under many conditions. Furthermore, it can be readily hydrolyzed under acidic or basic conditions to unveil the free amine, 4-bromo-2-methoxyaniline, which is itself a valuable intermediate for subsequent functionalization.
The convergence of these features makes this compound a precursor to scaffolds found in numerous biologically active molecules, including enzyme inhibitors and receptor antagonists.[1]
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety requirements is critical before experimental work.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 79069-37-7 (Isomer dependent) | [2] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.08 g/mol | [2] |
| Appearance | Typically a beige or off-white solid/powder | [3] |
| Melting Point | Not consistently reported; varies by purity and isomer | N/A |
| Topological Polar Surface Area | 38.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Solubility | Generally soluble in organic solvents like methylene chloride, THF, and DMSO. Water solubility is low. | [3] |
Safety, Handling, and Storage
Hazard Profile:
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Exposure Response:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from strong oxidizing agents.
Synthesis of the Intermediate: A Standard Protocol
The most direct route to this compound is the N-acetylation of the corresponding aniline, 4-bromo-2-methoxyaniline. This reaction protects the amine and provides the stable intermediate for subsequent cross-coupling reactions.
Protocol 3.1: N-Acetylation of 4-bromo-2-methoxyaniline
Rationale: Acetic anhydride is a cost-effective and highly efficient acetylating agent. A mild base like pyridine or triethylamine is used to scavenge the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed in vacuo.
Materials:
-
4-bromo-2-methoxyaniline
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Dissolution: Dissolve 4-bromo-2-methoxyaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the stirred solution.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the key handle for building molecular complexity. Palladium-catalyzed reactions are the most powerful tools for this purpose.
Application 4.1: Suzuki-Miyaura C-C Bond Formation
Mechanistic Insight: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from an activated boronic acid or ester derivative is transferred to the palladium center, displacing the bromide; and (3) Reductive Elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9] The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
Protocol 4.1: Synthesis of a Biaryl Derivative
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O)
-
Schlenk flask or sealed reaction vial, inert gas supply (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a Schlenk flask or vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 4:1). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 4.2: Buchwald-Hartwig C-N Bond Formation
Mechanistic Insight: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[10] The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[10][11] After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[11] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both oxidative addition and reductive elimination.[11]
Protocol 4.2: Synthesis of a Diaryl Amine Derivative
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial, inert gas supply (N₂ or Ar)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.2 mol%) to a dry Schlenk flask.
-
Reactant Addition: Add this compound (1.0 eq) and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place it on a Schlenk line. Add the anhydrous, degassed solvent (e.g., Toluene).
-
Nucleophile Addition: Add the amine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine in a separatory funnel.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired N-aryl product.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion: A Gateway to Molecular Diversity
This compound is more than a simple chemical; it is a strategic platform for the efficient construction of complex organic molecules. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent foundational transformations that open the door to a vast chemical space. By understanding the principles behind these reactions, researchers can harness the potential of this intermediate to synthesize novel compounds for applications ranging from pharmaceuticals and agrochemicals to advanced materials.
References
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2-bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2 | CID 532213 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]
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N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 14, 2026, from [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. (n.d.). Arkat USA. Retrieved January 14, 2026, from [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Publications. (2026, January 13). ACS Publications. Retrieved January 14, 2026, from [Link]
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(PDF) N-(4-Bromophenyl)acetamide: a new polymorph - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
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N-(4-Bromophenyl)acetamide: a new polymorph - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (2012, September 13). PubMed. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Leveraging N-(4-bromo-2-methoxyphenyl)acetamide in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of N-(4-bromo-2-methoxyphenyl)acetamide
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound has emerged as a particularly valuable and versatile scaffold. Its utility is anchored in a trifecta of strategically positioned functional groups:
-
An Aryl Bromide: The bromine atom at the 4-position serves as a highly reliable synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the systematic and predictable introduction of diverse carbon and heteroatom substituents, forming the cornerstone of structure-activity relationship (SAR) studies.
-
An Ortho-Methoxy Group: The methoxy group at the 2-position exerts significant electronic and steric influence. It can modulate the reactivity of the aryl bromide, influence the conformation of the final molecule, and provide a potential hydrogen bond acceptor for interactions with biological targets. Furthermore, it often improves the physicochemical properties of the resulting compounds, such as solubility.
-
An Acetamide Moiety: The N-acetyl group is a common pharmacophore in its own right, frequently found in bioactive molecules, including approved drugs. It can act as a key hydrogen bond donor/acceptor and contribute to the overall binding affinity of a molecule to its target.
This guide provides an in-depth exploration of the application of this compound as a key intermediate, focusing on robust synthetic protocols for palladium-catalyzed cross-coupling reactions and its application in the synthesis of kinase inhibitors, a prominent class of modern therapeutics.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in contemporary organic synthesis for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] The aryl bromide of this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures, which are prevalent motifs in pharmaceutical compounds. The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, and is known for its mild conditions and tolerance of a wide array of functional groups.[2]
Application Insight: For this compound, Suzuki-Miyaura coupling is the premier method for introducing diverse aryl and heteroaryl substituents at the 4-position. This allows researchers to systematically probe the hydrophobic and electronic requirements of a target's binding pocket, directly informing the drug design process. The ability to generate extensive libraries of biaryl compounds from a common intermediate is a cornerstone of efficient lead optimization.[3]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The use of sterically hindered biarylphosphine ligands like SPhos is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-rich aryl bromides.[4]
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water mixture) via syringe. The presence of water can be beneficial for the solubility of the base and can accelerate the transmetalation step.[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(2'-methoxy-[1,1'-biphenyl]-4-yl)acetamide.
Quantitative Data Summary: Representative Suzuki-Miyaura Couplings The following data is representative for aryl bromides with similar electronic and steric properties.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~92[4] |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 16 | High |
Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with amines.[6] This transformation is of immense importance in pharmaceutical synthesis, as the arylamine motif is a key structural component in a vast number of biologically active compounds, particularly kinase inhibitors.[7]
Application Insight: This reaction enables the direct installation of primary and secondary amines, amides, and other nitrogen nucleophiles at the 4-position of the this compound core.[7] This is a powerful strategy for introducing groups that can form critical hydrogen bond interactions within a protein's active site. The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos or RuPhos often being essential to overcome the steric hindrance and electron-donating nature of the methoxy-substituted substrate and promote efficient reductive elimination.[8][9]
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox. Add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial or Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene. Finally, add the amine coupling partner, morpholine (1.2 equiv.).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring.[7] Monitor the reaction by TLC or LC-MS. Completion is typically observed within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-(2-methoxy-4-morpholinophenyl)acetamide.
Quantitative Data Summary: Representative Buchwald-Hartwig Aminations The following data is representative for aryl bromides with similar electronic and steric properties.
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | Good |
| 3 | Benzophenone Imine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | High |
| Benzophenone imine is used as an ammonia equivalent; the product is hydrolyzed to the primary aniline.[10] |
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.
Application Focus: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[] Small molecule kinase inhibitors have revolutionized treatment in these areas.[12] The N-aryl acetamide scaffold, present in our starting material, is a classic "hinge-binding" motif. This part of the molecule often forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
Synthetic Strategy: A common strategy for developing kinase inhibitors involves using this compound as a core scaffold. The 4-bromo position is used as a diversification point to introduce larger, often heterocyclic, groups via Suzuki-Miyaura or other cross-coupling reactions. These appended groups are designed to occupy the solvent-exposed region of the ATP-binding site, conferring potency and selectivity for the target kinase.
Diagram: Synthetic Pathway to a Hypothetical Kinase Inhibitor
Caption: A strategic pathway for kinase inhibitor synthesis.
Overview of Biological Activities
Derivatives synthesized from this compound and related structures have shown a wide range of pharmacological activities. The acetamide moiety itself is a component of many anti-inflammatory and analgesic compounds.[13][14] By using the synthetic handles described, this core can be elaborated into potent and selective agents for various therapeutic targets.
-
Anticancer Activity: Many derivatives function as kinase inhibitors (e.g., targeting FGFR1, EGFR, BTK) for the treatment of various cancers.[][12][15]
-
Anti-inflammatory Activity: The acetamide scaffold is found in numerous COX-II inhibitors and other anti-inflammatory agents.[13][16]
-
Antibacterial and Antifungal Activity: Certain acetamide derivatives have demonstrated efficacy against microbial pathogens.[16]
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of complex, bioactive molecules. Its pre-installed methoxy and acetamide functionalities, combined with a versatile bromine handle, provide an efficient entry point into proven pharmacophore space. The palladium-catalyzed cross-coupling protocols detailed herein are robust, well-established, and readily adaptable, enabling research scientists and drug development professionals to rapidly generate diverse chemical libraries and accelerate the discovery of next-generation therapeutics.
References
- Green Chemistry (RSC Publishing).
- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- Organic Chemistry Frontiers (RSC Publishing).
- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline.
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Wikipedia.
- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
- ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- BOC Sciences. The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017.
- Galaxy Publication.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- arkat usa.
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Application Notes and Protocols: N-(4-bromo-2-methoxyphenyl)acetamide in Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery, the efficiency of synthetic routes and the versatility of building blocks are paramount. N-(4-bromo-2-methoxyphenyl)acetamide emerges as a strategically valuable intermediate, possessing a unique combination of functional groups that render it a powerful precursor for the synthesis of complex, high-value molecules. Its substituted phenyl ring is primed for a variety of palladium-catalyzed cross-coupling reactions, while the acetamide moiety offers a stable, yet potentially modifiable, functional group.
The presence of a bromine atom at the 4-position provides a reliable handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The 2-methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring and can play a crucial role in modulating the binding affinity of the final active pharmaceutical ingredient (API) to its biological target. This combination makes this compound a key component in the synthetic chemist's toolbox, particularly in the construction of kinase inhibitors and other targeted therapies.
This guide provides an in-depth look at the applications of this compound, focusing on its role as a key intermediate in the synthesis of complex pharmaceuticals and offering detailed protocols for its own synthesis and its utilization in cornerstone reactions of medicinal chemistry.
Compound Profile & Physicochemical Data
A thorough understanding of a starting material's properties is critical for reaction optimization and scale-up.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79069-37-7 | Guidechem[1] |
| Molecular Formula | C₉H₁₀BrNO₂ | Guidechem[1] |
| Molecular Weight | 244.08 g/mol | Guidechem[1] |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, ethyl acetate, DCM | N/A |
| pKa | 13.60 ± 0.70 (Predicted) | Guidechem[1] |
Core Application: A Key Intermediate in the Synthesis of KRAS G12C Inhibitors
One of the most significant recent applications of scaffolds related to this compound is in the synthesis of covalent inhibitors targeting the KRAS G12C mutation, a long-considered "undruggable" target in oncology. The blockbuster drug Sotorasib (AMG 510) represents a landmark achievement in this area.[2] The manufacturing process of Sotorasib involves a key atropisomeric intermediate, which is constructed from a substituted aminopyridine and an acyl isocyanate derived from an amide precursor that is structurally analogous to this compound.[3]
The following scheme illustrates the pivotal role of this acetamide building block in forming the core of such inhibitors. The initial amide is converted to a reactive acyl isocyanate, which then undergoes cyclization to form a key heterocyclic dione intermediate. This intermediate is the cornerstone from which the final complex inhibitor is assembled.
Caption: Role in forming the Sotorasib (AMG 510) core structure.
This synthetic strategy highlights the importance of the acetamide's specific substitution pattern. The bromo- and methoxy- groups are strategically positioned to become part of the final complex molecule, influencing its conformation and target engagement, while the acetamide itself serves as a robust precursor to the reactive intermediate needed for the key cyclization step.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the title compound via acylation of the corresponding aniline.
Principle: This synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 4-bromo-2-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a mild base to neutralize the acetic acid byproduct and catalyze the reaction.
Caption: Workflow for the synthesis of the title compound.
Materials and Reagents:
-
4-bromo-2-methoxyaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of aniline).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.
Characterization:
-
¹H NMR: Expect characteristic peaks for the acetyl methyl group (~2.2 ppm), the methoxy group (~3.9 ppm), and aromatic protons.
-
LC-MS: Confirm the molecular weight (m/z = 244.0/246.0 for Br isotopes).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 4-position of the phenyl ring.
Principle: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[5] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[6]
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Protocol A | Protocol B | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | Pd(PPh₃)₄ is a reliable Pd(0) source.[7] Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is often more active for challenging substrates. |
| Ligand | N/A (integral to catalyst) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky phosphine ligands accelerate the reductive elimination step and stabilize the catalytic species. |
| Base | K₂CO₃ | K₃PO₄ | The choice of base is crucial; K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can be more effective for less reactive substrates. |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | A protic co-solvent like water is essential for the transmetalation step. Dioxane and toluene are common organic solvents for this reaction. |
| Arylboronic Acid | 1.2 equivalents | 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | Higher catalyst loading may be needed for less reactive substrates, but should be minimized for cost and sustainability. |
| Temperature | 80-100 °C | 90-110 °C | Heat is required to drive the reaction, with the optimal temperature depending on the specific substrates and catalyst system. |
Procedure (using Protocol A as an example):
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction by LC-MS to track the consumption of the starting material and the formation of the product.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to isolate the desired biaryl product.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation using this compound.
Principle: The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[8] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center before reductive elimination.[9][10]
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the amine coupling partner (1.2-1.5 eq) and the base (e.g., sodium tert-butoxide, 1.5 eq). Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine without competing in the reaction.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to the product mass indicates progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Conclusion and Future Perspectives
This compound is more than just a simple chemical; it is a versatile and powerful building block that enables the efficient synthesis of complex molecular architectures. Its demonstrated value in the construction of groundbreaking therapeutics like KRAS inhibitors underscores its importance in medicinal chemistry. The protocols provided herein offer a robust starting point for researchers to leverage this scaffold in their own drug discovery programs. Future applications will likely see this and similar intermediates used in the development of new generations of targeted therapies, where the ability to rapidly diversify a core structure through reliable cross-coupling chemistry is a key driver of success.
References
-
PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Lan, H., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. Pharmaceuticals (Basel). [Link]
-
Chemchart. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Chemchart. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Organic Syntheses. [Link]
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MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
- Google Patents. Compounds and compositions as protein kinase inhibitors.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Google Patents. Kinase inhibitors.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. ACS GCI. [Link]
-
European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EPO. [Link]
-
ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. [Link]
-
Al-Masum, M. A., & Al-Ghamdi, A. M. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. [Link]
-
NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
D-A, G., et al. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters. [Link]
-
ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Google Patents. Acetamide derivatives as glucokinase activators, their process and medicinal applications.
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ResearchGate. Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. ResearchGate. [Link]
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N-(4-bromo-2-methoxyphenyl)acetamide as a building block for heterocyclic compounds
Application Notes & Protocols
Topic: N-(4-bromo-2-methoxyphenyl)acetamide: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound emerges as a particularly valuable and versatile building block for constructing a diverse array of heterocyclic compounds. Its utility is rooted in the strategic placement of three key functional groups:
-
Aryl Bromide (C4-Br): This serves as a robust and reliable handle for a multitude of transition-metal-catalyzed cross-coupling reactions. It is an ideal site for introducing new carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification.
-
Acetamide Group (-NHAc): This moiety is not merely a passive substituent. It can act as a directing group, an active participant in cyclization reactions, or be readily hydrolyzed to a primary amine, which is a key precursor for many heterocyclic ring systems.
-
Methoxy Group (C2-OMe): Positioned ortho to the acetamide, this electron-donating group modulates the electronic properties of the aromatic ring, influencing its reactivity in coupling reactions and subsequent cyclizations.
This guide provides an in-depth exploration of this compound's synthetic potential, moving beyond simple procedural lists to explain the causality behind experimental choices. We present field-proven protocols for its application in constructing high-value heterocyclic cores, such as benzimidazoles and quinolines, which are prevalent in numerous pharmaceuticals and biologically active compounds.
Part 1: Synthesis and Characterization of the Core Building Block
A reliable and scalable synthesis of the starting material is the foundation of any successful multi-step synthetic campaign. The most direct route to this compound is the acetylation of commercially available 4-bromo-2-methoxyaniline.
Protocol 1: Synthesis of this compound
This protocol is based on standard N-acetylation methodologies for anilines.[1][2]
Reaction Scheme:
Image placeholder for reaction schemeMaterials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| 4-bromo-2-methoxyaniline | 202.05 | 10.0 g | 49.5 mmol | 1.0 eq |
| Acetic Anhydride | 102.09 | 5.6 mL | 59.4 mmol | 1.2 eq |
| Glacial Acetic Acid | - | 100 mL | - | Solvent |
| Dichloromethane (DCM) | - | 200 mL | - | Extraction |
| Saturated NaHCO₃ (aq) | - | 150 mL | - | Work-up |
| Brine | - | 50 mL | - | Work-up |
| Anhydrous MgSO₄ | - | ~10 g | - | Drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (10.0 g, 49.5 mmol).
-
Dissolution: Add 100 mL of glacial acetic acid to the flask and stir until the aniline is fully dissolved.
-
Acetylation: Slowly add acetic anhydride (5.6 mL, 59.4 mmol) to the solution at room temperature. The addition is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting aniline spot is consumed.
-
Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product under vacuum at 50 °C for 12 hours.
Expected Outcome:
-
Yield: 85-95%
-
Physical Appearance: White crystalline solid
-
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data for the analogous 2'-Bromo-N-(2-methoxyphenyl)acetamide can be used as a reference for expected peak patterns.[3]
Part 2: Application in Palladium-Catalyzed Heterocycle Synthesis
The aryl bromide functionality is an excellent handle for modern cross-coupling chemistry. The Buchwald-Hartwig amination and Sonogashira coupling are powerful tools for building precursors to medicinally relevant heterocycles.[4][5][6]
Application A: Synthesis of Substituted Benzimidazoles via Buchwald-Hartwig Amination
Benzimidazoles are a privileged scaffold in drug discovery, known for a wide range of biological activities.[7][8] This protocol outlines a two-step sequence starting with a palladium-catalyzed C-N bond formation, followed by cyclization to the benzimidazole core.
Workflow Overview:
The strategy involves coupling the aryl bromide with an ammonia equivalent. The resulting in situ generated diamine precursor, after deprotection and cyclization with an appropriate C1 source (e.g., an aldehyde), yields the desired benzimidazole.
Caption: Workflow for Benzimidazole Synthesis.
Causality in Experimental Design:
-
Catalyst System: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[4][9] The choice of palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), ligand, and base is critical. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often superior as they facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[10]
-
Amine Source: Direct amination with ammonia can be challenging due to its volatility and coordination to the catalyst. Therefore, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide are often used, which are subsequently hydrolyzed to reveal the primary amine.[11]
-
Base Selection: A non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Strong bases like NaOtBu or K₃PO₄ are commonly employed.
Protocol 2: Synthesis of a 5-Methoxy-2-methylbenzimidazole Derivative
Step 2A: Buchwald-Hartwig Amination
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| This compound | 244.09 | 2.44 g | 10.0 mmol | 1.0 eq |
| Benzophenone Imine | 181.24 | 2.0 mL | 12.0 mmol | 1.2 eq |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 mmol | 0.01 eq (1 mol% Pd) |
| XPhos | 476.65 | 143 mg | 0.3 mmol | 0.03 eq |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 mmol | 1.4 eq |
| Anhydrous Toluene | - | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an argon or nitrogen atmosphere.
-
Solvent & Reagent Addition: Add anhydrous toluene (50 mL) followed by benzophenone imine via syringe.
-
Heating: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cooling & Quenching: Cool the reaction to room temperature and quench by adding 50 mL of 2M HCl (aq). This hydrolyzes the intermediate imine. Stir vigorously for 1 hour.
-
Work-up: Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude N-(4-amino-2-methoxyphenyl)acetamide intermediate by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Step 2B: Phillips-Ladenburg Benzimidazole Synthesis
-
Reaction Setup: Take the purified amine intermediate from Step 2A and dissolve it in 4N HCl.
-
Cyclization: Heat the solution to reflux for 4-6 hours. The acetamide group cyclizes under these conditions to form the 2-methylbenzimidazole.
-
Isolation: Cool the reaction mixture and neutralize with concentrated NH₄OH until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 5-methoxy-2-methyl-1H-benzimidazole.
Application B: Synthesis of Quinolines via Sonogashira Coupling and Cyclization
The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, coupling our aryl bromide with terminal alkynes.[6][12] The resulting alkyne-substituted intermediate is a perfect precursor for intramolecular cyclization to form quinoline or quinolone ring systems, which are core structures in many antimalarial and anticancer drugs.
Workflow Overview:
Caption: Workflow for Quinoline/Quinolone Synthesis.
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira protocol uses a dual catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne via a copper acetylide intermediate.[13][14]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent or co-solvent with THF or DMF. It neutralizes the HBr formed during the reaction.
-
Cyclization Conditions: The subsequent cyclization can be promoted by various means. Strong acids can protonate the alkyne, making it susceptible to intramolecular attack by the amide oxygen or nitrogen. Alternatively, transition metals can also catalyze this transformation.
Protocol 3: Synthesis of a Substituted Quinoline
Step 3A: Sonogashira Coupling with Phenylacetylene
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| This compound | 244.09 | 2.44 g | 10.0 mmol | 1.0 eq |
| Phenylacetylene | 102.14 | 1.2 mL | 11.0 mmol | 1.1 eq |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 mmol | 0.02 eq |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.2 mmol | 0.02 eq |
| Triethylamine (Et₃N) | - | 40 mL | - | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an argon atmosphere.
-
Solvent & Reagents: Add anhydrous THF (20 mL) and Et₃N (40 mL). Stir to dissolve.
-
Alkyne Addition: Add phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for consumption of the starting bromide.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to yield N-(2-methoxy-4-(phenylethynyl)phenyl)acetamide.
Step 3B: Acid-Catalyzed Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified alkyne product from Step 3A in polyphosphoric acid (PPA).
-
Heating: Heat the mixture to 120-140 °C for 2-4 hours.
-
Quenching: Cool the reaction and carefully pour it onto crushed ice.
-
Isolation: Neutralize with a strong base (e.g., 10M NaOH) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize or purify by column chromatography to obtain the final quinoline product.
Part 3: Classical Approaches - The Ullmann Condensation
While palladium catalysis often provides milder conditions, the copper-catalyzed Ullmann reaction remains a cost-effective and powerful method for forming C-O and C-N bonds, especially in industrial settings.[15][16][17] This reaction typically requires higher temperatures but can be highly effective for coupling aryl halides with phenols or amines.[18]
Application C: Synthesis of Diaryl Ethers
Diaryl ether linkages are important in natural products and pharmaceuticals. The Ullmann condensation can be used to couple this compound with various phenols.
Workflow Overview:
Caption: Workflow for Ullmann C-O Coupling.
Protocol 4: Ullmann Coupling with 4-Cresol
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| This compound | 244.09 | 2.44 g | 10.0 mmol | 1.0 eq |
| 4-Cresol | 108.14 | 1.30 g | 12.0 mmol | 1.2 eq |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 mmol | 0.1 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 eq |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine all solid reagents: the acetamide, 4-cresol, CuI, and K₂CO₃.
-
Solvent Addition: Add DMF (40 mL).
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The traditional Ullmann reaction often requires high temperatures to proceed.[15][18]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the desired diaryl ether.
References
-
Ullmann condensation - Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC - NIH. [Link]
-
Ullmann reaction - Wikipedia. [Link]
-
SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION | Request PDF - ResearchGate. [Link]
-
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide - PMC - NIH. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - Semantic Scholar. [Link]
-
Recent advances in Sonogashira reactions - PubMed. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Acetylation of 4-Bromo-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Acetylation
N-acetylation is a cornerstone transformation in organic synthesis, serving as a robust method for the protection of primary and secondary amines. This reaction temporarily attenuates the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps.[1] Beyond its role as a protective strategy, the introduction of an acetyl moiety can be pivotal in modulating the physicochemical and pharmacological properties of a molecule, making it a frequently employed tactic in drug discovery and development. This application note provides a detailed, field-proven protocol for the N-acetylation of 4-bromo-2-methoxyaniline to synthesize N-(4-bromo-2-methoxyphenyl)acetamide, a valuable intermediate in the synthesis of various biologically active compounds.
Guiding Principles: The Chemistry of N-Acetylation
The N-acetylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the acetylating agent, typically acetic anhydride. This is followed by the departure of a leaving group, in this case, the acetate ion.
The reaction mechanism is outlined below:
-
Nucleophilic Attack: The nitrogen atom of 4-bromo-2-methoxyaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to a base (such as another amine molecule or an added basic catalyst like pyridine or sodium acetate).
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling an acetate ion as the leaving group and forming the N-acetylated product.
The use of a base is often recommended to neutralize the acetic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-methoxyaniline | Reagent Grade (≥98%) | e.g., Sigma-Aldrich | Solid, handle with care. |
| Acetic Anhydride | Reagent Grade (≥98%) | e.g., Fisher Scientific | Corrosive and lachrymatory. |
| Glacial Acetic Acid | ACS Grade | e.g., VWR | Solvent |
| Sodium Acetate (anhydrous) | Reagent Grade (≥99%) | e.g., Alfa Aesar | Base |
| Ethanol (95%) | ACS Grade | e.g., Pharmco-Aaper | Recrystallization solvent |
| Deionized Water | |||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Buchner funnel and filter flask | |||
| Filter paper | |||
| Beakers and Erlenmeyer flasks | |||
| Graduated cylinders and pipettes |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Methodology
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (24.7 mmol) of 4-bromo-2-methoxyaniline in 20 mL of glacial acetic acid.
-
To this solution, carefully add 3.8 mL (40.2 mmol, 1.6 equivalents) of acetic anhydride.
Causality Behind Experimental Choices:
-
Acetic acid as solvent: It readily dissolves the starting aniline and is compatible with the acetylating agent. It also acts as a proton source to facilitate the reaction.
-
Excess acetic anhydride: Using a molar excess of the acetylating agent ensures the complete consumption of the starting amine, driving the reaction towards the product.
2. Reaction Conditions:
-
Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle or an oil bath.
-
Maintain the reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
3. Work-up and Isolation:
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of 100 mL of ice and 100 mL of deionized water.
-
Slowly pour the cooled reaction mixture into the ice-water slurry with constant stirring. A precipitate should form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of 50 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Allow the product to air-dry on the filter paper for at least 30 minutes.
4. Purification by Recrystallization:
-
Transfer the crude, air-dried product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent necessary to achieve a saturated solution at the boiling point of the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.
-
If the product does not readily crystallize upon cooling, add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold 50% ethanol-water.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Causality Behind Recrystallization Solvent Choice:
-
Ethanol/Water System: N-aryl acetamides generally exhibit good solubility in hot ethanol and poor solubility in cold water. This differential solubility makes an ethanol/water mixture an excellent choice for recrystallization, allowing for the effective removal of impurities.[3]
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Product Name | This compound |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 85-95% |
| Melting Point | Approx. 124-126 °C (based on the isomer N-(2-bromo-4-methoxyphenyl)acetamide) |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.4 (br s, 1H, -NH-C=O)
-
δ 8.1-8.3 (d, 1H, Ar-H ortho to -NHAc)
-
δ 7.1-7.3 (m, 2H, Ar-H)
-
δ 3.9 (s, 3H, -OCH₃)
-
δ 2.2 (s, 3H, -COCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168-169 (C=O)
-
δ 148-150 (C-OCH₃)
-
δ 128-130 (C-NHAc)
-
δ 120-125 (Ar-CH)
-
δ 115-118 (C-Br)
-
δ 56-57 (-OCH₃)
-
δ 24-25 (-COCH₃)
-
Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.
Safety and Handling Precautions
-
4-Bromo-2-methoxyaniline: Harmful if swallowed and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects.[4]
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator.
-
Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
References
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
askIITians. (2025). Why is acetylation performed before nitration of aniline? Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of N-(4-bromo-2-methoxyphenyl)acetamide Using Chromatographic Techniques
Abstract
This application note provides a comprehensive guide to the quantitative analysis of N-(4-bromo-2-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such compounds is critical for downstream process control and final product quality. We present detailed protocols for two primary analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity identification. The methodologies are developed based on established principles of analytical chemistry and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals requiring reliable and reproducible analytical methods.
Analyte Profile & Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties dictate choices in solvent selection, chromatographic conditions, and detection parameters. While experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related isomers.
| Property | Estimated Value / Information | Rationale for Analytical Method Development |
| Molecular Formula | C₉H₁₀BrNO₂ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 244.08 g/mol [3] | Used for calculating concentrations and preparing standard solutions. |
| Solubility | Predicted to be soluble in organic solvents like Methanol, Acetonitrile, and DMSO; sparingly soluble in water.[4] | Guides the choice of diluents for sample and standard preparation. Acetonitrile and methanol are excellent choices for HPLC mobile phases. |
| UV Absorbance | Aromatic structure suggests strong UV absorbance, likely between 220-280 nm. | Enables sensitive detection using HPLC with a UV or Photodiode Array (PDA) detector. The optimal wavelength must be determined experimentally. |
| Volatility & Thermal Stability | The acetamide structure may have limited volatility and could be susceptible to thermal degradation. | GC analysis may require derivatization to improve volatility and thermal stability, or careful optimization of the injector temperature to prevent degradation.[5] |
| pKa | The amide proton is weakly acidic (predicted pKa ~13-14).[3] | The molecule is neutral over a wide pH range, making reverse-phase HPLC a suitable separation technique without the need for ion-pairing agents. |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control and precise quantification, a reverse-phase HPLC-UV method is recommended due to its high specificity, reproducibility, and robustness.[6] The method separates the analyte of interest from process-related impurities and degradation products.
Principle and Rationale
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. A UV detector provides sensitive and linear detection across a wide concentration range.
Experimental Protocol: HPLC-UV
A. Equipment and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for pH adjustment).
B. Solutions Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
C. Sample Preparation:
-
Accurately weigh a sample containing an estimated 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
| Injection Volume | 10 µL |
HPLC Workflow Diagram
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. guidechem.com [guidechem.com]
- 4. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Investigating N-(4-bromo-2-methoxyphenyl)acetamide as a Potential Covalent Enzyme Inhibitor
Introduction
In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development and the elucidation of biological pathways. While a significant portion of drug discovery has historically focused on reversible inhibitors, there is a renewed and vigorous interest in covalent inhibitors. These molecules form a stable, permanent bond with their target enzyme, often leading to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[1][2][3]
This guide focuses on N-(4-bromo-2-methoxyphenyl)acetamide, a compound whose potential as an enzyme inhibitor is yet to be extensively documented in peer-reviewed literature. Its chemical structure, however, presents a compelling case for its investigation as a targeted covalent inhibitor. The molecule possesses a bromoacetamide functional group, a well-characterized electrophilic "warhead" known to react with nucleophilic amino acid residues within an enzyme's active site, most commonly cysteine.[4][5][6] This reaction leads to irreversible inhibition, permanently inactivating the enzyme.[7][8][9]
The purpose of these application notes is not to report on established interactions, but rather to provide a comprehensive, field-proven framework for researchers to systematically investigate the potential of this compound as a covalent enzyme inhibitor. We will detail the theoretical basis for its potential mechanism, provide step-by-step protocols for its characterization, and explain the causality behind each experimental choice, thereby creating a self-validating system for its evaluation.
Part 1: Mechanistic Hypothesis and Rationale
The core of our hypothesis lies in the bromoacetamide moiety. This functional group acts as an alkylating agent, making the compound a candidate for a two-step inhibition mechanism.
-
Initial Reversible Binding (E•I Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E•I). The affinity of this initial binding is determined by the physicochemical properties of the entire molecule, including the N-(4-bromo-2-methoxyphenyl) group. The methoxy and bromo substituents can play significant roles in this initial interaction through hydrogen bonds, hydrophobic interactions, or halogen bonding.[10][11][12]
-
Irreversible Covalent Bond Formation (E-I Complex): Following initial binding, a nucleophilic residue in the enzyme's active site—typically the thiol group of a cysteine—attacks the electrophilic carbon of the bromoacetamide group.[4][13] This results in a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond and permanently inactivating the enzyme.[4][8]
This proposed mechanism is visualized below.
Caption: Proposed two-step mechanism of covalent inhibition.
The primary goal of the following protocols is to test this hypothesis by determining if this compound exhibits time-dependent inhibition, and to characterize the kinetics of this interaction.
Part 2: Experimental Protocols
Protocol 1: Initial Screening for Time-Dependent Inhibition (IC₅₀ Shift Assay)
Causality: A hallmark of an irreversible or covalent inhibitor is that its potency (measured as IC₅₀) will appear to increase with longer incubation times with the target enzyme.[14] This is because the covalent modification is a time-dependent process. A simple reversible inhibitor's IC₅₀, by contrast, should not be dependent on the pre-incubation time. This "IC₅₀ shift" assay is a robust and straightforward initial screen to identify potential covalent inhibitors.[15]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the target enzyme at a 2X final concentration in the appropriate assay buffer.
-
Prepare the enzyme's substrate at a 2X final concentration in the same assay buffer.
-
-
Inhibitor Dilution Series:
-
Create a serial dilution of the inhibitor stock in a 96-well plate. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point. Include a DMSO-only control.
-
-
Pre-incubation:
-
Prepare two identical sets of inhibitor dilution plates (Plate A and Plate B).
-
To Plate A, add the 2X enzyme solution and immediately proceed to the next step (Time = 0 min pre-incubation).
-
To Plate B, add the 2X enzyme solution and incubate for a set period (e.g., 60 minutes) at room temperature. This allows time for the potential covalent reaction to occur.
-
-
Reaction Initiation:
-
After the respective pre-incubation times, initiate the enzymatic reaction by adding the 2X substrate solution to all wells of both plates.
-
-
Data Acquisition:
-
Measure the reaction progress immediately using a suitable plate reader (e.g., absorbance, fluorescence) in kinetic mode for 10-15 minutes, or as an endpoint reading if the assay window is well-characterized.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration for both Plate A and Plate B.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value for each pre-incubation time.
-
Expected Outcome:
| Pre-incubation Time | Expected IC₅₀ for Reversible Inhibitor | Expected IC₅₀ for Covalent Inhibitor |
| 0 minutes | X µM | Y µM |
| 60 minutes | ~ X µM | Z µM (where Z < Y) |
If a significant decrease in the IC₅₀ value is observed with longer pre-incubation, it strongly suggests a time-dependent, and likely covalent, mechanism of inhibition.[14]
Caption: Workflow for the IC₅₀ Shift Assay.
Protocol 2: Determination of Kinetic Parameters (kinact and KI)
Causality: If the IC₅₀ shift assay is positive, the next step is to quantify the efficiency of the covalent inhibition. This is described by two key parameters: KI, the inhibition constant representing the affinity of the initial reversible binding, and kinact, the maximal rate of enzyme inactivation.[1] The ratio kinact/KI is the second-order rate constant that defines the overall efficiency of the inhibitor.[1][16] This protocol measures the rate of enzyme inactivation at various inhibitor concentrations to derive these values.
Methodology:
-
Setup:
-
This experiment is best performed in a 96-well plate format using a plate reader capable of kinetic measurements.
-
Prepare enzyme and substrate solutions as in Protocol 1.
-
Prepare a range of concentrations of this compound. It is crucial that the inhibitor concentrations are significantly higher than the enzyme concentration to ensure pseudo-first-order kinetics.
-
-
Procedure:
-
In each well, mix the enzyme with a specific concentration of the inhibitor (or DMSO for control).
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the reaction progress (e.g., absorbance change) over time. The progress curves will be non-linear (curved) for the inhibited reactions as the active enzyme concentration decreases over time.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve data to a single exponential decay equation:
-
P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t))
-
Where P(t) is the product formed at time t, v₀ is the initial rate, and k_obs is the observed rate of inactivation.
-
-
The k_obs value represents the rate at which the enzyme is being inactivated at that specific inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit this plot to the Michaelis-Menten equation for inactivation:
-
k_obs = k_inact * [I] / (K_I + [I])
-
-
The fitted parameters will yield the values for kinact (the plateau of the curve) and KI (the inhibitor concentration at which kobs is half of kinact).
-
Key Parameters Derived:
| Parameter | Description | Significance |
| KI | Inhibition constant | Represents the affinity of the initial non-covalent binding. A lower KI means tighter binding. |
| kinact | Maximal rate of inactivation | The maximum rate of covalent bond formation once the inhibitor is bound. |
| kinact/KI | Covalent efficiency constant | The second-order rate constant describing the overall efficiency of the inhibitor. It is the most critical parameter for comparing different covalent inhibitors.[1] |
Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry
Causality: While kinetic data provides strong evidence for a covalent mechanism, direct physical evidence is required for definitive proof. High-resolution mass spectrometry (HRMS) can confirm that the inhibitor has formed a covalent adduct with the target protein by detecting a precise mass increase corresponding to the mass of the inhibitor.[17][18] Further analysis via peptide mapping can identify the exact amino acid residue that has been modified.[18][19]
Methodology:
-
Sample Preparation (Intact Protein Analysis):
-
Incubate the target enzyme with a 5- to 10-fold molar excess of this compound for a sufficient time (e.g., 2 hours) to ensure complete reaction.
-
Prepare a control sample by incubating the enzyme with DMSO alone.
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
Intact Mass Analysis:
-
Analyze both the treated and control samples by LC-MS, typically using electrospray ionization (ESI).
-
Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein in each sample.
-
Expected Result: The mass of the treated protein should increase by exactly the mass of the inhibitor fragment that attaches. For this compound (C₉H₁₀BrNO₂), the mass of the acetyl group that forms the bond is C₉H₉NO₂. The leaving group is HBr. The mass of the adduct would be the mass of the protein + 164.03 Da (C₉H₉NO₂).
-
-
Sample Preparation (Peptide Mapping):
-
Take the inhibitor-treated and control protein samples from step 1.1.
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines in the control sample (with iodoacetamide) to prevent disulfide scrambling. Do not alkylate the treated sample with iodoacetamide, as the inhibitor has already modified the target cysteine.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the masses of the fragments.
-
Search the MS/MS data against the protein's sequence. In the search parameters for the treated sample, specify a variable modification on cysteine (or other nucleophilic residues) corresponding to the mass of the inhibitor adduct (164.03 Da).
-
-
Data Analysis:
-
Proteomics software will identify the specific peptide that contains the mass modification.[17]
-
The MS/MS fragmentation pattern of the modified peptide will confirm the amino acid sequence and pinpoint the exact residue (e.g., Cys123) that has been covalently modified by this compound.
-
Caption: Mass spectrometry workflow for confirming covalent modification.
Part 3: Trustworthiness and Self-Validation
The strength of this investigative framework lies in its multi-tiered, cross-validating approach.
-
Controls are Key: Each protocol has built-in controls (e.g., DMSO-only, T=0 incubation) that are essential for validating the observations. For instance, if a known reversible inhibitor for the same enzyme does not show an IC₅₀ shift, it validates the experimental setup.
-
Orthogonal Confirmation: The jump dilution assay, a more advanced kinetic experiment, can be employed as an additional orthogonal method to confirm irreversibility by assessing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.[20]
By systematically progressing through this workflow, a researcher can build a robust and defensible case for the activity and mechanism of this compound, transforming it from a hypothetical inhibitor into a well-characterized chemical probe or drug lead.
References
A comprehensive, numbered list of all cited sources will be generated here, including titles, sources, and verifiable URLs.
Sources
- 1. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. What are the characteristics of an irreversible inhibitor? | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 13. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 20. youtube.com [youtube.com]
Application Notes & Protocols: A Tiered Strategy for Screening N-(4-bromo-2-methoxyphenyl)acetamide Derivatives for Anticancer Activity
Introduction: The Rationale for Investigating Acetamide Derivatives
The acetamide scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds and interact with a variety of biological targets.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[2][3][4][5][6][7] Specifically, N-substituted acetamides have shown potential in inhibiting critical enzymes linked to cancer progression and inducing apoptosis (programmed cell death), a key mechanism for many anticancer drugs.[1][8][9] The core structure of N-(4-bromo-2-methoxyphenyl)acetamide presents several points for chemical modification, allowing for the creation of a diverse library of derivatives. The bromo and methoxy substitutions on the phenyl ring provide specific electronic and steric properties that can be fine-tuned to optimize interactions with biological targets.
This guide outlines a comprehensive and robust tiered screening strategy designed to efficiently identify and characterize novel this compound derivatives with potent and selective anticancer activity. The workflow is designed to progress from high-throughput primary screening to more detailed secondary and tertiary assays that elucidate the mechanism of action. This approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.[10]
A Tiered Approach to Anticancer Screening
A multi-stage screening cascade is the most effective method for identifying lead compounds from a chemical library. This strategy begins with a broad, high-throughput assay to identify all potentially active compounds ("hits"). These hits are then subjected to progressively more detailed and specific assays to confirm their activity, determine their potency, and investigate their mechanism of action.
Caption: A tiered workflow for anticancer drug screening.
Tier 1 Protocol: Primary Cytotoxicity Screening
The initial goal is to rapidly assess the cytotoxic or growth-inhibitory potential of the entire library of derivatives against a small, diverse panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is recommended for this stage due to its reliability, sensitivity, and basis in measuring cellular protein content, which makes it less susceptible to interference from compounds that affect cell metabolism.[11][12] This methodology is a cornerstone of the National Cancer Institute's (NCI) screening program.[13]
Cell Line Selection
For initial screening, a panel of 3 to 5 cell lines representing different tumor types is recommended. A common starting panel includes:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
NCI-H460: Non-small cell lung carcinoma
-
SF-268: Glioma (central nervous system cancer)[14]
Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screening methodology.[12][13]
Materials:
-
96-well microtiter plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 5% FBS, 2 mM L-glutamine)[13]
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (wt/vol), cold
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-515 nm)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 20,000 cells/well in 100 µL of medium.[13][15] The optimal density depends on the cell line's growth rate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Addition: Add the test derivatives at a single high concentration (e.g., 10 µM) to the wells.[13] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA (for a final concentration of 10%) to each well and incubate for 1 hour at 4°C.[16][17]
-
Washing: Remove the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[16][17] Allow plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17][18]
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[17]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well. Place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[16]
-
Absorbance Reading: Measure the optical density (OD) at 510-515 nm using a microplate reader.[13][17]
Data Interpretation: Calculate the percentage growth inhibition (GI) for each compound. Compounds showing significant activity (e.g., >50% GI) are considered "hits" and advance to Tier 2.
Tier 2 Protocol: Dose-Response and IC₅₀ Determination
For "hit" compounds, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This involves testing the compounds over a range of concentrations to generate a dose-response curve.
Procedure:
-
Follow the SRB assay protocol as described in Section 3.2.
-
Instead of a single concentration, treat cells with a serial dilution of the hit compound (e.g., 8-point dilution from 0.01 µM to 100 µM).
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
Data Presentation: Results should be summarized in a clear, tabular format.
| Compound ID | Cell Line | IC₅₀ (µM) ± SD |
| Derivative X | MCF-7 | 5.2 ± 0.7 |
| Derivative X | NCI-H460 | 8.1 ± 1.2 |
| Derivative X | SF-268 | 3.9 ± 0.5 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
Note: Data are for illustrative purposes only.
Tier 3 Protocols: Mechanistic Elucidation
Compounds with potent IC₅₀ values (typically in the low micromolar or nanomolar range) should be investigated further to understand their mechanism of action. Two fundamental assays for this purpose are the apoptosis assay and the cell cycle analysis.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[20] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[20]
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.[21]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
Caption: Apoptosis detection via Annexin V binding to externalized PS.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phases), preventing cancer cells from proliferating. Flow cytometry using PI staining is a standard method to analyze DNA content and determine the cell cycle distribution of a cell population.[22]
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[23][24]
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Section 5.1).
-
Harvesting: Collect and centrifuge the cells.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23][24] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[23]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[23][24]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Conclusion and Future Directions
This tiered screening approach provides a systematic and resource-efficient framework for the initial in vitro evaluation of this compound derivatives. The protocols described herein are robust, well-established, and designed to yield reliable and interpretable data. Compounds that demonstrate significant potency, induce apoptosis, and/or cause cell cycle arrest should be prioritized as lead candidates. Subsequent investigations would involve target identification studies, evaluation in more complex 3D culture models, and eventual progression to in vivo animal models to assess efficacy and safety.[14][25]
References
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Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. PubMed.[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.[Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.[Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.[Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.[Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.[Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io.[Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.[Link]
-
Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Bentham Science.[Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.[Link]
-
NCI-60 Screening Methodology. National Cancer Institute.[Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Taylor & Francis Online.[Link]
-
Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry.[Link]
-
NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis.[Link]
-
NCI-60 – Knowledge and References. Taylor & Francis.[Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.[Link]
-
The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Semantic Scholar.[Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.[Link]
-
HTS384 Screening Methodology. National Cancer Institute.[Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.[Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.[Link]
-
What is Acetamide used for? Patsnap Synapse.[Link]
-
Differential activity of acetamide derivatives against in vitro prostate cancer models. American Association for Cancer Research.[Link]
-
A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. OUCI.[Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.[Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.[Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.[Link]
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- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. bosterbio.com [bosterbio.com]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support resource for the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during this specific N-acetylation reaction. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is significantly lower than expected. What are the primary factors I should investigate?
Low yield in this synthesis typically stems from one of four areas: the quality of the starting aniline, the choice and handling of the acetylating agent, the reaction conditions, or losses during product workup and purification.
-
Starting Material Purity: The starting material, 4-bromo-2-methoxyaniline, is the foundation of the synthesis. Impurities from its own synthesis, such as unreacted 2-methoxyaniline or isomeric bromination products, can interfere with the reaction and complicate purification.
-
Reagent Reactivity & Stoichiometry: The most common acetylating agents, acetic anhydride and acetyl chloride, have different reactivities and byproducts. Using an insufficient amount or degraded reagent will result in an incomplete reaction.[1]
-
Presence of Water: Acetylating agents are highly susceptible to hydrolysis. Any moisture in the reactants, solvent, or glassware will consume the reagent before it can react with the amine, drastically reducing the yield.[2]
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and the choice of base are critical. For instance, the amine can be deactivated via protonation by the acidic byproduct, stalling the reaction.[2][3] A base is required to neutralize this acid.[1]
-
Product Loss During Workup: this compound has moderate polarity. Improper pH adjustment during aqueous extraction or selection of an inappropriate recrystallization solvent can lead to significant loss of the final product.[4]
Q2: I'm using acetyl chloride and triethylamine, but the reaction seems to stall, with significant starting material left. What's going wrong?
This is a classic issue of amine deactivation. Acetyl chloride reacts with 4-bromo-2-methoxyaniline to form the desired amide and one equivalent of hydrochloric acid (HCl).
Caption: Amine Deactivation by Acid Byproduct.
The generated HCl is a strong acid that will readily protonate the nitrogen atom of any unreacted (and basic) 4-bromo-2-methoxyaniline. This forms an ammonium salt, which is no longer nucleophilic and cannot react with acetyl chloride.[3]
Troubleshooting Steps:
-
Base Stoichiometry: Ensure you are using at least a full equivalent (1.0-1.2 eq.) of a suitable base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl as it forms.[5]
-
Order of Addition: The preferred method is to add the acetyl chloride slowly to a solution of the aniline and the base. This ensures that any generated HCl is immediately neutralized before it can protonate the starting material.
-
Temperature Control: Perform the addition of acetyl chloride at a low temperature (0 °C) to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature.
Q3: Which acetylation system is better for this synthesis: Acetic Anhydride or Acetyl Chloride?
Both reagents are effective, but they offer a trade-off between reactivity and handling. The choice depends on your laboratory's capabilities and desired reaction kinetics.
| Feature | Acetic Anhydride ((Ac)₂O) | Acetyl Chloride (AcCl) |
| Reactivity | Moderately reactive. | Highly reactive; often faster. |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrochloric Acid (HCl) |
| Required Base | Weaker base (e.g., Sodium Acetate, Pyridine) or can be run in acetic acid.[6][7] | Stronger, non-nucleophilic base required (e.g., Et₃N, DIPEA).[1] |
| Handling | Less moisture-sensitive, less corrosive, higher boiling point. | Highly moisture-sensitive, corrosive, fuming liquid. Must be handled in a fume hood with care. |
| Typical Yield | Generally high, often >85%. | Can be nearly quantitative if conditions are optimized. |
Recommendation: For ease of handling and high reliability, the acetic anhydride with sodium acetate system is recommended for general use.[6] If reaction speed is critical or if the aniline is particularly unreactive (not the case here), acetyl chloride is a viable but more hazardous alternative.
Q4: I'm struggling with the purification. My crude product is an oil/waxy solid and difficult to recrystallize. What protocol do you recommend?
Difficulty in crystallization is often a sign of persistent impurities, most commonly unreacted starting material or residual solvent.[4] A robust workup and a well-chosen recrystallization solvent system are key.
Optimized Workup & Purification Protocol
-
Reaction Quench: Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted acetylating agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.
-
Aqueous Washes:
-
Wash the combined organic layers with dilute HCl (e.g., 1M HCl). This will protonate and remove any unreacted basic aniline starting material into the aqueous layer.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any acidic byproducts (acetic acid or HCl).
-
Wash with brine (saturated NaCl solution). This helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Recrystallization: The crude solid should be recrystallized. Ethanol or a mixture of ethanol and water is an excellent starting point for this compound.[4]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the product is very soluble, add water dropwise to the hot solution until it just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
dot graph TD { A[Start: Crude Reaction Mixture] --> B{Quench with H₂O}; B --> C{Extract with Ethyl Acetate}; C --> D{Wash with 1M HCl}; D --"Removes Starting Amine"--> E; E{Wash with sat. NaHCO₃} --> F; F --"Removes Acid Byproduct"--> G; G{Wash with Brine} --> H{Dry over Na₂SO₄}; H --> I{Concentrate in vacuo}; I --> J{Recrystallize from Ethanol/Water}; J --> K[Pure Crystalline Product];
}
Caption: Recommended Workup and Purification Workflow.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (2025). Technical Support Center: Optimization of Amidation Reactions.
- askIITians. (2025). Why is acetylation performed before nitration of aniline?
- ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the purification of crude N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.
Understanding the Chemistry of Purification
This compound is typically synthesized via the acetylation of 4-bromo-2-methoxyaniline. The crude product from this reaction will likely contain a mixture of the desired product, unreacted starting materials, and byproducts. The goal of any purification strategy is to effectively separate the target molecule from these impurities. The physicochemical properties of this compound, particularly its polarity, which is influenced by the amide, bromo, and methoxy functional groups, are key to developing an effective purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specific reaction conditions used for its synthesis. However, the most common impurities to anticipate are:
-
Unreacted 4-bromo-2-methoxyaniline: This is the primary starting material and is often present if the acetylation reaction has not gone to completion.
-
Acetic Anhydride/Acetic Acid: If acetic anhydride is used as the acetylating agent, residual amounts, along with its hydrolysis product, acetic acid, may be present.
-
Diacetylated Product: Although less common, it is possible for the aniline nitrogen to be acetylated twice, especially under forcing reaction conditions.
-
Products of Over-bromination: If the starting aniline was not pure, you might have isomers or di-bromo species present.
Q2: My crude product is a dark oil and won't solidify. What should I do?
A2: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your desired compound. The presence of residual solvents or acidic impurities like acetic acid can also contribute to this.
-
Initial Troubleshooting: Try performing an aqueous workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities. Follow this with a brine wash to remove excess water, and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. This may help in obtaining a solid product.
-
If it remains an oil: It is advisable to proceed directly to column chromatography for purification.
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
A3: Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep your product dissolved even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Slow cooling is crucial for the growth of pure crystals.
-
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper.
-
Inappropriate solvent choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Residue After Solvent Removal | - Residual acidic impurities (e.g., acetic acid).- High concentration of unreacted starting material.- Presence of residual solvent. | - Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution).- Proceed directly to column chromatography.- Ensure the product is thoroughly dried under high vacuum. |
| Low Purity After Recrystallization | - Inappropriate solvent choice leading to co-crystallization of impurities.- Solution cooled too rapidly.- Insufficient washing of the collected crystals. | - Test a range of solvents or solvent mixtures to find an optimal system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of the cold recrystallization solvent. |
| Streaking on TLC Plate | - Sample is too concentrated.- Presence of highly polar impurities (e.g., residual acid).- Compound is interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape.- Consider using a different stationary phase like alumina. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Column was not packed properly.- Sample was overloaded on the column. | - Optimize the mobile phase using TLC to achieve a good separation of spots.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:50 by weight). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is a solid and the impurities have different solubility profiles from the desired compound.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.
-
Good candidate solvents for this compound include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexane.
2. Step-by-Step Recrystallization Procedure (Example with Ethanol):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating compounds with similar polarities.
1. TLC Analysis to Determine Mobile Phase:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal mobile phase will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
2. Step-by-Step Column Chromatography Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
common side reactions in the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation. Our goal is to equip you with the necessary insights to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a standard N-acetylation of 4-bromo-2-methoxyaniline, typically employing acetic anhydride as the acetylating agent. While seemingly straightforward, the interplay of the substituents on the aniline ring introduces specific challenges that can lead to side reactions and purification difficulties. The electron-donating methoxy group at the ortho position and the electron-withdrawing bromine atom at the para position influence the nucleophilicity of the amine and the reactivity of the aromatic ring.
This guide will address the most common issues, from incomplete reactions and low yields to the formation of specific impurities.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of this compound.
Q1: My reaction is very slow or appears incomplete. What are the likely causes?
A1: An incomplete reaction is a frequent issue and can be attributed to several factors:
-
Insufficiently activated acetylating agent: Acetic anhydride's reactivity can be hampered by low temperatures or the absence of a catalyst.
-
Steric hindrance: The ortho-methoxy group can sterically hinder the approach of the acetylating agent to the amino group.[1]
-
Poor solubility of starting material: 4-bromo-2-methoxyaniline may not be fully dissolved in the reaction solvent, limiting its availability to react.
-
Hydrolysis of acetic anhydride: Premature reaction of acetic anhydride with moisture will reduce its effective concentration.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents to prevent hydrolysis of the acetic anhydride.
-
Consider a catalyst: The addition of a catalytic amount of a base like pyridine or a more potent catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier, but be cautious as this can also promote side reactions.
-
Optimize your solvent: Choose a solvent in which 4-bromo-2-methoxyaniline has good solubility at the reaction temperature.
Q2: I've observed a second, less polar spot on my TLC plate. What is it and how can I avoid it?
A2: This is likely the diacetylated byproduct, N-acetyl-N-(4-bromo-2-methoxyphenyl)acetamide. This occurs when the initially formed acetamide is further acetylated.
Formation and Prevention:
-
Cause: Prolonged heating or the use of a large excess of acetic anhydride can favor the formation of the diacetylated product.[2]
-
Prevention:
-
Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of acetic anhydride.
-
Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Avoid excessive heating.
-
Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is often due to the presence of oxidized impurities from the aniline starting material or side reactions.
Troubleshooting Steps:
-
Purify the starting material: If your 4-bromo-2-methoxyaniline has a noticeable color, consider purifying it by recrystallization or column chromatography before use.
-
Use an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Decolorize the product: During workup, you can treat a solution of your crude product with activated charcoal to remove colored impurities before recrystallization.
III. Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed breakdown of specific problems, their potential causes, and actionable solutions.
Issue 1: Low Yield of this compound
Low yield is a multifaceted problem. The following decision tree can help you diagnose the root cause.
Caption: Main reaction and common side reaction pathways.
V. Summary of Potential Side Products
| Side Product | Potential Cause | Key Analytical Signatures |
| Unreacted 4-bromo-2-methoxyaniline | Incomplete reaction, insufficient acetylating agent. | Presence of characteristic starting material peaks in ¹H and ¹³C NMR spectra. |
| Acetic Acid | Hydrolysis of acetic anhydride. | Broad singlet around 10-12 ppm in ¹H NMR; characteristic O-H stretch in IR. |
| N-acetyl-N-(4-bromo-2-methoxyphenyl)acetamide (Diacetylated Product) | Excess acetic anhydride, prolonged heating. | Absence of N-H proton in ¹H NMR; additional acetyl signals. |
VI. Experimental Protocols
General Synthesis Protocol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methoxyaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate, or glacial acetic acid).
-
Under an inert atmosphere (optional, but recommended), add acetic anhydride (1.1-1.2 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If using acetic acid as a solvent, pour the reaction mixture into ice water to precipitate the product.
-
Purify the crude product by recrystallization.
Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for recrystallization of acetanilides is a mixture of ethanol and water. [3]Other potential solvents include ethyl acetate/hexanes or isopropanol.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., boiling ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add a co-solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
VII. Analytical Data for Identification
-
This compound:
-
¹H NMR (CDCl₃): Expect signals for the acetyl methyl group (singlet, ~2.2 ppm), the methoxy group (singlet, ~3.9 ppm), and aromatic protons. The N-H proton will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Expect signals for the acetyl methyl carbon, the methoxy carbon, the carbonyl carbon (~168 ppm), and aromatic carbons.
-
IR (KBr): Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-O stretching of the ether.
-
-
4-bromo-2-methoxyaniline (Starting Material):
-
¹H NMR (CDCl₃): Expect signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons, and a broad singlet for the NH₂ protons. [4]* Diacetylated Product:
-
The most notable difference in the ¹H NMR spectrum will be the absence of the N-H proton signal. You will also observe two distinct acetyl methyl signals.
-
VIII. References
-
LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. [Link]
-
SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. [Link]
-
American Chemical Society. (2022, December 25). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. [Link]
-
LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?[Link]
-
University of California, Davis. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]
-
National Institutes of Health. (n.d.). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. PubMed Central. [Link]
-
ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link]
-
Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide. [Link]
-
National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. PubMed Central. [Link]
-
Quora. (2018, May 20). What happens to acetic anhydride after reacting with aniline?[Link]
-
NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
-
Chegg. (2018, March 18). Solved Can anyone please draw the full-arrow mechanism for. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. [Link]
-
ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]
-
SIELC. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - Supporting Information. [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
Osaka University. (n.d.). Palladium-Catalyzed Direct Alkynylation of C-H Bonds in Benzenes - Supporting Information. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis and optimization of N-(4-bromo-2-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this common but nuanced acetylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for yield, purity, and scalability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the N-acetylation of the corresponding aniline, 4-bromo-2-methoxyaniline. This is typically achieved by reacting the aniline with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is popular due to its high efficiency, straightforward execution, and the general commercial availability of the starting materials. Acetic anhydride is often preferred for its lower cost and less aggressive reactivity compared to acetyl chloride, which can sometimes lead to side reactions if not carefully controlled.[]
Q2: What are the critical reagents and their roles in this synthesis?
The key players in this synthesis are:
-
Starting Material: 4-bromo-2-methoxyaniline. The purity of this aniline is paramount; impurities can lead to discoloration of the final product and the formation of side products.[2]
-
Acetylating Agent: Acetic anhydride (Ac₂O) or acetyl chloride (AcCl). This reagent provides the acetyl group (CH₃CO-) that is transferred to the nitrogen atom of the aniline.
-
Base (Optional but Recommended): A mild base such as sodium acetate or pyridine. While the reaction can proceed without a base, its inclusion is crucial for neutralizing the acidic byproduct (acetic acid or HCl). Neutralization prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[3][4]
-
Solvent: A suitable solvent is needed to dissolve the reactants. Acetic acid, water, or dichloromethane are common choices depending on the specific protocol.
Q3: What are the primary safety concerns associated with this reaction?
While the reaction is generally safe for a standard laboratory setting, specific hazards must be managed:
-
Acetic Anhydride: It is corrosive and a lachrymator (induces tearing). It reacts exothermically with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Aniline Derivatives: 4-bromo-2-methoxyaniline, like many anilines, is toxic and can be harmful if swallowed or absorbed through the skin.[6] It may also cause skin sensitization.[6]
-
Exothermic Reaction: The acetylation of anilines is an exothermic process.[5] For larger-scale reactions, the acetylating agent should be added portion-wise or via a dropping funnel to control the temperature and prevent a runaway reaction.
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific experimental challenges.
Issue 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC analysis shows a significant amount of unreacted aniline, and my final isolated yield is very low. What went wrong?
A: Low yield is one of the most common issues and can stem from several factors. The key is to diagnose the root cause systematically.
Possible Causes & Solutions:
-
Deactivated Amine: The lone pair of electrons on the aniline's nitrogen is what makes it nucleophilic. If the reaction medium becomes too acidic (due to the formation of acetic acid or HCl byproduct), the aniline will be protonated to form an ammonium salt (-NH₃⁺). This positively charged species is no longer nucleophilic and cannot attack the acetylating agent, effectively stopping the reaction.[3][4]
-
Solution: Ensure a base, like sodium acetate, is present in the reaction mixture. The base will neutralize the acid as it forms, keeping the aniline in its active, nucleophilic state. A molar equivalent of base to the acetylating agent is a good starting point.
-
-
Insufficient Acetylating Agent: Reagents can degrade over time. Acetic anhydride is particularly susceptible to hydrolysis if exposed to atmospheric moisture.
-
Solution: Use a fresh bottle of acetic anhydride. It is also common practice to use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent to ensure the reaction goes to completion.
-
-
Inadequate Reaction Temperature or Time: Amide formation, while often fast, is not instantaneous. The steric hindrance from the ortho-methoxy group and the electron-withdrawing effect of the bromine atom can slow the reaction rate compared to simple aniline.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gentle heating (40-60 °C) can often drive it to completion.[7] Ensure you allow sufficient reaction time, which could range from 1 to several hours.
-
Issue 2: Product Purity and Side Reactions
Q: My final product is a brownish, oily substance that refuses to crystallize, and the NMR spectrum shows multiple unexpected peaks. What are the likely impurities?
A: The formation of an oil or discolored solid points towards significant impurities. The most common side products in this reaction are the di-acetylated product and unreacted starting material.
Possible Causes & Solutions:
-
Di-acetylation: While less common for anilines compared to aliphatic amines, forcing conditions (high temperature, large excess of acetylating agent) can sometimes lead to the formation of a di-acetylated product.
-
Solution: Employ milder reaction conditions. Use a stoichiometric amount or only a slight excess of acetic anhydride and avoid excessive heating. The use of a base helps to prevent the conditions that might favor over-acetylation.
-
-
Oxidation of Starting Material: Aniline and its derivatives are prone to air oxidation, which often results in colored impurities that can be difficult to remove.[5]
-
Solution: While using slightly discolored aniline is often acceptable, for high-purity results, consider purifying the starting 4-bromo-2-methoxyaniline via recrystallization or a short silica plug before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent further oxidation.
-
-
Hydrolysis of Product: During the work-up, exposure to strong acidic or basic conditions, especially at elevated temperatures, can hydrolyze the newly formed amide bond back to the starting aniline.
-
Solution: Perform the work-up using mild conditions. Quench the reaction by pouring it into ice-cold water and use saturated sodium bicarbonate for neutralization rather than stronger bases.
-
Issue 3: Purification Challenges
Q: I have a crude solid, but I am struggling to get pure crystals. Recrystallization yields an oil or results in significant product loss. What is the best purification strategy?
A: Purification, particularly crystallization, is as much an art as a science. The choice of solvent is critical.
Troubleshooting Crystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-aryl acetamides, common and effective solvent systems include:
-
"Oiling Out": If your product separates as an oil upon cooling, it means the solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil, then add more of the "good" solvent (e.g., ethanol in an ethanol/water mix) to reduce the level of supersaturation. Allow it to cool much more slowly.
-
Solution 2: Try a different solvent system entirely. If you are using a single solvent, try a binary mixture.
-
-
Product Loss: If you are losing too much product, it is likely that your compound has significant solubility in the cold recrystallization solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering.
-
Alternative Purification:
-
Column Chromatography: If recrystallization proves ineffective, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes is a good starting point for elution, with the polarity adjusted based on TLC analysis.
Visualized Workflows and Data
To aid in your experimental design and troubleshooting, the following diagrams and tables summarize key relationships and parameters.
Reaction Scheme and Key Parameters
Caption: General reaction scheme for the acetylation of 4-bromo-2-methoxyaniline.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Data Summary: Solvent Selection Guide
| Solvent Type | For Reaction | For Recrystallization | Rationale & Comments |
| Protic | Acetic Acid, Water, Ethanol | Ethanol/Water | Acetic acid can serve as both solvent and catalyst. Water is a green and economical choice, often used with a base.[9] |
| Aprotic Polar | Dichloromethane (DCM), THF | Ethyl Acetate, Acetone | DCM is excellent for reactions run with pyridine or triethylamine. Ethyl acetate and acetone are superb for recrystallization when paired with an anti-solvent. |
| Aprotic Non-polar | Not Recommended | Hexanes, Heptane | Generally poor solvents for the reactants. Used as anti-solvents in recrystallization to induce precipitation from a more polar solvent.[10] |
Optimized Experimental Protocol
This protocol is a robust starting point that incorporates best practices to maximize yield and purity.
Materials:
-
4-bromo-2-methoxyaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Deionized Water
-
Ethanol (95%)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (e.g., 2.02 g, 10 mmol) and deionized water (25 mL).
-
Dissolution: Stir the suspension. The aniline will not fully dissolve.
-
Reagent Addition: In sequence, add sodium acetate (e.g., 0.98 g, 12 mmol) followed by the slow, dropwise addition of acetic anhydride (e.g., 1.13 mL, 12 mmol) over 5 minutes. Use a syringe or dropping funnel for the addition.
-
Reaction: Stir the mixture vigorously at room temperature. A thick white precipitate of the product should begin to form within minutes.[9] Continue stirring for 1 hour to ensure the reaction is complete.
-
Isolation: Cool the reaction flask in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts and acetic acid.
-
Drying (Crude): Press the solid between two pieces of filter paper to remove excess water, then allow it to air-dry or dry in a vacuum oven at low heat (~50 °C).
-
Purification (Recrystallization): a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely. c. If the solution is colored, a small amount of activated charcoal can be added, the solution held at boiling for a few minutes, and then hot-filtered to remove the charcoal. d. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Final Collection: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol/water (50:50), and dry thoroughly under vacuum.
Characterization:
-
Determine the melting point and compare it to the literature value.
-
Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.
-
Use TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the absence of starting material.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11564-11573. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
Chegg. (2017). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
-
American Chemical Society. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]
-
Chemsrc. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: N-(4-bromo-2-methoxyphenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we address frequent issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield in this synthesis is a common issue that can typically be traced back to one of several factors:
-
Incomplete Reaction: The acetylation of 4-bromo-2-methoxyaniline may not have gone to completion. This can be due to insufficient reagent concentration, suboptimal reaction time, or temperature. The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the bromine atom and the steric hindrance from the adjacent methoxy group, which can slow the reaction rate.
-
Purity of Starting Material: The purity of the starting aniline, 4-bromo-2-methoxyaniline, is critical. Impurities can interfere with the reaction. It is advisable to check the purity of the aniline by melting point or spectroscopy before starting.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. The presence of water in the reaction flask, solvents, or on the glassware will consume the anhydride, rendering it unavailable for the acetylation reaction.[1] It is crucial to use anhydrous solvents and properly dried glassware.
-
Product Loss During Workup/Purification: Significant amounts of the product can be lost during the aqueous workup or recrystallization steps if not performed carefully. The solubility of the product in the wash solutions or the recrystallization solvent at room temperature might be higher than anticipated.
Q2: I'm observing a persistent impurity in my final product according to TLC and NMR. What could it be?
The most common impurity is unreacted starting material, 4-bromo-2-methoxyaniline. Its presence can be confirmed by comparing the TLC of your product with a spot of the starting material.
Another possibility, though less common under standard conditions, is the formation of a di-acetylated product. While primary amines can sometimes undergo di-acetylation, this is generally less favorable with anilines due to the reduced nucleophilicity of the nitrogen after the first acetylation.[]
Finally, side-products from impurities in the starting aniline could also be present. If the initial bromination of o-anisidine was not selective, isomers of the starting material could be present and would be acetylated alongside the desired compound.[3]
Q3: The product has precipitated from the reaction mixture, but it appears oily or discolored, not as a crystalline solid. Why?
An oily or discolored product often indicates the presence of impurities that disrupt the crystal lattice formation. The brown discoloration is frequently due to the oxidation of any unreacted aniline starting material, a common issue with aniline derivatives.[4] Insufficient washing during the workup can also leave residual acetic acid or other reagents, leading to an impure, oily product. A thorough recrystallization is required to obtain a pure, crystalline solid.
Q4: My recrystallization is not working effectively. The product either doesn't dissolve or doesn't crystallize upon cooling. What should I do?
Recrystallization is highly dependent on the choice of solvent.[5] An ideal solvent should dissolve the compound when hot but not when cold.[5] For this compound, ethanol or a mixed solvent system like ethanol/water is often effective.
-
If the compound does not dissolve: You may be using too little solvent or an inappropriate solvent where the compound has low solubility even at high temperatures. Try adding more solvent in small portions to the boiling mixture. If it still doesn't dissolve, a different solvent system is needed.
-
If the compound does not crystallize: This occurs when the solution is not supersaturated upon cooling, meaning too much solvent was used or the compound is highly soluble in the solvent even at low temperatures. You can try to evaporate some of the solvent to increase the concentration or add an "anti-solvent" (a solvent in which your product is insoluble, like water in this case) dropwise to the solution until it becomes cloudy, then heat until it is clear again before allowing it to cool slowly.[5] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.
Experimental Protocols & Data
Synthesis Workflow
The synthesis is a nucleophilic acyl substitution where the amino group of 4-bromo-2-methoxyaniline attacks one of the carbonyl carbons of acetic anhydride. The subsequent loss of an acetate leaving group forms the amide product.
Sources
Technical Support Center: Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthesis, maximize yield, and, most critically, avoid the common side reaction of N,N-diacetylation.
Introduction: The Challenge of Selective Monoacetylation
The N-acetylation of aromatic amines is a fundamental transformation in organic synthesis.[1] In the synthesis of this compound from its corresponding aniline, the primary objective is the selective introduction of a single acetyl group. However, the nitrogen atom of the resulting monoacetylated product (the desired amide) still possesses a lone pair of electrons. While this lone pair is significantly less nucleophilic than that of the starting amine due to resonance with the adjacent carbonyl group, under forcing conditions, it can react further with the acetylating agent to form an N,N-diacetylated byproduct (an imide).
This guide provides field-proven insights and validated protocols to suppress this undesired side reaction, ensuring high purity and yield of your target compound.
Troubleshooting Guide: Isolating and Solving Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) shows two product spots/peaks. The major one is my desired product, but there's a significant, less polar byproduct. How do I confirm it's the diacetylated compound and what should I do?
Answer:
This is a classic sign of over-acetylation. The diacetylated imide is less polar than the desired monoacetylated amide because the second acetyl group replaces the hydrogen on the amide nitrogen, eliminating the possibility of hydrogen bonding. This results in a higher Rf value on a TLC plate.
Diagnostic Workflow
Immediate Remediation for Contaminated Batches:
-
Purification: The most straightforward solution is to purify the crude product using flash column chromatography on silica gel. The polarity difference between the amide (product) and the imide (byproduct) is usually sufficient for a clean separation. Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
Selective Hydrolysis (Advanced): In some cases, diacetylated products can be selectively hydrolyzed back to the monoacetylated form under controlled basic conditions.[2] This is a more delicate procedure and should be optimized on a small scale first.
Protocol Optimization to Prevent Recurrence:
The best solution is prevention. If you've confirmed diacetylation, adjust the following parameters in your next synthesis:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use 1.0-1.05 equivalents of the acetylating agent. Avoid excess. | The most common cause of diacetylation is an excess of the acetylating agent, which drives the secondary reaction. |
| Temperature | Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature). | Acetylation is an exothermic reaction.[3] Lower temperatures decrease the reaction rate, providing better control and reducing the energy available to overcome the higher activation barrier for the second acetylation. |
| Reagent Addition | Add the acetylating agent slowly and dropwise to the solution of the amine. | This prevents localized areas of high concentration of the acetylating agent, which can promote diacetylation. |
| Reaction Time | Monitor the reaction progress by TLC. Stop the reaction as soon as the starting amine is consumed. | Prolonged reaction times after the consumption of the primary amine will favor the slower conversion of the product into the byproduct. |
Question 2: My reaction yield is very low, even though my starting material appears to be fully consumed. What are the likely causes?
Answer:
Low yield in the absence of significant side products often points to issues with the reagents or the workup procedure.
-
Hydrolysis of the Acetylating Agent: Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis.[4] If your solvent or glassware is not anhydrous, a significant portion of your acetylating agent will be converted to acetic acid, rendering it inactive for the N-acetylation reaction.
-
Solution: Always use freshly opened or properly stored anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.
-
-
Loss During Workup: The product, this compound, has moderate polarity. Losses can occur during the aqueous workup if the product has some solubility in the aqueous phase.
-
Solution: When quenching the reaction, use a saturated aqueous solution of sodium bicarbonate. After separating the organic layer, re-extract the aqueous layer 2-3 times with your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
-
Incomplete Precipitation/Crystallization: If you are relying on precipitation by pouring the reaction mixture into water, ensure the volume of water is sufficient and that it is cold (ice water) to minimize the solubility of your product.
-
Solution: After filtration, check the filtrate by TLC to see if a significant amount of product remains in solution. If so, you may need to extract the filtrate with an organic solvent or concentrate it to recover more product.
-
Frequently Asked Questions (FAQs)
Q1: Why is diacetylation a problem for N-(4-bromo-2-methoxyphenyl)amine?
The susceptibility of an amine to diacetylation is governed by the nucleophilicity of both the starting amine and the resulting amide. The methoxy group (-OCH₃) at the ortho position is an electron-donating group, which increases the electron density on the aromatic ring and, by extension, the nucleophilicity of the amine nitrogen. This makes the initial acetylation very rapid. While the resulting acetamido group is deactivating, the starting amine is "activated" enough that under suboptimal conditions (excess acetylating agent, high temperature), the second, less favorable acetylation can still occur.
Q2: Should I use acetic anhydride or acetyl chloride?
For this specific synthesis, where avoiding over-acetylation is the primary concern, acetic anhydride is the superior choice .
| Reagent | Pros | Cons | Recommendation |
| Acetic Anhydride | Milder, more selective reagent.[4] Byproduct (acetic acid) is less corrosive and easier to remove.[5] Generally safer and easier to handle. | Slower reaction times compared to acetyl chloride. | Highly Recommended. Offers the best control to prevent diacetylation. |
| Acetyl Chloride | Highly reactive, leading to very fast reaction rates.[4] | High reactivity can easily lead to over-acetylation and other side reactions.[6] Produces corrosive HCl gas as a byproduct, which must be neutralized.[5] More hazardous to handle. | Not Recommended for this synthesis unless milder conditions fail and careful control of stoichiometry and temperature is exercised. |
Q3: What is the role of a base in this reaction?
When using acetic anhydride , a base is not strictly necessary as the reaction produces the relatively weak acetic acid. However, a mild, non-nucleophilic base like pyridine or triethylamine can be used to scavenge the acetic acid formed, which can sometimes help drive the reaction to completion.
When using acetyl chloride , a base is essential .[7] It is required to neutralize the highly corrosive hydrochloric acid (HCl) byproduct. Without a base, the HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, effectively shutting down the reaction. Pyridine is a common choice as it serves as both a base and a nucleophilic catalyst.
Q4: Can I use glacial acetic acid as the acetylating agent?
No. While glacial acetic acid contains an acetyl group, it is not a suitable acetylating agent for this reaction. The hydroxyl group (-OH) of acetic acid is a poor leaving group, making the carbonyl carbon not sufficiently electrophilic to be attacked by the amine under normal conditions. Acetylating agents like acetic anhydride and acetyl chloride are effective because they have excellent leaving groups (acetate and chloride, respectively), which makes the acyl substitution reaction feasible.[3]
Recommended Experimental Protocol
This protocol is optimized for the selective mono-acetylation of 4-bromo-2-methoxyaniline to minimize the formation of the diacetylated byproduct.
Materials:
-
4-bromo-2-methoxyaniline
-
Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Measure out acetic anhydride (1.05 eq) and add it to a dropping funnel. Add the acetic anhydride dropwise to the cold, stirring solution of the amine over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. The product should appear as a new, more polar spot. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting amine is no longer visible by TLC, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white or off-white solid.
By adhering to these guidelines and protocols, you can effectively control the acetylation process and reliably synthesize high-purity this compound, avoiding the common pitfall of diacetylation.
References
-
Brainly. (2023, September 11). Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question.... Retrieved from [Link]
-
Quora. (2018, May 15). Why is acid anhydride used in the synthesis of Aspirin rather than the alternative Acyl Chloride?. Retrieved from [Link]
-
askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]
-
ResearchGate. (2024, January 5). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
PubMed. (2013, November 25). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
YouTube. (2021, April 13). acetylation aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
YouTube. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
-
PubMed. (2015, January 1). N-acetylation of Aromatic Amines: Implication for Skin and Immune Cells. Retrieved from [Link]
-
Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2). Retrieved from [Link]
-
PubMed. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). Retrieved from [Link]
- Google Patents. (n.d.). EP0142788B1 - Process for the preparation of pure 3-acetylamino-aniline.
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the scale-up synthesis of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your process development.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is most commonly achieved via the acetylation of 4-bromo-2-methoxyaniline. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.
Common Synthetic Route: Acetylation
The primary and most direct route involves the reaction of 4-bromo-2-methoxyaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid.
Caption: General synthetic scheme for this compound.
II. Troubleshooting Guides in Q&A Format
This section addresses specific problems you may encounter during the scale-up synthesis.
Reaction Execution and Monitoring
Q1: My large-scale acetylation is sluggish and incomplete, unlike the lab-scale reaction. What's going on?
A1: This is a common issue when scaling up and can be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. This prevents the reactants from interacting effectively.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using an overhead stirrer with a properly designed impeller for viscous slurries.
-
-
Temperature Control: Exothermic reactions can be harder to control on a larger scale. If the heat of reaction is not dissipated efficiently, localized hot spots can occur, while other parts of the reactor may not reach the optimal reaction temperature.
-
Solution: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. A slower, controlled addition of the acetylating agent can also help manage the exotherm. Forcing the reaction with higher temperatures might lead to byproduct formation.[1]
-
-
Reagent Quality: The purity of your starting materials is critical. Impurities in the 4-bromo-2-methoxyaniline can inhibit the reaction.
-
Solution: Always use starting materials with a confirmed high purity. If necessary, purify the starting aniline before use.
-
Q2: I'm observing the formation of a significant amount of a di-acetylated byproduct. How can I minimize this?
A2: Di-acetylation can occur, although it's less common for anilines under standard conditions.[2] Its presence suggests overly forcing reaction conditions.
-
Excess Acetylating Agent: A large excess of acetic anhydride or acetyl chloride can drive the reaction towards di-acetylation.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of the acetylating agent to the aniline that is typically between 1.0 and 1.5 equivalents. A slight excess is often necessary to ensure complete conversion of the starting material, but a large excess should be avoided.
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for the less favorable di-acetylation.
Work-up and Product Isolation
Q3: During the aqueous work-up, my product is oiling out instead of precipitating as a solid. How can I resolve this?
A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization or precipitation medium.
-
Solution:
-
Ensure the quenched reaction mixture is cooled sufficiently, ideally in an ice bath, to promote solidification.
-
Vigorous stirring during the quench can help break up the oil and induce crystallization.
-
"Seeding" the mixture with a small crystal of the pure product can provide a nucleation site for crystallization.
-
If the product remains an oil, you may need to perform a solvent extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), followed by drying and evaporation of the solvent to obtain the crude solid.
-
Q4: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is often due to the presence of oxidized impurities.[3]
-
Cause: Anilines are susceptible to air oxidation, which can be accelerated by heat and light. Impurities in the starting materials or solvents can also contribute to color formation.
-
Solutions:
-
Purification of Starting Material: Ensure the 4-bromo-2-methoxyaniline is as pure as possible.
-
Inert Atmosphere: For larger-scale reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Final Product: The color can often be removed by recrystallization. Activated carbon (charcoal) treatment during recrystallization can also be effective in adsorbing colored impurities. Be cautious with the amount of charcoal used, as it can also adsorb your product, leading to yield loss.
-
Purification Challenges
Q5: I'm struggling to find a suitable recrystallization solvent for my this compound. What's the best approach?
A5: Finding the right solvent is key to effective purification.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Start with common solvents. Based on the polarity of your compound, good starting points are alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
-
Perform small-scale solubility tests in test tubes with a small amount of your crude product.[4]
-
A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling to room temperature or in an ice bath.
-
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be effective. For example, dissolve the compound in a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[4]
| Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Outcome |
| Ethanol | High | Low | Good for single-solvent recrystallization. |
| Ethanol/Water | High (in hot ethanol) | Low (upon water addition and cooling) | A potentially effective mixed-solvent system. |
| Ethyl Acetate | Moderate to High | Low | Another good candidate for single-solvent recrystallization. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent.[4] |
III. Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up this synthesis?
A:
-
Handling of Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
-
Exothermic Reaction: The acetylation of anilines is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled. Ensure your reactor has adequate cooling capacity.
-
Combustibility: While the product itself is a combustible solid, fine dust can form explosive mixtures with air.[7] Avoid generating dust during handling and transfer.[7]
Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A:
-
Reaction Monitoring:
-
TLC: A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.
-
HPLC: Provides quantitative data on the reaction progress and can detect the formation of byproducts.[8]
-
-
Purity Assessment:
-
HPLC: The preferred method for determining the purity of the final product.
-
Melting Point: A sharp melting point range close to the literature value (around 124-126 °C) is a good indicator of high purity.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Q: Are there any known polymorphic forms of this compound that could affect my process?
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
-
4-bromo-2-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-bromo-2-methoxyaniline (1.0 equivalent) and glacial acetic acid.
-
Reagent Addition: Begin stirring the mixture. Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 40-50 °C).
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench: Cool the reaction mixture to room temperature and then slowly pour it into a separate vessel containing ice-cold water with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Caption: Workflow for the scale-up synthesis and purification.
Protocol 2: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the pure product in a vacuum oven.
V. References
-
Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc. Accessed January 14, 2026.
-
Santa Cruz Biotechnology. N-(4-Methoxyphenyl)acetamide. Accessed January 14, 2026.
-
Chemchart. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Accessed January 14, 2026.
-
Fisher Scientific. 4-Bromo-2-methoxyaniline Safety Data Sheet. Accessed January 14, 2026.
-
Fisher Scientific. N-Bromoacetamide Safety Data Sheet. Published September 23, 2010.
-
BenchChem. Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. Accessed January 14, 2026.
-
ECHEMI. N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets. Accessed January 14, 2026.
-
SIELC Technologies. Acetamide, N-(4-bromophenyl)-. Published February 16, 2018.
-
BenchChem. Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis. Accessed January 14, 2026.
-
BenchChem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Accessed January 14, 2026.
-
Jasinski JP, Guild CJ, Yathirajan HS, Narayana B, Samshuddin S. N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications. 2013;69(Pt 3):o437-o438.
-
PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. Accessed January 14, 2026.
-
BenchChem. Synthesis routes of N-(4-Methoxyphenyl)acetamide. Accessed January 14, 2026.
-
Hone CA, Bultron Gonzalez G, Robertson J, et al. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. 2020;24(10):2217-2227.
-
Sigma-Aldrich. N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. Accessed January 14, 2026.
-
BenchChem. Synthesis routes of N-(4-Methoxyphenyl)acetamide. Accessed January 14, 2026.
-
Guidechem. N-(2-Bromo-4-methoxyphenyl)acetamide 79069-37-7 wiki. Accessed January 14, 2026.
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Accessed January 14, 2026.
-
IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Accessed January 14, 2026.
-
ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Accessed January 14, 2026.
-
SpectraBase. Acetamide, N-(4-bromophenyl)-2-methoxy-. Accessed January 14, 2026.
-
ChemicalBook. N-(4-bromo-2-methylphenyl)-2-(4-methoxyphenyl)acetamide Property. Accessed January 14, 2026.
-
ChemicalBook. N-(4-bromo-2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide Property. Accessed January 14, 2026.
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Accessed January 14, 2026.
-
PubChem. N-(4-Methoxyphenyl)Acetamide. Accessed January 14, 2026.
-
PubMed Central. N-(4-Bromophenyl)acetamide: a new polymorph. Accessed January 14, 2026.
-
ChemicalBook. N-(2-Bromo-4-methoxyphenyl)acetamide. Accessed January 14, 2026.
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Accessed January 14, 2026.
-
American Chemical Society. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Published December 22, 2025.
-
PubMed Central. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Accessed January 14, 2026.
-
PubChem. 4-Bromo-2-methoxyaniline. Accessed January 14, 2026.
-
Sigma-Aldrich. 4-Bromo-2-methoxyaniline 59557-91-4. Accessed January 14, 2026.
-
PubMed Central. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Accessed January 14, 2026.
-
BenchChem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. Accessed January 14, 2026.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]
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Technical Support Center: Characterization of Impurities in N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the analysis of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of impurity characterization for this compound.
Introduction: Why Impurity Profiling Matters
This compound is a substituted acetanilide derivative, a chemical scaffold common in pharmaceutical development. The identification and quantification of impurities are critical regulatory requirements, as even trace amounts can impact the safety and efficacy of an active pharmaceutical ingredient (API).[1][2] This guide provides a systematic approach to identifying potential process-related impurities and degradation products, ensuring the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
A1: The most common impurities originate from the starting materials and side reactions during synthesis. The primary synthetic route involves the acetylation of 4-bromo-2-methoxyaniline. Therefore, you should anticipate:
-
Unreacted Starting Materials: Residual 4-bromo-2-methoxyaniline.
-
Over-Acetylation Byproducts: Di-acetylated species, where the acetyl group adds elsewhere.
-
Isomeric Impurities: Impurities arising from isomers present in the starting materials (e.g., 2-bromo-4-methoxyaniline).
-
Reagent-Related Impurities: Byproducts from the acetylating agent (e.g., acetic anhydride or acetyl chloride).
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the gold standard for routine purity analysis and impurity profiling.[1][3] It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its closely related impurities.
Q3: I have an unknown peak in my HPLC chromatogram. What is the general workflow to identify it?
A3: Identifying an unknown impurity requires a multi-technique approach. The typical workflow is:
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the unknown peak to determine its molecular weight. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination and elemental composition prediction.[4]
-
Forced Degradation: Stress the sample under various conditions (acid, base, heat, oxidation, light) to see if the peak intensity increases, which helps in classifying it as a degradation product.[5][6]
-
Isolation: If the impurity is present at a sufficient level, use preparative HPLC to isolate it.
-
Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) on the isolated impurity to determine its definitive structure.[4]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation (or stress testing) is the process of subjecting a drug substance to harsh conditions like high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[7][8] These studies are crucial for:
-
Identifying potential degradation products that could form during storage.[5]
-
Demonstrating the specificity and stability-indicating nature of your analytical method, ensuring that all degradation products are separated from the main peak.[6][9]
-
Elucidating degradation pathways of the drug substance.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions with the column packing. 3. Inappropriate Mobile Phase pH: The pH is too close to the pKa of the analyte. 4. Column Degradation: The column is old or has been exposed to harsh conditions. | 1. Reduce Injection Concentration/Volume: Dilute your sample. 2. Modify Mobile Phase: Add a competing base (e.g., triethylamine) or use a low-silanol activity column.[10] 3. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Replace Column: Use a new column and implement a column wash protocol. |
| Extra, Unexpected Peaks in Chromatogram | 1. Contamination: From solvent, glassware, or the autosampler. 2. Sample Degradation: The sample may be degrading in the autosampler vial. 3. Carryover: Residual sample from a previous injection. | 1. Run a Blank: Inject your diluent to check for system contamination. 2. Use Cooled Autosampler: If available, set the autosampler temperature to 4-10 °C. Prepare samples fresh. 3. Optimize Needle Wash: Increase the volume and/or strength of the autosampler needle wash solvent. |
| Failure to Achieve Mass Balance in Forced Degradation | 1. Co-elution of Impurities: Degradants are not fully separated from the main peak or each other. 2. Non-UV Active Degradants: Some degradation products may not have a chromophore. 3. Formation of Volatiles: Degradation may produce volatile compounds not detected by HPLC. 4. Precipitation: Degradants may have precipitated out of the solution. | 1. Optimize HPLC Method: Adjust the gradient, mobile phase, or change the column to improve resolution. 2. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) alongside UV.[11] 3. Analyze by GC-MS: Use headspace GC-MS to analyze for volatile impurities.[12] 4. Visually Inspect Sample: Check for cloudiness or precipitate. Adjust the diluent if necessary. |
| Inconsistent Retention Times | 1. System Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase. 2. Pump Malfunction: Inconsistent mobile phase composition due to pump issues. 3. Temperature Fluctuations: Column temperature is not controlled or stable. | 1. Increase Equilibration Time: Ensure a stable baseline before the first injection. 2. Check Pump Performance: Degas mobile phases and check for leaks. Run a pump pressure test. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).[13] |
In-Depth Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a robust reverse-phase HPLC method suitable for separating this compound from its potential impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products. The goal is to achieve 5-20% degradation of the API.[7]
1. Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Also, heat a solution of the stock at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a theoretical concentration of 0.1 mg/mL with the sample diluent.
-
Analyze using the HPLC method described in Protocol 1. Include a non-degraded control sample for comparison.
Visualization of Workflows and Pathways
Synthetic Pathway and Potential Impurities
Caption: A systematic workflow for the identification of unknown impurities.
References
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- BOC Sciences. Acetamide Impurities.
- PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide.
- SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column.
- R Discovery.
- Benchchem. Common impurities in N-Bromoacetamide and how to remove them.
- Organic Syntheses. Acetamide, N-bromo-.
- Kumar, V., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
- Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
- Shinde, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ChemicalBook. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
- Suchetan, P. A., et al. (2010). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E.
- Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7.
- Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E.
- Wang, Z-L., et al. (2011). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E.
- Uppu, R. M., & Martin, S. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- Ciolino, L. A., et al. (2018). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Forensic Chemistry.
- Sreekanth, N., et al. (2013). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. International Journal of Pharmaceutical Sciences and Research.
- Sun, H., et al. (2020). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Organic Chemistry Frontiers.
- NIST. Acetamide, N-(4-bromophenyl)-. NIST WebBook.
- ChemicalBook. N-(2-Bromo-4-methoxyphenyl)acetamide.
- Morgan, B., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E.
- PubChemLite. N-(3-bromo-4-methoxyphenyl)acetamide (C9H10BrNO2).
Sources
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- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of N-(4-bromo-2-methoxyphenyl)acetamide under acidic/basic conditions
Welcome to the technical support guide for N-(4-bromo-2-methoxyphenyl)acetamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this compound under common experimental conditions. Here, we address potential stability issues, provide troubleshooting guidance, and offer validated protocols to assess degradation.
Introduction: Understanding the Chemistry of this compound
This compound is an aromatic amide containing three key functional groups that dictate its chemical behavior: an acetamide linkage, an aryl methoxy ether, and a C-Br bond on the aromatic ring. While the compound is generally stable under neutral, ambient conditions, its integrity can be compromised under acidic or basic conditions, primarily through hydrolysis of the amide bond. Understanding the kinetics and mechanisms of these potential degradation pathways is critical for consistent experimental outcomes, accurate analytical results, and the development of stable formulations.
This guide provides a framework for identifying and mitigating these stability challenges, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic or basic solutions?
Answer: The most significant and likely degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond .[1][2] This reaction cleaves the molecule into two primary degradation products: 4-bromo-2-methoxyaniline and acetic acid (under acidic conditions) or acetate salt (under basic conditions).
-
Under Acidic Conditions: The reaction is catalyzed by hydronium ions (H₃O⁺). The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[3][4]
-
Under Basic Conditions: The reaction is promoted by hydroxide ions (OH⁻), which act as a potent nucleophile. The hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[2][5][6] Although the subsequent elimination of the amide anion (⁻NHR) is energetically unfavorable, the reaction is driven forward by an irreversible acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid.[2]
The C-Br bond on the aromatic ring and the aryl methoxy ether are substantially more stable and are not expected to cleave under typical laboratory acidic or basic conditions used for routine experiments.[7][8]
Q2: I am seeing an unexpected loss of my starting material in a reaction performed in an acidic medium. Could the methoxy group be cleaving?
Answer: While possible under harsh conditions, the cleavage of the aryl methoxy ether is a much slower and more difficult reaction than amide hydrolysis.[9][10][11] This reaction, known as ether cleavage, typically requires strong, concentrated acids (like HBr or HI) and elevated temperatures.[7][10]
Under the milder acidic conditions used in many organic reactions or for sample preparation (e.g., 0.1 M to 1 M HCl at room temperature to 50°C), significant cleavage of the methoxy group to form a phenol is unlikely to be the primary cause of material loss. It is far more probable that you are observing the acid-catalyzed hydrolysis of the amide bond as described in Q1.
To confirm this, we recommend analyzing your reaction mixture by HPLC or LC-MS to identify the degradation products. The presence of 4-bromo-2-methoxyaniline would strongly indicate amide hydrolysis is the dominant pathway.
Q3: My reaction under basic conditions (e.g., using NaOH or KOH) is giving me multiple unexpected spots on my TLC plate and a lower yield. What could be happening?
Answer: The primary issue is almost certainly the base-promoted hydrolysis (saponification) of the amide bond.[1][5] This would consume your starting material and generate 4-bromo-2-methoxyaniline and an acetate salt. The aniline product may appear as a distinct spot on your TLC plate.
A secondary, though less common, possibility is that the resulting aniline product is unstable under your specific reaction conditions (e.g., presence of air/oxidants at elevated temperatures) and is undergoing further reactions. Aryl anilines can be susceptible to oxidation.
Troubleshooting Steps:
-
Confirm Identity of Byproduct: Use HPLC or LC-MS to confirm if the major byproduct is 4-bromo-2-methoxyaniline.
-
Modify Reaction Conditions: If the amide functional group is not the intended reaction site, consider using non-hydrolytic basic conditions (e.g., non-nucleophilic organic bases like triethylamine or DBU in an anhydrous solvent) or protecting the amide group.
-
Lower Temperature: Hydrolysis rates are highly temperature-dependent. Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.
Troubleshooting Guide
| Issue Observed | Potential Root Cause | Recommended Action & Investigation |
| Low or inconsistent assay values in HPLC analysis. | Degradation of the compound in the sample diluent (if acidic or basic). | 1. Check Diluent pH: Ensure the sample diluent is neutral (pH 6-8) and buffered if necessary. 2. Prepare Fresh Samples: Analyze samples immediately after preparation. Avoid storing solutions for extended periods. 3. Perform a Diluent Stability Study: Spike the compound into your diluent and analyze at time points (0, 2, 4, 8 hours) to check for degradation. |
| Appearance of a new peak in chromatogram during a reaction workup involving an acid or base wash. | Onset of hydrolysis during the extraction/wash steps. | 1. Minimize Contact Time: Perform the aqueous wash steps as quickly as possible. 2. Use Cold Solutions: Use ice-cold acidic or basic solutions to slow the rate of hydrolysis. 3. Use Milder Reagents: Consider using a weaker acid/base (e.g., dilute NH₄Cl or NaHCO₃ solution instead of HCl or NaOH). |
| Reaction fails to go to completion, even with excess reagent. | The reagent itself is being consumed by reacting with the degradation products, or the degradation products are interfering with the reaction mechanism. | 1. Identify Degradants: Analyze the reaction mixture to identify the byproducts being formed. 2. Run a Control Experiment: Subject this compound to the reaction conditions without your primary reagent to quantify the extent of degradation. 3. Re-evaluate Reaction pH: Determine if the reaction can be performed under neutral or buffered conditions to prevent hydrolysis. |
Degradation Pathway Diagrams
The following diagrams illustrate the primary hydrolytic degradation mechanisms.
Caption: Acid-catalyzed hydrolysis of the amide bond.
Caption: Base-promoted hydrolysis (saponification) of the amide bond.
Experimental Protocols: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to stress conditions more severe than those it would typically encounter to accelerate degradation.[12][13] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."
Protocol 1: Stability Assessment in Acidic Conditions
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M Hydrochloric Acid (HCl).
-
Dilute to the mark with a 50:50 mixture of water and organic solvent. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Control Sample: Prepare a control sample by adding 1.0 mL of stock solution and 1.0 mL of water to a 10 mL flask and diluting similarly.
-
Incubation: Place the stress and control samples in a temperature-controlled water bath at 60°C.
-
Time-Point Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see below). Calculate the percentage of the parent compound remaining and the percentage of degradation products formed.
Protocol 2: Stability Assessment in Basic Conditions
-
Stock Solution Preparation: Use the same 1.0 mg/mL stock solution as in the acid study.
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M Sodium Hydroxide (NaOH).
-
Dilute to the mark with a 50:50 mixture of water and organic solvent. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
-
Control Sample: Prepare a control sample as described in the acid study.
-
Incubation: Place the stress and control samples at room temperature (e.g., 25°C). Basic hydrolysis of amides is often much faster than acidic hydrolysis.
-
Time-Point Analysis: Withdraw aliquots at earlier time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Analyze all samples by HPLC.
Analytical Methodology: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the decrease in the active compound's concentration due to degradation and separate it from all its degradation products, process impurities, and excipients.[14][15][16][17][18]
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Troubleshooting Workflow Diagram
If you encounter stability-related issues in your experiments, follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting stability issues.
References
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64. (Conceptual reference, no direct link available)
- Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
-
Kim, S., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1419–1428. [Link]
-
Lazić, A. M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17563–17573. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Dolan, J. W. (2002). Stability-Indicating Assays. LCGC North America, 20(4), 346-349.
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Smith, M. B. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11520–11527. [Link]
-
Leisten, J. A. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(11), 2243-2249. [Link]
- Hackel, T., & McGrath, N. A. (2016). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. [Link]
-
Ozturk, S., Shahabi, S., & Kutuk, H. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical Kinetics, 52(12), 923-932. [Link]
-
Kresge, A. J., & Tang, Y. C. (1982). Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities. Journal of the American Chemical Society, 104(22), 6062–6067. [Link]
-
Papakyriakou, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
-
Bessac, F., & Hatcher, P. G. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5494–5501. [Link]
-
Zhang, Y. (2014). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry: Hydrolysis. (Conceptual reference, no direct link available)
-
Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Reusch, W. (n.d.). Aromatic Reactivity. Michigan State University. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Farmer, S., et al. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]
- Soderberg, T. (n.d.). Chapter 17: Reactions of Aromatic Compounds. University of Michigan. (Conceptual reference, no direct link available)
Sources
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- 18. web.vscht.cz [web.vscht.cz]
Technical Support Center: Column Chromatography Purification of N-(4-bromo-2-methoxyphenyl)acetamide
Welcome to the technical support center for the purification of N-(4-bromo-2-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule via column chromatography. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and overcome experimental hurdles with a strong foundational understanding.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the column chromatography of this compound and similar aromatic amides.
Q1: My compound seems to be degrading on the column, leading to low recovery. What's happening and how can I fix it?
A1: This is a classic issue often caused by the inherent acidity of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, potentially hydrolyzing the amide bond or interacting with other sensitive functionalities in your molecule.[1][2]
-
Troubleshooting Steps:
-
Confirm Instability: First, confirm that silica is the culprit. Perform a 2D TLC analysis. Spot your crude material in one corner of a TLC plate, run it with your chosen eluent, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears or significant streaking occurs from the original spot, your compound is likely degrading on the silica.[1]
-
Neutralize the Stationary Phase: You can deactivate the silica gel by preparing it as a slurry in your starting eluent containing a small amount of a non-nucleophilic base, such as 0.5-2% triethylamine (NEt₃).[3][4] This base will neutralize the acidic silanol sites, minimizing degradation.
-
Consider an Alternative Stationary Phase: If your compound is highly acid-sensitive, switching to a different stationary phase is a robust solution. Neutral alumina is an excellent alternative that lacks the acidity of silica.[1][5]
-
Q2: I'm getting very poor separation between my product and an impurity. How can I improve the resolution?
A2: Poor separation, or co-elution, typically stems from a suboptimal mobile phase, improper column packing, or overloading the column. The goal is to maximize the difference in retention factors (ΔRf) between your product and the contaminants.
-
Troubleshooting Steps:
-
Re-optimize the Eluent: The most critical step is rigorous TLC analysis. Your target compound, this compound, should have an Rf value between 0.2 and 0.4 for optimal separation.[2][3] An Rf higher than this range leads to rapid elution and poor separation, while a lower Rf can cause band broadening and excessive elution times.[3] Test various ratios of hexane/ethyl acetate or consider alternative systems like dichloromethane/methanol or replacing hexane with toluene for better aromatic compound separation.[6]
-
Check Column Loading: Do not overload the column. A general rule of thumb is to use a silica-to-sample mass ratio of 50:1 to 100:1. Exceeding this can saturate the stationary phase, leading to broad bands that overlap.
-
Improve Packing Technique: Ensure your column is packed uniformly without any air bubbles or channels, which cause the solvent to flow unevenly. The slurry packing method is generally reliable.[3][7] Topping the silica bed with a thin layer of sand protects the surface during solvent addition.[7]
-
Q3: My product is streaking or "tailing" down the column instead of moving as a tight band. Why?
A3: Tailing is often a result of undesirable secondary interactions between your compound and the stationary phase, particularly the acidic silanol groups.[3] For amides, which can be weakly basic, this acid-base interaction is a common cause.
-
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: As mentioned for degradation, adding 0.5-2% triethylamine to your eluent can mitigate tailing.[8][9] The triethylamine competes with your compound for the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Switch to a More Polar Solvent System: If tailing persists, your compound may be too polar for a hexane/ethyl acetate system. A dichloromethane/methanol system might be more effective at disrupting the strong interactions with the silica gel.[6]
-
Consider Dry Loading: If your compound has poor solubility in the eluent, it can lead to a poorly loaded band at the top of the column, which contributes to tailing. Dry loading—adsorbing your compound onto a small amount of silica before adding it to the column—ensures a narrow starting band.[10]
-
Q4: My compound is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?
A4: This indicates that the interaction between your compound and the silica is much stronger than the interaction with the mobile phase. You need to significantly increase the eluting power of your solvent.
-
Troubleshooting Steps:
-
Introduce a Stronger Solvent: Switch to a more polar mobile phase system. A gradient of 0-10% methanol in dichloromethane is a standard choice for eluting polar compounds from silica.[1][6]
-
Use Additives: For very basic compounds that remain on the baseline, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be used as a modifier (1-10%) in dichloromethane.[1][8]
-
Consider Reversed-Phase Chromatography: If normal-phase options are exhausted, reversed-phase chromatography is the logical next step. Here, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This is often the best method for purifying highly polar molecules.[1][11]
-
Data & Protocols
Table 1: Suggested Mobile Phase Systems for TLC Optimization
The ideal mobile phase for column chromatography should provide a target Rf of 0.2-0.4 for this compound.
| Solvent System | Starting Ratio (v/v) | Expected Rf Range | Comments |
| Hexane / Ethyl Acetate | 80 : 20 | 0.1 - 0.3 | A standard starting point. Adjust ratio to achieve target Rf. |
| Hexane / Ethyl Acetate | 70 : 30 | 0.2 - 0.4 | Often a suitable polarity for moderately polar aromatic amides.[2] |
| Toluene / Ethyl Acetate | 90 : 10 | 0.1 - 0.3 | Toluene can improve separation for aromatic compounds.[6] |
| Dichloromethane / Methanol | 98 : 2 | 0.2 - 0.5 | Use if compound shows low mobility in Hexane/EtOAc.[6] |
| Mobile Phase Modifier | + 0.5-2% Triethylamine | - | Add to any of the above systems to reduce peak tailing.[4] |
Experimental Protocol: Flash Column Chromatography Purification
This protocol assumes a starting mobile phase of 70:30 Hexane:Ethyl Acetate, as determined by prior TLC analysis.
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically in a fume hood. Place a small cotton or glass wool plug at the bottom, followed by a ~1 cm layer of sand.[7]
-
In a beaker, weigh out silica gel (230-400 mesh), typically 50-100 times the mass of your crude product.
-
Create a slurry by adding your chosen eluent (70:30 Hexane:EtOAc) to the silica gel. Pour this slurry into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain excess solvent until the solvent level is just above the silica bed. Crucially, never let the column run dry. [7]
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (a drop rate of ~2-4 drops per second is typical for flash chromatography).
-
Begin collecting fractions in test tubes or vials. The fraction size will depend on the column size, but 10-20 mL per fraction is a common starting point.
-
-
Analysis of Fractions:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the TLC plates in the same eluent used for the column and visualize under a UV lamp (254 nm).
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Tobisu, M., Ano, Y., & Chatani, N. (n.d.). Palladium-Catalyzed Direct Alkynylation of C-H Bonds in Benzenes - Supporting Information. Osaka University. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Biotage. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry - Supplementary Information. Retrieved from [Link]
-
Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
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- 3. orgsyn.org [orgsyn.org]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis and Purity Validation of N-(4-bromo-2-methoxyphenyl)acetamide
Introduction: The Significance of N-(4-bromo-2-methoxyphenyl)acetamide in Synthetic Chemistry
This compound is a substituted acetanilide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amide, a bromo group, and a methoxy ether—on an aromatic scaffold provides multiple reaction sites for further chemical transformations. For researchers in drug development, the precise and verifiable synthesis of such intermediates is paramount, as the purity of the starting material directly impacts the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of common synthetic routes to this compound and outlines a rigorous, self-validating protocol for confirming its identity and quantifying its purity. The experimental choices and analytical methodologies are explained from a first-principles perspective to empower researchers to not only replicate the results but also to adapt these strategies to analogous synthetic challenges.
Part 1: A Comparative Analysis of Synthetic Methodologies
The most direct and common approach to synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-bromo-2-methoxyaniline. The choice of acetylating agent is the primary variable that dictates the reaction conditions, safety considerations, and overall efficiency. We will compare two principal methods: acetylation with acetic anhydride and acetylation with acetyl chloride.
Method A: Acetylation via Acetic Anhydride
Acetic anhydride is a widely used, moderately reactive acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the aniline's nitrogen atom attacks one of the carbonyl carbons of the anhydride. This method is often preferred for its manageable reactivity and the less corrosive nature of its byproduct, acetic acid.
Causality of Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate are common choices as they are relatively inert and effectively dissolve the starting aniline.
-
Catalyst/Base: A weak base such as pyridine or triethylamine (TEA) is often added. Its role is twofold: to activate the aniline by deprotonating the ammonium salt that may form in situ, and to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Temperature: The reaction is typically run at room temperature, as the reactivity of acetic anhydride is sufficient without heating. Exothermic reactions may require initial cooling.
Method B: Acetylation via Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, leading to faster reaction times. However, it is also more hazardous. It is highly corrosive, moisture-sensitive, and the reaction produces hydrogen chloride (HCl) gas, a corrosive byproduct that must be neutralized.
Causality of Experimental Choices:
-
Inert Atmosphere: Due to its high reactivity with water, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Base: A stoichiometric amount of a non-nucleophilic base, typically triethylamine, is required to scavenge the HCl produced. The formation of triethylammonium chloride salt, which often precipitates from the reaction mixture, provides a visual indicator of reaction progress.
-
Temperature Control: The reaction is highly exothermic. Acetyl chloride is added slowly to a cooled solution (0-5 °C) of the aniline to control the reaction rate and prevent side reactions.[1]
Comparative Summary of Synthesis Routes
| Feature | Method A: Acetic Anhydride | Method B: Acetyl Chloride | Rationale & Field Insights |
| Reactivity & Speed | Moderate, typically several hours. | High, often complete in < 1 hour. | Acetyl chloride's greater electrophilicity due to the inductive effect of chlorine leads to faster acylation. |
| Safety & Handling | Less hazardous, less corrosive. | Corrosive, moisture-sensitive, produces HCl gas. Requires fume hood and inert atmosphere. | The generation of HCl gas makes Method B more hazardous and requires more stringent engineering controls. |
| Byproducts | Acetic acid | Hydrogen chloride (HCl) | Acetic acid is easier to remove during aqueous workup compared to the salt formed from HCl neutralization. |
| Cost & Availability | Generally inexpensive and readily available. | Inexpensive and readily available. | Both reagents are common laboratory staples with negligible cost differences for typical lab-scale synthesis. |
| Typical Yield | Good to excellent (>85%) | Excellent (>90%) | The higher reactivity of acetyl chloride often leads to slightly higher yields if conditions are well-controlled. |
Recommended Synthesis Protocol: Acetylation with Acetic Anhydride
This protocol is selected for its balance of efficiency, safety, and simplicity, making it a robust choice for routine laboratory synthesis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline). Add pyridine (1.2 eq). Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a solid.[2]
Part 2: A Rigorous Framework for Purity Validation
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the synthesized product.
Preliminary Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the presence of impurities. The purified product should appear as a single spot.
-
Melting Point (MP): A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range. The reported melting point for N-(2-Bromo-4-methoxyphenyl)acetamide is 124-126 °C.[3]
Structural Confirmation: Spectroscopic Analysis
The combination of NMR, MS, and FTIR provides unambiguous structural confirmation.
| Technique | Expected Result for this compound | Rationale |
| ¹H NMR | ~8.2 ppm (d, 1H, Ar-H); ~7.2 ppm (d, 1H, Ar-H); ~7.0 ppm (dd, 1H, Ar-H); ~3.9 ppm (s, 3H, -OCH₃); ~2.2 ppm (s, 3H, -COCH₃); Amide N-H signal may be broad and variable. | Provides information on the electronic environment, number, and connectivity of protons. The distinct signals for aromatic, methoxy, and acetyl protons confirm the structure. |
| FTIR (cm⁻¹) | ~3250-3300 (N-H stretch); ~1660-1680 (Amide I, C=O stretch); ~1520-1540 (Amide II, N-H bend); ~1250 (C-O stretch, aryl ether); ~550-650 (C-Br stretch).[4] | Confirms the presence of key functional groups (amide, ether, aryl halide) within the molecule. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peaks at m/z ~243 and ~245 with a ~1:1 intensity ratio. | Confirms the molecular weight (244.09 g/mol ).[3] The characteristic M/M+2 isotopic pattern is definitive proof of the presence of one bromine atom. |
Quantitative Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for quantifying the purity of organic compounds. A reversed-phase method is typically employed.
HPLC Protocol Details:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. A typical gradient might run from 95:5 water:acetonitrile to 5:95 over 15-20 minutes.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5]
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For use as a synthetic intermediate, a purity of >98% is typically required.
By systematically applying this comprehensive synthesis and validation strategy, researchers can ensure a reliable and reproducible source of high-purity this compound, thereby enhancing the integrity and success of subsequent multi-step synthetic campaigns.
References
-
OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
mzCloud. (2016). N 4 Bromo 3 methylphenyl acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
A-Star Research. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. Retrieved from [Link]
-
Chemsrc. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide. Retrieved from [Link]
-
(n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]
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- 6. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. N-(4-bromo-2-methoxyphenyl)acetamide is a valuable building block, frequently utilized in the construction of more complex bioactive molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your laboratory's needs.
The synthesis of this compound can be approached from two principal strategic directions, each with distinct advantages and challenges. We will refer to these as Route A, which involves the late-stage bromination of an acetanilide precursor, and Route B, which begins with a brominated aniline and concludes with acetylation. This analysis will dissect the mechanistic underpinnings, practical execution, and relative performance of each pathway.
Route A: Electrophilic Bromination of N-(2-methoxyphenyl)acetamide
This route commences with the readily available starting material, N-(2-methoxyphenyl)acetamide (also known as 2'-methoxyacetanilide), and introduces the bromine atom in the final synthetic step.
Mechanism and Regioselectivity
The core of this strategy is an electrophilic aromatic substitution reaction. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are both activating, ortho,para-directing groups. The key scientific challenge in this route is controlling the regioselectivity of the bromination. The acetamido group directs incoming electrophiles to the para position (position 4) and the ortho position (position 6). The methoxy group, also an ortho,para director, reinforces the activation of these positions. However, steric hindrance from the adjacent acetamido group can disfavor substitution at the 3-position, and the electronic activation strongly favors the position para to the powerful acetamido group. Therefore, the formation of the desired 4-bromo isomer is electronically favored.
Caption: High-level workflow for Route A.
Experimental Protocol: Bromination with Br₂ in Acetic Acid
The following protocol is a representative example of this synthetic approach.
-
Dissolution: Dissolve N-(2-methoxyphenyl)acetamide (1 equivalent) in glacial acetic acid.
-
Bromination: To this solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature with stirring. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Pour the reaction mixture into a large volume of cold water. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final this compound.
Route B: Acetylation of 4-bromo-2-methoxyaniline
This alternative and more common approach involves the formation of the amide bond as the final step. The starting material, 4-bromo-2-methoxyaniline, can be synthesized from 2-methoxyaniline.[1]
Mechanism
This reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct (acetic acid or HCl) and drive the reaction to completion.
Caption: High-level workflow for Route B.
Experimental Protocol: Acetylation with Acetic Anhydride
This robust and widely used protocol is effective for the acetylation of anilines.[2]
-
Dissolution: Suspend 4-bromo-2-methoxyaniline (1 equivalent) in a mixture of water and a small amount of concentrated hydrochloric acid. This step protonates the aniline, forming the more soluble aniline hydrochloride salt.
-
Acetylation: To this stirred suspension, add acetic anhydride (approximately 1.1 equivalents).
-
Buffering: Immediately add a solution of sodium acetate in water. The sodium acetate acts as a buffer, deprotonating the aniline hydrochloride in situ and neutralizing the acetic acid byproduct, which promotes the formation of the acetamide.
-
Precipitation and Cooling: The product, this compound, will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize product recovery.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if necessary.
Comparative Analysis
The choice between Route A and Route B depends on several factors, including starting material availability, concerns about regioselectivity, and desired scale.
| Feature | Route A: Bromination of N-(2-methoxyphenyl)acetamide | Route B: Acetylation of 4-bromo-2-methoxyaniline | Justification & Expert Insight |
| Starting Material | N-(2-methoxyphenyl)acetamide | 4-bromo-2-methoxyaniline | N-(2-methoxyphenyl)acetamide is commercially available but may be more expensive. 4-bromo-2-methoxyaniline is also available or can be synthesized in high yield from 2-methoxyaniline.[1] |
| Regioselectivity | Potential for side products (e.g., 6-bromo isomer) | Not applicable | The primary drawback of Route A is the potential for forming regioisomers, which can complicate purification and reduce the overall yield of the desired product. Route B is unambiguous as the bromine is already in the correct position. |
| Reaction Conditions | Requires handling of bromine and acetic acid | Uses common, less hazardous reagents | While both routes use standard laboratory reagents, elemental bromine is corrosive and requires careful handling. The reagents for Route B are generally considered safer and easier to handle. |
| Yield & Purity | Yield can be variable depending on regioselectivity | Generally high yield and purity | Route B typically provides a cleaner reaction profile and higher isolated yields of the target compound due to the lack of isomeric byproducts. Acetylation of anilines is a very efficient and high-yielding reaction.[2] |
| Scalability | Purification challenges may limit scalability | Highly scalable | The straightforward nature of the reaction and purification in Route B makes it more amenable to large-scale synthesis. |
Final Recommendation
For most research and development applications, Route B (Acetylation of 4-bromo-2-methoxyaniline) is the superior and recommended pathway. Its primary advantages are the unambiguous regiochemical outcome, typically higher yields, and greater ease of purification. These factors contribute to a more reliable, efficient, and scalable process.
Route A remains a viable alternative, particularly if N-(2-methoxyphenyl)acetamide is readily available and the researcher is equipped to handle the separation of potential isomers. However, for projects where time, purity, and yield are critical, the predictability of Route B makes it the more strategic choice.
References
- Andreetti, G. D., et al. (1968). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, B24, 1195–1198.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of N-(4-bromo-2-methoxyphenyl)acetamide in Synthetic Chemistry
Introduction: Contextualizing the Anilide Scaffold
Anilides, characterized by an acetamido group attached to a benzene ring, are privileged structures in medicinal chemistry and materials science. The reactivity of the anilide core can be meticulously tuned through the strategic placement of substituents on the aromatic ring. This guide provides an in-depth comparison of the chemical reactivity of N-(4-bromo-2-methoxyphenyl)acetamide , a polysubstituted anilide, against its simpler structural analogs.
Our focus is to dissect how the interplay between the bromo, methoxy, and acetamido groups dictates the molecule's behavior in two pivotal classes of organic reactions: Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling. By understanding these nuances, researchers can better predict reaction outcomes and design more efficient synthetic routes. The anilides selected for comparison are:
-
Acetanilide (Parent Compound): The unsubstituted baseline.
-
N-(4-bromophenyl)acetamide: Introduces the effect of a deactivating halogen.
-
N-(2-methoxyphenyl)acetamide: Introduces the effect of an activating, sterically influential ortho-substituent.
-
This compound (Target Compound): The subject of our analysis, featuring a combination of competing electronic and steric effects.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of a substituted benzene ring is governed by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of its substituents. These factors influence both the rate of reaction and the regioselectivity of incoming groups.[1][2]
-
Acetamido Group (-NHCOCH₃): The nitrogen's lone pair can donate electron density into the ring via resonance (+M effect), making it an activating group. However, this effect is attenuated compared to a simple amino (-NH₂) group because the lone pair also participates in resonance with the adjacent carbonyl group. Overall, it is a moderate activator and directs incoming electrophiles to the ortho and para positions.[3] The bulkiness of the group often leads to a preference for substitution at the less sterically hindered para position.[4][5]
-
Methoxy Group (-OCH₃): The oxygen's lone pairs strongly donate into the ring via resonance (+M effect), making it a potent activating group and an ortho, para-director.[6] It also exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.
-
Bromo Group (-Br): Halogens exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the overall electron density of the ring and slows the rate of electrophilic substitution.[4] However, they are ortho, para-directors because their lone pairs can participate in resonance (+M effect), stabilizing the cationic intermediate (sigma complex) when the electrophile attacks at these positions.
In This compound , these effects are combined. The ring is activated by the ortho-methoxy and acetamido groups and deactivated by the para-bromo group. This creates a complex electronic landscape that dictates its reactivity profile.
Caption: Workflow for the comparative analysis of anilide reactivity.
Part 1: Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions are fundamental for functionalizing aromatic rings.[1][7] The primary determinant of reactivity is the electron density of the ring; electron-rich rings react faster.
The acetamido group serves a crucial role as a protecting group for the highly reactive amino group. Aniline itself is so strongly activated that reactions like bromination are difficult to control, often leading to polysubstitution (e.g., formation of 2,4,6-tribromoaniline).[2][8][9] Converting the amine to an amide moderates this reactivity, allowing for more selective transformations.[5][10]
Caption: Electronic push-pull effects on the target anilide ring.
Comparative Analysis of EAS Reactivity
| Compound | Key Substituents | Predicted EAS Reactivity | Predicted Regioselectivity (e.g., for Bromination) |
| Acetanilide | -NHCOCH₃ | Moderate | Primarily para due to steric hindrance at the ortho positions.[4][10] |
| N-(4-bromophenyl)acetamide | -NHCOCH₃ (activating), -Br (deactivating) | Lower than Acetanilide | The acetamido group directs to C2/C6. The bromine directs to C3/C5. The activating -NHCOCH₃ group dominates, directing substitution to the positions ortho to it (C2/C6). |
| N-(2-methoxyphenyl)acetamide | -NHCOCH₃ (activating), -OCH₃ (activating) | Higher than Acetanilide | Highly activated ring. The powerful ortho, para-directing methoxy group strongly activates the C4 and C6 positions. The acetamido group activates C4 and C6. Substitution is expected primarily at C4. |
| This compound | -NHCOCH₃ (activating), -OCH₃ (activating), -Br (deactivating) | High, but complex | The two activating groups (-NHCOCH₃, -OCH₃) overwhelm the deactivating -Br. The strongest activator, -OCH₃, directs to C3 and C5. The -NHCOCH₃ group directs to C3 and C5. The C4 position is blocked by bromine. Therefore, substitution is strongly favored at the C3 and C5 positions. |
Experimental Causality: In this compound, the positions ortho to the powerful methoxy activator (C3 and C5) are the most nucleophilic. The acetamido group reinforces this preference. Therefore, an incoming electrophile will preferentially add at these sites. The overall reaction rate is expected to be high due to the synergistic activating effects of the methoxy and acetamido groups.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. We will focus on two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an organoboron species, typically a boronic acid, to form a new C-C bond.[11] The reaction is valued for its mild conditions and functional group tolerance.[12] The key step influenced by the substrate's structure is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis:
-
N-(4-bromophenyl)acetamide: This is a standard substrate for Suzuki coupling. The electronic environment around the C-Br bond is relatively neutral, leading to predictable reactivity.
-
This compound: The presence of the ortho-methoxy group can significantly impact the reaction.
-
Electronic Effect: The electron-donating methoxy group increases electron density on the ring, which can slightly slow down the oxidative addition step, as this step is favored by electron-deficient aryl halides.
-
Steric Effect: The bulky methoxy group adjacent to the reaction site can sterically hinder the approach of the bulky Pd(0) catalyst to the C-Br bond. This steric hindrance is often the dominant factor and can necessitate the use of more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) or higher reaction temperatures to achieve good yields.[12]
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[13][14] It has become a premier method for synthesizing aryl amines.[15][16] Similar to the Suzuki coupling, the oxidative addition step is critical and is influenced by the substrate's structure.
Comparative Analysis:
The same electronic and steric arguments apply as in the Suzuki coupling. The ortho-methoxy group in This compound will sterically encumber the C-Br bond, making the oxidative addition step more difficult compared to the unhindered N-(4-bromophenyl)acetamide . The development of specialized ligands by the Buchwald and Hartwig groups has been instrumental in overcoming the challenges posed by sterically hindered or electron-rich aryl halides.[16][17] Therefore, successful amination of this substrate would likely require a modern, highly active catalyst system.
Experimental Protocols
The following protocols are generalized starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Electrophilic Bromination of an Anilide
Objective: To selectively mono-brominate an activated anilide ring.
Rationale: Acetic acid is used as a solvent to moderate the reactivity of bromine. Using a controlled amount of bromine at room temperature helps prevent over-bromination, a common issue with highly activated rings.[10]
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the anilide substrate (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of substrate) and stir until the solid is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirring anilide solution over 15-20 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water (approx. 10x the volume of acetic acid used).
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then wash with a cold, dilute sodium thiosulfate solution to quench any remaining bromine.
-
Purification: Dry the crude solid. Recrystallization (e.g., from ethanol/water) or column chromatography can be used for further purification if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
Objective: To couple an aryl bromide with an arylboronic acid.
Rationale: This protocol uses a common catalyst system (Pd(PPh₃)₄) and a phosphate base in a dioxane/water solvent system.[12] The aqueous component is crucial for the transmetalation step. For sterically hindered substrates like this compound, a more active catalyst like Pd(OAc)₂ with a ligand such as XPhos may be required.
Methodology:
-
Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Summary and Outlook
The reactivity of this compound is a product of competing electronic and steric factors.
-
For Electrophilic Aromatic Substitution: The molecule is highly activated due to the synergistic effects of the acetamido and, more significantly, the ortho-methoxy groups. Reactivity is higher than that of simple acetanilide, and substitution is strongly directed to the positions ortho to the methoxy group (C3 and C5).
-
For Palladium-Catalyzed Cross-Coupling: The molecule is more challenging than its non-methoxylated counterpart, N-(4-bromophenyl)acetamide. The steric bulk of the ortho-methoxy group hinders the crucial oxidative addition step, necessitating the use of advanced, sterically demanding catalyst systems to achieve efficient coupling.
This guide illustrates that a nuanced understanding of fundamental physical organic principles is essential for predicting the behavior of complex molecules in synthesis. For researchers working with this compound, these insights provide a rational basis for selecting reaction conditions and anticipating potential challenges, ultimately enabling more efficient and predictable synthetic outcomes.
References
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A Study on Electrophilic Aromatic Substitution of Acetanilide. International Journal of All Research Scientific and Technical.[Link]
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Reaction mechanism - Bromination of acetanilide. Chemistry Stack Exchange.[Link]
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Electrophilic aromatic substitution. Wikipedia.[Link]
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Electrophilic Substitution Reaction of Anilines. BYJU'S.[Link]
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Electrophilic Aromatic Substitution. ResearchGate.[Link]
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10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
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Buchwald–Hartwig amination. Wikipedia.[Link]
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Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.[Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
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Bromination of Acetanilide | Mechanism & Steps. Study.com.[Link]
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Bromination of Aniline (video). Khan Academy.[Link]
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Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of the Turkish Chemical Society, Section A: Chemistry.[Link]
-
Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate.[Link]
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Orienting methoxy group-carbocation conjugation effects explaining the... ResearchGate.[Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).[Link]
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A Comparative Guide to the Bioactivity of N-(4-bromo-2-methoxyphenyl)acetamide Derivatives and Related Compounds
In the landscape of medicinal chemistry, the acetamide scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. This guide provides a comparative analysis of the bioactivity of N-(4-bromo-2-methoxyphenyl)acetamide derivatives and structurally related compounds. While direct comparative studies on a series of this compound derivatives are not extensively documented in a single repository, this guide synthesizes findings from various studies on related acetamide structures to elucidate potential structure-activity relationships and guide future drug discovery efforts. Our focus will be on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The N-Phenylacetamide Scaffold: A Versatile Core in Drug Discovery
The N-phenylacetamide core, characterized by a phenyl ring linked to an acetamide group, is a recurring motif in pharmacologically active molecules. Its structural simplicity allows for facile chemical modification, enabling the exploration of a vast chemical space to optimize biological activity. The introduction of various substituents on both the phenyl ring and the acetamide nitrogen can profoundly influence the compound's physicochemical properties and its interaction with biological targets. For instance, N-substituted 2-phenylacetamides share structural similarities with the side chain of natural benzylpenicillin, suggesting their potential as antimicrobial agents[1].
This guide will delve into the bioactivity of derivatives of this core structure, with a particular interest in the influence of substituents such as bromo and methoxy groups, as exemplified by the this compound framework.
Anticancer Activity: A Prominent Feature of Acetamide Derivatives
Several studies have highlighted the potential of acetamide derivatives as anticancer agents, with their efficacy often linked to the nature and position of substituents on the aromatic rings.
Comparative Anticancer Efficacy
A comparative analysis of various acetamide derivatives reveals that the presence of specific functional groups can significantly enhance cytotoxicity against cancer cell lines. For instance, studies on 2-(substituted phenoxy) acetamide derivatives have shown that compounds bearing halogens on the aromatic ring exhibit favorable anticancer activity[2][3]. One notable compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities[2][3].
Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives indicated that compounds with a nitro moiety had a higher cytotoxic effect compared to those with a methoxy group[4]. This suggests that electron-withdrawing groups may play a crucial role in the anticancer potency of these compounds. The table below summarizes the anticancer activity of selected acetamide derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited significant activity | [2][3] |
| 2a-2c | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro moiety | PC3 (prostate carcinoma) | Higher cytotoxic effect | [4] |
| 2d-2f | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with methoxy moiety | PC3 (prostate carcinoma) | Lower cytotoxic effect | [4] |
| 4b-4 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia K562 cells | Inhibited viability and induced apoptosis | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Signaling Pathways
The anticancer activity of acetamide derivatives can be attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, some phenylacetamide derivatives have been shown to induce differentiation and apoptosis in cancer cells both in vitro and in vivo[4].
Below is a generalized workflow for screening and evaluating the anticancer potential of novel acetamide derivatives.
Caption: A generalized workflow for the discovery and development of novel acetamide-based anticancer agents.
Antimicrobial Activity: A Broad Spectrum of Action
The acetamide moiety is a core structure in various synthetic pharmaceuticals displaying a broad spectrum of biological activity, including antimicrobial properties[6]. The introduction of different substituents can modulate the antimicrobial potency of these compounds against a range of bacterial and fungal strains.
Comparative Antimicrobial Efficacy
A study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues demonstrated that these compounds possess significant antifungal and antibacterial activity[6]. The efficacy of these compounds was found to be comparable to standard drugs like fluconazole and chloramphenicol. For instance, a compound with a chlorine atom on the aromatic ring showed higher potency against A. flavus than fluconazole[6].
Another study focused on dithiocarbamic acid derivatives of N-(4-methoxyphenyl)acetamide and N-phenylacetamide, revealing their antifungal and bactericidal properties against phytopathogenic fungi and bacteria[7][8]. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate at a concentration of 0.4% completely inhibited the growth of the phytopathogen Fusarium oxysporum[7].
The table below presents a summary of the antimicrobial activity of selected acetamide derivatives.
| Compound Type | Target Organism | Activity Metric | Reference |
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues | A. flavus, C. capsici, F. oxysporum, C. krusei | Zone of inhibition comparable to fluconazole | [6] |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition at 0.4% concentration | [7] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively drug-resistant Salmonella Typhi | MIC values ranging from 6.25 to 50 mg/mL | [9] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial activity of acetamide derivatives is highly dependent on their structural features. For example, in a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the compound with a specific arylated analog (5d) showed the most potent antibacterial activity against extensively drug-resistant S. Typhi[9]. This highlights the importance of the nature of the substituent on the aromatic ring in determining the antimicrobial spectrum and potency.
The following diagram illustrates the general structure of an N-phenylacetamide and highlights key areas for chemical modification to enhance bioactivity.
Caption: Key modification points on the N-phenylacetamide scaffold for optimizing bioactivity.
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Acetamide derivatives have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.
Comparative Anti-inflammatory and Antioxidant Efficacy
A study on new acetamide derivatives reported their in vitro anti-inflammatory and antioxidant activities[10][11]. The antioxidant activity was evaluated by measuring the scavenging of ABTS radicals and the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages[10]. The brine shrimp lethality bioassay, a rapid and inexpensive prescreening method, also indicated good biological activity for these compounds[12].
The table below summarizes the anti-inflammatory and antioxidant activities of selected acetamide derivatives.
| Compound Series | Bioactivity | Assay | Key Findings | Reference |
| New acetamide derivatives | Antioxidant | ABTS radical scavenging, ROS and NO production in macrophages | Compounds showed antioxidant potential | [10][11] |
| New acetamide derivatives | General biological activity | Brine Shrimp Lethality Bioassay | Compounds showed good activity, with some having low LD50 values | [12] |
| 2-(substituted phenoxy) acetamide derivatives | Anti-inflammatory, Analgesic | In vivo models | Halogenated compounds showed favorable activity | [2][3][13] |
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is colorless or pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
The N-phenylacetamide scaffold and its derivatives, including those related to this compound, represent a promising class of compounds with a wide range of biological activities. This guide has synthesized data from various studies to provide a comparative overview of their anticancer, antimicrobial, and anti-inflammatory potential. The structure-activity relationships discussed herein underscore the importance of targeted chemical modifications to enhance the therapeutic efficacy of these compounds.
Future research should focus on the systematic synthesis and screening of this compound derivatives to build a more direct and comprehensive understanding of their bioactivity. Mechanistic studies are also crucial to elucidate their modes of action and identify specific molecular targets. The development of more potent and selective acetamide-based therapeutic agents holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
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- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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- 2-(4-Fluorophenyl)
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI.
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)
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Establishing a Reference Standard for N-(4-bromo-2-methoxyphenyl)acetamide: A Comparative Guide
Introduction: The Imperative for a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. This necessitates the use of highly pure and well-characterized reference standards. N-(4-bromo-2-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery, requires a robust reference standard to ensure the reliability of quantitative and qualitative analyses. This guide provides a comprehensive framework for the establishment of such a standard, offering a comparative analysis of analytical methodologies and a detailed protocol for its qualification. Adherence to the principles outlined herein will enable researchers to generate consistent and defensible data, a cornerstone of scientific integrity and regulatory compliance. The establishment of a reference standard is a critical step guided by international regulations such as the ICH Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1]
Synthesis and Purification: The Genesis of a Candidate Standard
The journey to a reference standard begins with the synthesis and rigorous purification of the candidate material. A common and efficient route to this compound involves the acetylation of 4-bromo-2-methoxyaniline. This reaction can be achieved using either acetic anhydride or acetyl chloride.
Diagram: Synthesis of this compound
Caption: Synthesis of the target compound via acetylation.
Potential Impurities in Synthesis
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[2] During the acetylation of anilines, several side reactions can occur, leading to impurities that must be controlled and monitored.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-bromo-2-methoxyaniline.
-
Diacetylation: Although less common with secondary anilines, over-acetylation can occur under harsh conditions.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[3]
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents can carry through to the final product.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] The selection of an appropriate solvent system is critical for successful purification. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Rationale |
| Ethanol/Water | Low | High | A common and effective solvent system for acetanilides. Water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | Low | High | Another effective system where hexane serves as the anti-solvent. |
| Isopropanol | Low | High | A single solvent system that can be effective for moderately polar compounds. |
Characterization and Purity Assessment: A Multi-faceted Approach
A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal methods should be employed to provide a comprehensive understanding of the compound's identity, purity, and potential impurities.
Diagram: Orthogonal Analytical Workflow
Caption: Multi-technique approach for characterization.
Comparison of Key Analytical Techniques
The choice of analytical techniques should be based on their ability to provide specific and complementary information.
Table 2: Comparison of Analytical Techniques for Reference Standard Qualification
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity, presence of non-volatile impurities. | High resolution, quantitative accuracy, widely applicable. | May not detect volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Purity, presence of volatile impurities, structural information from fragmentation. | High sensitivity, excellent for volatile impurities, provides mass information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, identification of impurities with different chemical shifts. | Provides detailed structural information, quantitative with an internal standard. | Lower sensitivity compared to MS, can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast, non-destructive, provides a unique molecular fingerprint. | Limited structural information, not ideal for complex mixtures. |
Protocol for Establishing the Reference Standard
The following protocol outlines a systematic approach to qualifying a new batch of this compound as a reference standard.
Part 1: Synthesis and Purification
-
Synthesis: React 4-bromo-2-methoxyaniline with a slight excess of acetic anhydride in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane with a base).[6][7] Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and by-products.
-
Recrystallization: Purify the crude product by recrystallization using a pre-determined solvent system (e.g., ethanol/water).[4] Collect the purified crystals by filtration and dry under vacuum.
Part 2: Characterization and Purity Assessment
-
Identity Confirmation:
-
¹H and ¹³C NMR: Record the NMR spectra and compare the chemical shifts, coupling constants, and integration with the expected structure.
-
GC-MS: Analyze the purified material to obtain the mass spectrum. The molecular ion peak and the characteristic isotopic pattern of bromine should be observed.
-
FTIR: Obtain the infrared spectrum and identify the characteristic absorption bands for the amide and aromatic functional groups.
-
-
Purity Determination:
-
HPLC with UV/DAD Detection: Develop a stability-indicating HPLC method using a C18 column and a gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid).[8][9][10][11] Validate the method for specificity, linearity, accuracy, and precision. The purity should be determined by area normalization, assuming all impurities have a similar response factor to the main peak.
-
GC-FID/MS: If volatile impurities are suspected, perform a GC analysis to determine their levels.
-
-
Residual Solvent Analysis: Use headspace GC to quantify any residual solvents from the synthesis and purification process.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Purity Assignment: Calculate the final purity of the reference standard by mass balance, taking into account the purity determined by HPLC/GC, water content, and residual solvents.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and re-test dates for the reference standard.
Diagram: Potential Degradation of this compound
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-bromo-2-methoxyphenyl)acetamide
This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of N-(4-bromo-2-methoxyphenyl)acetamide, a key intermediate in various synthetic pathways. As researchers and drug development professionals, the integrity of our analytical data is paramount. This document is structured to not only present various analytical techniques but to also provide the underlying scientific rationale for their application and cross-validation, ensuring robust and reproducible results. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) for analytical validation and Q14 for analytical procedure development, which emphasize a science- and risk-based approach to ensure methods are fit for their intended purpose[1][2][3][4][5].
Introduction to this compound and the Imperative of Cross-Validation
This compound is an aromatic acetamide derivative. Its accurate analysis is critical for ensuring purity, stability, and quality in research and development settings. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments[6]. This is essential for method transfer and to ensure data integrity in multi-site studies or when comparing results from different analytical approaches[6][7].
This guide will explore the application and cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates. A reverse-phase HPLC method with UV detection is a common and effective approach for analyzing acetamide derivatives[8][9][10][11].
Rationale for HPLC Method Development
The selection of a reverse-phase C18 column is based on the non-polar nature of the aromatic ring in this compound. The mobile phase, a mixture of acetonitrile and water, is chosen to provide good resolution and peak shape. Phosphoric acid is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase, thereby reducing peak tailing. For mass spectrometry-compatible methods, formic acid would be a suitable alternative[8][10].
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile at 1 mg/mL. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.
HPLC Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[1][2][4]. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Expected Outcome for this compound Analysis |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | No interference from process impurities or degradation products at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear relationship between peak area and concentration over the range of 1-100 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% | Excellent recovery of spiked analyte in a sample matrix. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% | Low variability in results from multiple preparations and on different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Estimated to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Estimated to be in the mid-to-high ng/mL range. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The method is reliable under slightly varied conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For halogenated aromatic compounds like this compound, GC-MS provides high sensitivity and structural information, making it ideal for impurity identification[12][13].
Rationale for GC-MS Method Development
The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the analysis of aromatic compounds. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
GC-MS Method Validation
For impurity identification, the focus of validation is on specificity and the limit of detection. For quantitative analysis of impurities, a full validation similar to the HPLC method would be required.
| Validation Parameter | Acceptance Criteria | Expected Outcome for this compound Analysis |
| Specificity | The method should be able to separate and identify the analyte and its potential impurities. | Unique mass spectra for the main component and any resolved impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 for characteristic ions. | High sensitivity, allowing for the detection of trace-level impurities. |
Cross-Validation of HPLC and GC-MS Results
Cross-validation is performed to ensure that different analytical methods provide comparable results[6][14][15]. In this case, we will compare the purity assessment of a single batch of this compound by both HPLC-UV and GC-MS.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Data Summary
| Analytical Method | Purity (%) by Area Normalization | Major Impurity Profile |
| HPLC-UV | 99.5% | One major impurity at a relative retention time of 1.2, likely a more polar species. |
| GC-MS | 99.3% | One major impurity with a molecular ion suggesting the loss of the bromo group. |
The slight difference in purity values is expected due to the different principles of separation and detection. HPLC separates based on polarity, while GC separates based on volatility. The UV detector in HPLC responds to chromophores, whereas the mass spectrometer in GC-MS provides universal detection for ionized fragments. The key is that the results are comparable and fall within a pre-defined acceptance criterion (e.g., a difference of ≤ 2%).
In-depth Discussion and Causality
The choice between HPLC and GC-MS is dictated by the analytical objective. For routine quality control and quantification of the main component, the validated HPLC-UV method is robust, reliable, and cost-effective. Its specificity for the target analyte, when properly validated, ensures accurate assay values.
GC-MS, on the other hand, excels in the identification of unknown impurities due to the structural information provided by the mass spectrum. While it can be used for quantification, its primary strength in this context is for characterization and impurity profiling, which is critical during process development and for understanding degradation pathways.
The cross-validation exercise demonstrates that both methods provide a consistent assessment of the sample's purity, lending confidence to the overall analytical package for this compound. Any significant discrepancy between the two methods would trigger an investigation to understand the source of the difference, which could be related to non-volatile impurities not detected by GC or co-eluting impurities in HPLC that are resolved by GC.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and complementary techniques for the analysis of this compound.
-
For routine quantification and quality control , a validated HPLC-UV method is recommended due to its robustness, precision, and accuracy.
-
For impurity identification and characterization , GC-MS is the preferred method due to its high sensitivity and the structural information it provides.
A comprehensive analytical strategy for this compound should leverage both techniques. The initial characterization and impurity profiling should be performed using GC-MS, while a validated HPLC method should be employed for routine purity and assay testing. Cross-validation should be performed whenever a new method is introduced or significant changes are made to an existing method to ensure the continued reliability of the analytical data.
References
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Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 1-7. Retrieved from [Link]
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ResearchGate. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]
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Semantic Scholar. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]
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PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
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RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
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SpectraBase. Acetamide, N-(4-bromophenyl)-2-methoxy-. Retrieved from [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
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NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
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PubChem. N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]
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Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Retrieved from [Link]
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ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
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ACS Publications. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]
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NIH. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
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Beilstein Journals. Supplementary Information. Retrieved from [Link]
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SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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A Comparative Efficacy Analysis of N-(4-bromo-2-methoxyphenyl)acetamide as a Putative Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the potential efficacy of a novel compound, N-(4-bromo-2-methoxyphenyl)acetamide, as an inhibitor of butyrylcholinesterase (BChE). In the absence of direct experimental data for this specific molecule, we have postulated its activity based on the known pharmacology of structurally related N-aryl acetamides. This document outlines the scientific rationale for this hypothesis, presents a detailed protocol for assessing BChE inhibition, and compares the hypothetical efficacy of our lead compound against well-established BChE inhibitors, including therapeutic agents used in the management of Alzheimer's disease. The methodologies and data presented herein are intended to serve as a robust framework for the empirical validation and further investigation of this compound as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound as a Butyrylcholinesterase Inhibitor
The landscape of neurodegenerative disease research is continually evolving, with a significant focus on identifying novel therapeutic targets and chemical entities. Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a compelling target, particularly in the context of Alzheimer's disease (AD). While acetylcholinesterase (AChE) has historically been the primary focus for cholinergic therapies, BChE levels are known to increase in the later stages of AD, suggesting its significant role in acetylcholine homeostasis in the diseased brain.[1] Therefore, the development of potent and selective BChE inhibitors presents a promising therapeutic strategy.
The chemical scaffold of N-aryl acetamides has been identified in numerous compounds exhibiting a wide range of biological activities. Several derivatives have been reported to possess inhibitory activity against various enzymes. Although direct inhibitory data for this compound is not yet available in the public domain, its structural features—a substituted aromatic ring linked to an acetamide moiety—are consistent with those of known enzyme inhibitors, including some cholinesterase inhibitors. This structural analogy forms the basis of our hypothesis that this compound may exhibit inhibitory activity against BChE. This guide is therefore designed to provide the necessary framework to test this hypothesis rigorously.
Comparative Landscape: Established Butyrylcholinesterase Inhibitors
To provide a meaningful context for the evaluation of this compound, it is essential to compare its potential efficacy against a panel of well-characterized BChE inhibitors. These include both FDA-approved medications and potent research compounds.
| Inhibitor | Type | BChE IC50 (nM) | Selectivity for BChE over AChE | Reference(s) |
| Rivastigmine | Dual Inhibitor (FDA Approved) | 31 - 37 | ~0.008 | [2][3] |
| Galantamine | Primarily AChE Inhibitor (FDA Approved) | ~18,600 | ~0.019 | [4] |
| Donepezil | Primarily AChE Inhibitor (FDA Approved) | 3,300 - 5,600 | ~0.003 | [5][6] |
| Tacrine | Dual Inhibitor | 25.6 | ~0.83 | [7][8] |
| Ethopropazine | Selective BChE Inhibitor | 210 | High | [9] |
| Physostigmine | Dual Inhibitor | 34.4 | ~1 | [9] |
Table 1: Inhibitory potencies (IC50) of selected known inhibitors against butyrylcholinesterase (BChE). IC50 values can vary depending on the assay conditions and enzyme source.
Experimental Workflow for Efficacy Determination
The following section details the experimental protocol for determining the inhibitory potency of this compound against BChE. The described methodology is based on the well-established Ellman's method, a robust and widely adopted colorimetric assay for measuring cholinesterase activity.[10][11][12]
Detailed Protocol: BChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format, allowing for high-throughput screening and analysis.
Materials:
-
Human Butyrylcholinesterase (BChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
S-Butyrylthiocholine iodide (BTC)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound (Test Compound)
-
Known BChE inhibitors (e.g., Rivastigmine, Tacrine)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of BTC (10 mM) in deionized water.
-
Prepare a working solution of BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of the test compound and known inhibitors in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB working solution to each well.
-
Add 10 µL of the serially diluted test compound, known inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the BChE enzyme solution to all wells except for the blank controls (add 10 µL of phosphate buffer instead).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the BTC substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the presence of the vehicle and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Role of Butyrylcholinesterase in Alzheimer's Disease Pathology
Understanding the biological context of BChE inhibition is crucial for appreciating the therapeutic potential of novel inhibitors. In a healthy brain, AChE is the primary enzyme responsible for hydrolyzing acetylcholine. However, in the Alzheimer's brain, AChE activity decreases while BChE activity increases, making BChE a key player in regulating acetylcholine levels.[1] Furthermore, BChE has been found to be associated with amyloid-beta (Aβ) plaques, a hallmark of AD, and may play a role in their maturation.[13]
By inhibiting BChE, this compound could potentially increase the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission and alleviating cognitive deficits. Additionally, its action on BChE associated with amyloid plaques might interfere with plaque maturation and associated neuroinflammation.
Conclusion and Future Directions
This guide has established a scientifically grounded hypothesis for the potential of this compound as a novel butyrylcholinesterase inhibitor. By providing a detailed experimental framework and a comparative analysis with established inhibitors, we have laid the groundwork for the empirical validation of this compound.
The next critical steps will involve the synthesis of this compound and its evaluation in the BChE inhibition assay as described. Should the compound demonstrate significant inhibitory activity, further studies would be warranted to determine its selectivity against AChE, its mechanism of inhibition (e.g., competitive, non-competitive), and its potential for blood-brain barrier penetration. Ultimately, in vivo studies in relevant animal models of cognitive impairment would be necessary to ascertain its therapeutic potential. The exploration of this and similar N-aryl acetamide derivatives could pave the way for a new class of therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
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A Comparative Guide to the Synthetic Methods of Substituted Acetanilides for Researchers
Substituted acetanilides are a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] Their synthesis is a fundamental transformation taught in undergraduate laboratories and practiced extensively in industrial research and development.[2] This guide provides an in-depth comparison of the primary synthetic methodologies for preparing these vital compounds, offering insights into the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
The Archetypal Method: Nucleophilic Acyl Substitution of Anilines
The most prevalent and historically significant route to substituted acetanilides is the N-acetylation of anilines, a classic example of nucleophilic acyl substitution.[3][4] In this reaction, the lone pair of electrons on the nitrogen atom of an aniline derivative acts as a nucleophile, attacking an electrophilic acetylating agent.[5]
Key Acetylating Agents:
-
Acetic Anhydride: This is the most common reagent due to its high reactivity and the favorable thermodynamics of the reaction.[6] The reaction is often performed in the presence of a base like sodium acetate or a catalyst like glacial acetic acid.[7][8] The sodium acetate buffers the reaction, neutralizing the acetic acid byproduct and regenerating the free aniline nucleophile.[5][9]
-
Acetyl Chloride: While highly reactive, acetyl chloride is corrosive, moisture-sensitive, and its handling can be challenging.[2][6] The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.
-
Glacial Acetic Acid: This is a greener, less expensive, and safer alternative to acetic anhydride and acetyl chloride.[10] However, the reaction is slower because the carbonyl carbon in acetic acid is less electrophilic.[10] To enhance reactivity, the reaction often requires a catalyst, such as a Lewis acid (e.g., zinc dust, magnesium sulfate) or microwave irradiation, to increase the electrophilicity of the carbonyl carbon.[10][11][12][13]
Mechanism of N-Acetylation with Acetic Anhydride
The reaction proceeds via a two-step addition-elimination mechanism. The aniline's nitrogen attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable acetanilide product.[5][7]
Caption: Mechanism of aniline acetylation.
An Alternative Pathway: The Beckmann Rearrangement
The process begins with the formation of an oxime from a ketone and hydroxylamine.[16] The oxime is then treated with a strong acid (e.g., sulfuric acid, PPA) or other activating agents (e.g., PCl5, TsCl), which convert the hydroxyl group into a good leaving group.[17] This triggers a 1,2-shift of the alkyl or aryl group that is anti (trans) to the leaving group, forming a nitrilium ion intermediate.[15] Subsequent hydrolysis of this intermediate yields the final amide product.[16][18]
Causality in the Beckmann Rearrangement:
-
Stereochemistry is Key: The rearrangement is stereospecific. The group that migrates is always the one positioned anti to the hydroxyl group on the oxime. This means that controlling the E/Z stereochemistry of the oxime is critical for selectively forming the desired amide isomer.[17]
-
Migratory Aptitude: In cases where oxime isomerization can occur, the migratory aptitude of the substituents (H > tertiary alkyl > secondary alkyl > aryl > primary alkyl) can influence the product ratio.[15]
-
Milder Conditions: While classic conditions involve harsh acids and high temperatures, modern protocols utilize reagents like p-toluenesulfonyl chloride (TsCl) or sulfone iminium fluorides (SIFs) that allow the rearrangement to proceed under much milder conditions, making it suitable for sensitive substrates.[17][18]
The Rise of Green Chemistry Approaches
In line with the principles of sustainable chemistry, several "green" methods for acetanilide synthesis have been developed to minimize waste and avoid hazardous reagents.[12]
Key Green Innovations:
-
Catalytic Acetylation with Acetic Acid: As mentioned, using acetic acid as the acetylating agent is inherently greener. Research has focused on developing efficient and recyclable catalysts, such as magnesium sulfate or various clay catalysts, to drive this reaction, producing only water as a byproduct and achieving high atom economy.[10][19][20]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the reaction between anilines and acetic acid, often without the need for any catalyst.[13][21] This method dramatically reduces reaction times from hours to minutes and frequently leads to higher yields with minimal waste.[21]
-
Solvent-Free Reactions: Some protocols report the synthesis of acetanilides under solvent-free conditions, further reducing the environmental impact of the process.[10]
Comparative Analysis of Synthetic Methods
| Method | Acetylating Agent | Catalyst / Conditions | Advantages | Disadvantages |
| Classical N-Acetylation | Acetic Anhydride / Acetyl Chloride | Base (e.g., NaOAc) or Acid (e.g., H₂SO₄) | High yields, fast, well-established.[2][22] | Corrosive/lachrymatory reagents, produces acidic byproduct.[6][10] |
| Green N-Acetylation | Acetic Acid | Lewis acids (e.g., MgSO₄, Zn dust) or Microwave | Environmentally benign, high atom economy, safe reagents.[10][12] | Slower reaction, often requires catalyst or energy input (microwaves).[10] |
| Beckmann Rearrangement | N/A (starts from ketoxime) | Strong acids (H₂SO₄) or milder agents (TsCl) | Access to amides when anilines are unavailable, elegant transformation.[14] | Requires multi-step process (ketone → oxime → amide), harsh conditions for classical method, stereochemical considerations.[15][17] |
Experimental Protocols
Protocol 1: Classical Synthesis of Acetanilide from Aniline and Acetic Anhydride
This robust protocol is a staple in organic synthesis for its reliability and high yield.
-
Step 1: In a 100 mL Erlenmeyer flask, add 60 mL of water and carefully add 2 mL of concentrated hydrochloric acid while swirling.[23]
-
Step 2: In a fume hood, add 2 mL of aniline to the flask and swirl until the aniline dissolves, forming anilinium chloride. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered.[23]
-
Step 3: In a separate container, prepare a solution of 3 g of sodium acetate in 10 mL of water.[23]
-
Step 4: Gently warm the anilinium chloride solution to approximately 50°C. Add 3 mL of acetic anhydride and swirl to mix.[23]
-
Step 5: Immediately add the sodium acetate solution to the flask. Swirl vigorously and then cool the flask in an ice-water bath for 20 minutes to precipitate the acetanilide.[23][24]
-
Step 6 (Self-Validation): Collect the white crystals by vacuum filtration, washing with a small amount of ice-cold water.[24] Dry the product thoroughly. The expected melting point of pure acetanilide is 113–115°C.[2][10] Recrystallization from a hot water/ethanol mixture can be performed for further purification.[24]
Protocol 2: Green Synthesis of Acetanilide using a Lewis Acid Catalyst
This method avoids corrosive acetic anhydride, aligning with green chemistry principles.
-
Step 1: In a dry round-bottomed flask, combine 1.0 mL of aniline (10 mmol), 3.0 mL of glacial acetic acid, and 0.2 mmol of magnesium sulfate heptahydrate.[10]
-
Step 2: Add a few boiling chips and fit the flask with a reflux condenser.
-
Step 3: Heat the reaction mixture to reflux (approx. 118°C) for 90 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Step 4: Upon completion, allow the mixture to cool slightly and dilute it with 5.0 mL of hot water, then filter the solution while it is still hot.[10]
-
Step 5: Allow the filtrate to cool to room temperature, then place it in an ice-water bath to induce crystallization of the acetanilide.[10]
-
Step 6 (Self-Validation): Collect the crystals by suction filtration, wash with a minimum amount of ice-cold water, and dry.[10] The melting point of the recrystallized sample should be approximately 114°C.[10]
Caption: General experimental workflow for acetanilide synthesis.
Conclusion
The choice of synthetic method for substituted acetanilides depends heavily on the specific goals of the researcher. For rapid, high-yield synthesis with readily available starting materials, the classical N-acetylation with acetic anhydride remains a highly effective, albeit less environmentally friendly, option. For projects where sustainability, safety, and atom economy are paramount, catalytic acetylation with acetic acid, particularly when enhanced by microwave irradiation, presents a superior alternative. The Beckmann rearrangement, while more complex, provides a valuable strategic approach for synthesizing amides from non-aniline precursors. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can make informed decisions to best suit their synthetic needs.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-bromo-2-methoxyphenyl)acetamide
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved, including the often-overlooked final step: chemical disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-bromo-2-methoxyphenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a deep understanding of the material's inherent properties.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a bromine atom on the phenyl ring places it in a specific category of chemical waste that requires careful segregation and specialized disposal methods, primarily high-temperature incineration, to prevent the formation of toxic byproducts.[1][2][3] Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a suggestion but a requirement for ensuring a safe and compliant laboratory environment.[4][5][6][7]
Section 1: Hazard Assessment and Immediate Safety
-
Acute Toxicity: Harmful if swallowed.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[10]
Immediate First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[9][10]
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The causality is simple: creating a barrier between you and the hazardous material prevents exposure.
-
Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.
-
Lab Coat: A flame-resistant lab coat protects your skin and clothing.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator is recommended.[10]
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system designed to ensure compliance and safety from the point of generation to final removal.
Step 1: Waste Identification and Classification
The moment you deem residual this compound as waste, it must be classified.
-
Classification: This compound is a Halogenated Organic Solid Waste .[1][3] This classification is critical because halogenated and non-halogenated waste streams must be kept separate to facilitate proper disposal and prevent dangerous reactions.[3]
Step 2: Selecting the Appropriate Waste Container
-
Container Type: Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.[2]
-
Condition: The container must be clean, dry, and in good condition, free from cracks or damage.[2]
Step 3: Labeling the Waste Container
Proper labeling is a cornerstone of EPA and OSHA compliance.[4][11] It communicates the hazard to everyone in the laboratory.
-
Timing: Label the container before adding any waste.[2]
-
Content: The label must include:
Step 4: Waste Accumulation and Segregation
This phase requires meticulous attention to detail to prevent chemical incompatibility issues.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) .[4][12] This area must be at or near the point of generation and under the control of the operator.
-
Segregation is Key:
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][3]
Step 5: Spill and Decontamination Procedures
Accidents can happen. A prepared response is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[8][9]
-
Use a dustpan and brush designated for chemical waste.
-
Place the collected material into your labeled halogenated waste container.
-
Clean the spill area with a damp cloth or paper towel. Place the used cleaning materials into a sealed bag, label it as hazardous waste, and dispose of it in the solid waste container.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office immediately.[8]
-
Restrict access to the area.
-
Step 6: Arranging for Final Disposal
-
Contact EHS: Once your waste container is nearly full (do not overfill) or you have finished your project, contact your institution's EHS department to arrange for a waste pickup.[3] They are the trained professionals who will manage the final disposition.[13]
-
Final Disposal Method: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][14] This process is designed to break down the molecule completely, preventing the release of harmful substances.
Section 3: Data Summary and Visual Guides
For clarity and quick reference, the key operational details are summarized below.
Table 1: Disposal Protocol for this compound
| Parameter | Specification | Rationale / Reference |
| Waste Classification | Halogenated Organic Solid Waste | Presence of Bromine.[1][3] |
| Container | Clean, dry, sealable HDPE or Glass | Chemical compatibility and safety.[2] |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazards, Date | EPA/OSHA Compliance.[4] |
| Storage Location | Satellite Accumulation Area (SAA) | At or near the point of generation.[12] |
| Segregation | Separate from non-halogenated, aqueous, and reactive wastes | Prevents dangerous reactions.[1][3] |
| Spill Cleanup | Sweep solid, avoid dust, decontaminate area | Minimize exposure and spread.[8][9] |
| Final Disposal | Via Institutional EHS for Incineration | Ensures regulatory compliance and environmental safety.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for this compound disposal.
By internalizing this guide, you are not just following a procedure; you are participating in a culture of safety that extends beyond your laboratory bench. You are ensuring that your valuable research contributes to scientific advancement without compromising the well-being of your colleagues or the integrity of our shared environment.
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Navigating the Unseen: A Guide to Safely Handling N-(4-bromo-2-methoxyphenyl)acetamide
Hazard Assessment: An Isomeric Approach
Due to the novelty of N-(4-bromo-2-methoxyphenyl)acetamide, a comprehensive toxicological profile is yet to be established. However, based on its structural isomer, N-(2-Bromo-4-methoxyphenyl)acetamide, we must operate under the assumption that this compound is harmful by inhalation, in contact with skin, and if swallowed .[1] This conservative approach is fundamental to ensuring laboratory safety.
The general class of bromo- and methoxy-substituted acetanilides often presents risks of skin and eye irritation, as well as respiratory tract irritation.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Known Hazards of Structural Isomer (N-(2-Bromo-4-methoxyphenyl)acetamide): [1]
-
Harmful if swallowed
-
Harmful in contact with skin
-
Harmful if inhaled
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eyes & Face | Hands | Body | Respiratory |
| Weighing & Aliquoting (Dry Powder) | Chemical safety goggles with side shields or a face shield.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Full-coverage lab coat.[1] | Approved mask/respirator, especially if not handled in a fume hood.[1] |
| Solution Preparation & Transfers | Chemical safety goggles.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Full-coverage lab coat.[1] | Work within a certified chemical fume hood.[1] |
| Reaction Work-up & Purification | Chemical safety goggles and face shield.[1] | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Full-coverage lab coat and a PVC apron.[5] | Work within a certified chemical fume hood.[1] |
Causality of PPE Choices:
-
Eye Protection: The potential for eye irritation from dust particles or splashes necessitates the use of chemical safety goggles at all times.[6] A face shield provides an additional layer of protection during procedures with a higher risk of splashing.
-
Hand Protection: Given that the compound is presumed to be harmful upon skin contact, impermeable, chemical-resistant gloves are mandatory.[1] Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[5]
-
Body Protection: A standard lab coat is sufficient to prevent incidental contact with small quantities of the compound. For larger scale operations or situations with a higher risk of spills, a PVC apron is recommended.[5]
-
Respiratory Protection: The fine, dusty nature of many organic solids poses an inhalation hazard.[5] All manipulations of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[1][4] If a fume hood is unavailable for minor manipulations, a NIOSH-approved respirator is required.[1]
Operational Plans: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safe handling throughout the lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1][4]
-
Preparation: Before opening the container, ensure you are in a designated handling area, preferably a chemical fume hood, and are wearing the appropriate PPE.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully.[5] Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Management:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]
-
Disposal Plan: A Responsible Conclusion
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Solid Waste: Collect any dry waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not discharge any of this material into the sewer system.[1]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Puncture empty containers to prevent reuse.[5]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
